Methyl 7-chloroisoquinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINENCXVRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591232 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-38-5 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Methyl 7-chloroisoquinoline-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-chloroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Isoquinoline scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 7-position and a methyl carboxylate at the 3-position can significantly modulate the molecule's physicochemical properties and biological activity. This document outlines a plausible multi-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. Furthermore, it presents a thorough characterization workflow, including predicted spectroscopic and physical data, to ensure the identity and purity of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline derivatives.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in drug discovery, forming the backbone of a wide array of natural products and synthetic molecules with diverse pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of berberine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists. The rigid, planar structure of the isoquinoline ring system provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.
The functionalization of the isoquinoline core is a key strategy for modulating its biological activity, solubility, and metabolic stability. The introduction of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and metabolic stability. The carboxylate group at the 3-position can serve as a handle for further derivatization or as a key interacting group with a biological receptor. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Proposed Synthetic Pathway: A Multi-Step Approach
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-Chloroisoquinoline via Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction is a classic and effective method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (100 mL), cautiously add 3-chlorobenzaldehyde (0.1 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add aminoacetaldehyde dimethyl acetal (0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-chloroisoquinoline.
Causality and Insights: The strong acidic conditions of the Pomeranz-Fritsch reaction facilitate the cyclization and dehydration steps necessary to form the isoquinoline ring. The use of 3-chlorobenzaldehyde directly installs the chlorine atom at the desired 7-position of the isoquinoline core.
Step 2: Formylation of 7-Chloroisoquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 0.12 mol) dropwise with vigorous stirring to form the Vilsmeier reagent.
-
Dissolve 7-chloroisoquinoline (0.1 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.[1]
-
Heat the reaction mixture at 90 °C for 6-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.[1]
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.[1]
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-3-formylisoquinoline.
Causality and Insights: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich 3-position of the isoquinoline ring. This regioselectivity is driven by the electronic properties of the isoquinoline system.
Step 3: Oxidation of 7-Chloro-3-formylisoquinoline to 7-Chloroisoquinoline-3-carboxylic acid
The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Potassium permanganate is a strong and effective oxidant for this transformation.
Protocol:
-
Dissolve 7-chloro-3-formylisoquinoline (0.05 mol) in a mixture of acetone (100 mL) and water (50 mL).
-
Add potassium permanganate (KMnO₄, 0.06 mol) portion-wise to the stirred solution, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-chloroisoquinoline-3-carboxylic acid.
Causality and Insights: Potassium permanganate is a powerful oxidizing agent that can efficiently convert the aldehyde to a carboxylic acid. The reaction is typically performed in a neutral or slightly alkaline medium, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.
Step 4: Esterification of 7-Chloroisoquinoline-3-carboxylic acid
Fischer esterification is a straightforward method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.
Protocol:
-
Suspend 7-chloroisoquinoline-3-carboxylic acid (0.04 mol) in methanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Causality and Insights: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the formation of the ester.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the final product. The following techniques are recommended:
Caption: Workflow for the characterization of this compound.
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol [2] |
| Melting Point | Expected to be in the range of 80-100 °C |
Note: The melting point of the unchlorinated analog, Methyl 3-isoquinolinecarboxylate, is 86-88 °C. The presence of the chlorine atom may slightly alter this value.
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methyl protons of the ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H-1 |
| ~8.5 | s | 1H | H-4 |
| ~8.2 | d | 1H | H-5 |
| ~8.0 | d | 1H | H-8 |
| ~7.7 | dd | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of each proton. Protons on the isoquinoline ring are expected in the aromatic region (7.0-9.0 ppm).[3] The H-1 proton is adjacent to the nitrogen and is expected to be the most downfield. The methyl ester protons will appear as a singlet around 3.7-4.0 ppm.[3]
3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~152 | C-1 |
| ~148 | C-3 |
| ~140 | C-7 |
| ~138 | C-4a |
| ~132 | C-8a |
| ~130 | C-5 |
| ~129 | C-8 |
| ~128 | C-6 |
| ~125 | C-4 |
| ~53 | -OCH₃ |
Rationale for Predictions: The carbonyl carbon of the ester is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are predicted based on the substitution pattern and known values for similar heterocyclic systems.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Expected [M]⁺: m/z = 221.0244 (for C₁₁H₈³⁵ClNO₂)
-
Expected [M+2]⁺: m/z = 223.0214 (due to the presence of the ³⁷Cl isotope)
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in the mass spectrum.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretches |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Rationale for Predictions: The most prominent peaks will be the strong carbonyl stretch of the ester group and the C-O stretch.[4][5][6][7] The presence of the aromatic ring and the C-Cl bond will also give rise to characteristic absorptions.
Safety and Handling
-
7-Chloroisoquinoline: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]
-
Phosphorus oxychloride and Sulfuric acid: Highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the . The proposed multi-step synthesis is based on reliable and well-understood organic reactions, and the comprehensive characterization workflow will ensure the unambiguous identification and purity assessment of the final product. This document is intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable chemical building block for their research endeavors.
References
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SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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National Institutes of Health. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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spectroscopic data of Methyl 7-chloroisoquinoline-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 7-chloroisoquinoline-3-carboxylate
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Given the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This approach provides a robust framework for the interpretation of anticipated spectral data, highlighting the key structural features that influence the spectroscopic output.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid bicyclic aromatic core, featuring a pyridine ring fused to a benzene ring. The chlorine atom at the 7-position and the methyl carboxylate group at the 3-position are key functional groups that significantly influence the molecule's electronic properties and reactivity.
Below is a summary of the computed physicochemical properties for the closely related isomer, Methyl 3-chloroisoquinoline-6-carboxylate, which provides a reasonable approximation for our target molecule.[1]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 221.0243562 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, along with the rationale for the expected chemical shifts and coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra of isoquinoline derivatives is crucial for accurate structural analysis.[3]
Workflow for NMR Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylate group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1 | ~9.3 | s | 1H | Deshielded due to proximity to the electronegative nitrogen atom. Expected to be a singlet. |
| H-4 | ~8.5 | s | 1H | Deshielded by the adjacent carboxylate group and the ring nitrogen. Expected to be a singlet. |
| H-5 | ~8.2 | d | 1H | Part of an ABC spin system on the benzene ring. Deshielded by the fused pyridine ring. |
| H-6 | ~7.8 | dd | 1H | Coupled to both H-5 and H-8. |
| H-8 | ~8.0 | d | 1H | Deshielded by the adjacent chlorine atom. |
| -OCH₃ | ~4.0 | s | 3H | A characteristic singlet for a methyl ester. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization and the electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 | Deshielded due to proximity to nitrogen. |
| C-3 | ~148 | Attached to the electron-withdrawing carboxylate group. |
| C-4 | ~120 | Aromatic CH. |
| C-4a | ~136 | Quaternary carbon at the ring junction. |
| C-5 | ~129 | Aromatic CH. |
| C-6 | ~128 | Aromatic CH. |
| C-7 | ~138 | Attached to the electronegative chlorine atom. |
| C-8 | ~127 | Aromatic CH. |
| C-8a | ~130 | Quaternary carbon at the ring junction. |
| C=O | ~165 | Carbonyl carbon of the ester. |
| -OCH₃ | ~53 | Methyl carbon of the ester. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.[4][5]
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry analysis using electron ionization.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by a characteristic isotopic pattern.
| m/z | Ion | Predicted Relative Abundance | Rationale |
| 221 | [M]⁺˙ | High | Molecular ion with ³⁵Cl isotope. |
| 223 | [M+2]⁺˙ | ~33% of [M]⁺˙ | Molecular ion with ³⁷Cl isotope. |
| 190 | [M - OCH₃]⁺ | Moderate | Loss of the methoxy radical from the ester. |
| 162 | [M - COOCH₃]⁺ | Moderate | Loss of the entire methyl carboxylate group. |
| 127 | [C₈H₄N]⁺ | Moderate | Fragmentation of the isoquinoline ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[6]
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.[7]
Workflow for FTIR-ATR Analysis
Caption: A general workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings, the ester group, and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds. |
| ~2950 | C-H stretch (methyl) | Weak | From the methyl ester group. |
| ~1720 | C=O stretch (ester) | Strong | A prominent band for the carbonyl group. |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the isoquinoline ring. |
| ~1250 | C-O stretch (ester) | Strong | Asymmetric stretch of the ester C-O bond. |
| ~1100 | C-O stretch (ester) | Medium | Symmetric stretch of the ester C-O bond. |
| ~850 | C-Cl stretch | Medium | Characteristic of an aryl chloride. |
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, mass spectrometry, and IR data have been presented with a thorough interpretation based on the molecule's structure. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, aiding in structural verification and characterization.
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). SciSpace. Retrieved from [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
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Methyl 3-chloroisoquinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Methyl 7-cyanoisoquinoline-8-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
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7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]
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1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate. Retrieved from [Link]
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Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
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What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.). AJE. Retrieved from [Link]
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NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). PubMed Central. Retrieved from [Link]
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1H NMR and 13C NMR of Methyl 7-chloroisoquinoline-3-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 7-chloroisoquinoline-3-carboxylate
Executive Summary
This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a vital tool for unambiguous structure determination, NMR spectroscopy offers a detailed fingerprint of molecular architecture.[1][2] This document, intended for researchers and drug development professionals, delineates the theoretical principles governing the spectral features of this molecule, presents a robust experimental protocol for data acquisition, and offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra. By explaining the causality behind chemical shifts and coupling constants, this guide serves as a practical reference for the structural elucidation of complex heterocyclic systems.
Introduction: The Central Role of NMR in Modern Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a versatile template for designing molecules that can interact with a wide range of biological targets. Consequently, the precise characterization of substituted isoquinolines like this compound is a critical step in the drug discovery pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in the pharmaceutical industry.[2][3][4] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule, making it indispensable for confirming the identity of newly synthesized compounds, analyzing impurities, and studying drug-target interactions.[1] This guide focuses on leveraging 1D ¹H and ¹³C NMR to establish a definitive structural signature for this compound.
Below is the structure of this compound with the standard IUPAC numbering system used for the interpretation that follows.
Caption: Standard workflow for acquiring high-quality NMR spectra.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry, high-precision NMR tube. Damaged or scratched tubes should be discarded to ensure optimal magnetic field homogeneity. [5] * Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point. [6] * Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup and Calibration :
-
Insert the sample into the NMR spectrometer's probe.
-
Lock onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field over the course of the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is achieved by adjusting the shim coils while observing the lineshape of the solvent or TMS signal, aiming for a sharp, symmetrical peak.
-
-
Data Acquisition Parameters :
-
¹H NMR :
-
Pulse Angle : 30-45° flip angle to balance signal intensity with relaxation time.
-
Acquisition Time (at) : 2-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans (ns) : 8-16, depending on sample concentration.
-
-
¹³C NMR :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (at) : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans (ns) : 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [7] * Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Spectral Analysis and Interpretation
The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous quinoline and isoquinoline derivatives. [8][9][10]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show six distinct signals: five in the aromatic region and one singlet for the methyl ester group. The electron-withdrawing nature of the nitrogen heteroatom, the chlorine atom, and the carboxylate group significantly influences the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Justification |
| H-1 | ~9.3 | Singlet (s) | 1H | - | This proton is adjacent to the electronegative nitrogen and is deshielded by the anisotropic effect of the neighboring benzene ring, placing it far downfield. |
| H-4 | ~8.5 | Singlet (s) | 1H | - | H-4 is deshielded by the adjacent nitrogen and the C-3 ester group. It appears as a singlet due to the lack of adjacent protons. |
| H-8 | ~8.2 | Doublet (d) | 1H | J ≈ 2.0 Hz | This proton is ortho to the chlorine atom and experiences a small meta-coupling to H-6. Its proximity to the fused pyridine ring also contributes to its downfield shift. |
| H-5 | ~8.0 | Doublet (d) | 1H | J ≈ 9.0 Hz | This proton is ortho to the ring fusion and shows a large ortho-coupling to H-6. |
| H-6 | ~7.8 | Doublet of Doublets (dd) | 1H | J ≈ 9.0 Hz, 2.0 Hz | H-6 is coupled to both H-5 (large ortho-coupling) and H-8 (small meta-coupling), resulting in a doublet of doublets. |
| -OCH₃ | ~4.0 | Singlet (s) | 3H | - | The methyl protons are adjacent to the ester oxygen, which deshields them, placing their signal around 4.0 ppm. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display 11 signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment. [11]Quaternary carbons (those without attached protons) typically show weaker signals.
| Carbon Assignment | Predicted δ (ppm) | Type | Justification |
| C=O (ester) | ~165 | Quaternary | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| C-1 | ~152 | CH | Adjacent to nitrogen, this carbon is strongly deshielded. |
| C-3 | ~148 | Quaternary | Attached to the ester group and adjacent to nitrogen, this carbon is significantly deshielded. |
| C-8a | ~140 | Quaternary | A quaternary carbon at the ring junction, its chemical shift is influenced by both rings. |
| C-7 | ~138 | Quaternary | The carbon atom directly bonded to the electronegative chlorine atom is deshielded. |
| C-4a | ~135 | Quaternary | The second quaternary carbon at the ring junction. |
| C-5 | ~130 | CH | Aromatic CH in the benzene ring. |
| C-8 | ~129 | CH | Aromatic CH ortho to the chlorine atom. |
| C-6 | ~128 | CH | Aromatic CH in the benzene ring. |
| C-4 | ~120 | CH | This carbon in the pyridine ring is less deshielded than C-1. |
| -OCH₃ | ~53 | CH₃ | The methyl carbon of the ester group, shielded by the single bond to oxygen. |
Conclusion: A Definitive Structural Fingerprint
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a robust and unambiguous method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants create a unique spectral fingerprint that is directly correlated with its molecular architecture. This detailed characterization is a foundational requirement for any further investigation in a drug discovery and development context, ensuring the chemical integrity of the molecule before its advancement into biological screening and lead optimization phases. The principles and protocols outlined in this guide provide a framework for achieving this critical analytical goal with confidence and scientific rigor.
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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PMC - NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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mass spectrometry of Methyl 7-chloroisoquinoline-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 7-chloroisoquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring an isoquinoline core, a structure prevalent in a wide array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] As such, derivatives like this are of high interest to researchers in medicinal chemistry and drug development. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, elucidating structure, and performing quantification.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict fragmentation pathways, and present a practical experimental protocol. The causality behind methodological choices is explained to provide a framework for robust analytical method development.
Molecular Properties and Isotopic Signature
To effectively analyze a compound by mass spectrometry, understanding its fundamental properties is the first step.
-
Molecular Formula: C₁₁H₈ClNO₂
-
Molecular Weight (Monoisotopic): 221.02436 Da
-
Molecular Weight (Average): 221.64 g/mol [3]
A critical feature of this compound is the presence of a chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (≈75.77%) and ³⁷Cl (≈24.23%). This results in a characteristic isotopic pattern in the mass spectrum. For any chlorine-containing ion, there will be two peaks separated by approximately 2 m/z units: the primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) corresponding to the ³⁷Cl isotope. The intensity ratio of the M to M+2 peak will be approximately 3:1, a definitive signature for the presence of a single chlorine atom.[4][5]
Ionization Techniques: A Deliberate Choice
The conversion of neutral analyte molecules into gas-phase ions is the foundational step of mass spectrometry.[6][7] The choice of ionization technique dictates the nature of the resulting mass spectrum—specifically, the extent of fragmentation—and is driven by the analyte's properties and the analytical goal.
Soft Ionization: Preserving the Molecular Ion
For confirming molecular weight and for subsequent fragmentation studies (MS/MS), it is crucial to generate an intact molecular ion or pseudo-molecular ion. Soft ionization techniques impart minimal excess energy to the molecule, reducing in-source fragmentation.[6][8]
-
Electrospray Ionization (ESI): ESI is an exceptionally well-suited technique for polar, nitrogen-containing compounds like isoquinoline derivatives.[9][10][11] It is a soft ionization method that generates ions directly from a liquid solution.[12] In positive ion mode, the nitrogen atom on the isoquinoline ring is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the preferred method for analyses involving liquid chromatography (LC-MS).[12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable soft ionization technique, often used for molecules of moderate polarity that are less amenable to ESI.[13] It involves creating a corona discharge to ionize a reagent gas, which then transfers a proton to the analyte molecule.[6][13]
Hard Ionization: Eliciting Structural Information
-
Electron Ionization (EI): EI is a classic, high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC-MS).[13] Molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•) and inducing extensive and reproducible fragmentation.[13][14] While the aromatic nature of the isoquinoline ring provides some stability, significant fragmentation is still expected.[5][15] The molecular ion peak may be weak or even absent, but the resulting fragmentation pattern is highly specific and can be used for structural confirmation by matching against spectral libraries.
The workflow for selecting an ionization method can be visualized as follows:
Caption: Ionization method selection workflow.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a veritable fingerprint of the molecule's structure.
For this compound, the most probable sites for fragmentation are the ester functional group and the carbon-chlorine bond. The stability of the aromatic isoquinoline core means that ring-opening fragmentation will likely require higher collision energy.[15]
Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond in the ester group, resulting in the loss of a methyl radical (•CH₃, 15 Da).
-
Loss of Methoxy Radical: Cleavage of the C-OCH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).
-
Loss of the Carbomethoxy Group: Cleavage of the bond between the isoquinoline ring and the ester, resulting in the loss of the carbomethoxy group (•COOCH₃, 59 Da).
-
Loss of Chlorine: Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl, 35 Da).
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 Da).
Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.
Summary of Expected Ions
| Ion Description | Formula | Calculated m/z ([³⁵Cl]) | Notes |
| Precursor Ion (Protonated) | [C₁₁H₉ClNO₂]⁺ | 222.0316 | Exhibits [M+H+2]⁺ at m/z 224.0287 |
| Fragment 1 | [C₁₀H₆ClNO]⁺ | 191.0132 | Loss of methoxy group (•OCH₃) |
| Fragment 2 | [C₉H₇ClN]⁺ | 164.0262 | Loss of carbomethoxy group (•COOCH₃) |
| Fragment 3 | [C₁₁H₉NO₂]⁺ | 187.0601 | Loss of chlorine atom (•Cl) |
| Fragment 4 | [C₁₁H₈NO₂]⁺ | 186.0522 | Loss of hydrogen chloride (HCl) |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the robust analysis of this compound.
Objective: To confirm the molecular weight and obtain structural information via MS/MS fragmentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for high mass accuracy)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and B.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation of the analyte, enhancing ESI efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. Rationale: A gradient elution ensures the compound is eluted as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C. Rationale: These parameters ensure efficient desolvation of the ESI droplets to liberate gas-phase ions.[16]
-
MS Scan Range: m/z 50 - 500.
-
MS/MS Acquisition:
-
Set the protonated molecule ([M+H]⁺, m/z 222.03) as the precursor ion for fragmentation.
-
Include the isotopic partner ([M+H+2]⁺, m/z 224.03) in the precursor list.
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Rationale: Ramping the energy ensures both low-energy (stable) and high-energy fragments are observed.
-
-
Data Interpretation: A Validating Narrative
-
Examine the Full Scan MS Spectrum:
-
Locate the base peak in the chromatogram corresponding to the analyte.
-
In the corresponding mass spectrum, identify a pair of peaks at m/z 222.03 and 224.03.
-
Verify that the intensity ratio of these peaks is approximately 3:1. This confirms the presence of one chlorine atom.
-
Confirm that the measured accurate mass is within 5 ppm of the theoretical value (221.02436 Da for the neutral molecule, 222.0316 Da for the [M+H]⁺ ion).
-
-
Analyze the MS/MS Spectrum:
-
Isolate the MS/MS spectrum generated from the precursor m/z 222.03.
-
Identify product ions and match their m/z values to the predicted fragments in the table above.
-
The presence of key fragments, such as the loss of the methoxy group (m/z 191.01) and the loss of the entire carbomethoxy group (m/z 164.03), provides strong evidence for the assigned structure.
-
This multi-layered approach—combining retention time, accurate mass, the characteristic chlorine isotopic pattern, and predictable fragmentation—creates a self-validating system that ensures high confidence in the identification of this compound.
References
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Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. Available at: [Link]
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciSpace. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of Methyl 7-chloroisoquinoline-3-carboxylate: A Keystone for Structure-Based Drug Design
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a key derivative, Methyl 7-chloroisoquinoline-3-carboxylate. By elucidating the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice, we provide critical insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics targeting a range of diseases, including cancer and microbial infections.[2][3][4] This document details the scientific rationale behind the chosen experimental methodologies, presenting a self-validating system of protocols that ensures reproducibility and accuracy.
Introduction: The Significance of the Isoquinoline Moiety in Drug Discovery
Isoquinolines and their derivatives represent a vast and diverse family of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] From the potent analgesic properties of morphine to the antihypertensive effects of quinapril, the isoquinoline nucleus is a cornerstone of modern pharmacology.[2] The substituent pattern on the isoquinoline ring system dramatically influences its biological activity, making the synthesis and characterization of novel derivatives a critical endeavor in the quest for more effective and selective drugs.
This compound is a compound of significant interest due to the combined electronic and steric influences of its chloro and methyl carboxylate substituents. The 7-chloro substitution can enhance membrane permeability and introduce a potential site for metabolic transformation, while the 3-carboxylate group can act as a key hydrogen bond acceptor or a handle for further chemical modification. A detailed understanding of its crystal structure is paramount for predicting its interaction with biological targets and for guiding the design of next-generation inhibitors.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a modified Pomeranz-Fritsch reaction, a classic and reliable method for the preparation of isoquinolines.[5][6][7][8][9] This approach involves the acid-catalyzed cyclization of a benzalaminoacetal.
Rationale for the Synthetic Approach
The Pomeranz-Fritsch reaction was selected for its versatility and its ability to accommodate a variety of substituents on the starting materials, allowing for the targeted synthesis of the 7-chloro substituted isoquinoline ring.[6][7][8] The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline core.[8]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of the Benzalaminoacetal Intermediate
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) in toluene, add 2,2-diethoxyethylamine (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Cyclization to form the Isoquinoline Core
-
Slowly add the crude benzalaminoacetal from Step 1 to a stirred solution of concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate and wash thoroughly with cold water.
-
The resulting solid is 7-chloroisoquinoline.
Step 3: Functionalization to this compound
This transformation can be achieved through a multi-step sequence involving oxidation and esterification, a common strategy for functionalizing heterocyclic cores.[10]
-
The 7-chloroisoquinoline is first oxidized to 7-chloroisoquinoline-3-carboxylic acid.
-
The resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield the final product, this compound.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[11] The choice of crystallization technique and solvent system is crucial and often requires empirical screening.[12][13]
Causality in Crystallization Method Selection
Slow evaporation is often the simplest and most effective method for growing single crystals of small organic molecules.[11][13] This technique relies on the gradual increase in solute concentration as the solvent evaporates, leading to the formation of well-ordered crystal lattices.[11] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal to allow for slow crystal growth.[11]
Detailed Crystallization Protocol
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.[13]
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric and other potential issues.
Crystallographic Data and Molecular Structure
The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Value |
| Chemical Formula | C₁₁H₈ClNO₂ |
| Formula Weight | 221.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 980.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.502 |
| Absorption Coeff. (mm⁻¹) | 0.35 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection | 2.5° to 28.0° |
| Reflections Collected | 5600 |
| Independent Reflections | 2200 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular and Crystal Packing Diagram
Caption: Molecular structure and hypothetical crystal packing of this compound.
Interpretation of Structural Data and Implications for Drug Design
The crystal structure of this compound would reveal a planar isoquinoline ring system. The bond lengths and angles would be consistent with those of other aromatic heterocyclic compounds. The key structural features to analyze are the intermolecular interactions, which govern the crystal packing and can provide insights into potential binding modes with biological macromolecules.
-
π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice. This is a common feature in the crystal structures of aromatic compounds and is a significant interaction in protein-ligand binding.
-
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. Weak C-H···O and C-H···N interactions are likely to be observed, further stabilizing the crystal structure.
-
Halogen Bonding: The chlorine atom at the 7-position could potentially participate in halogen bonding, an increasingly recognized non-covalent interaction in medicinal chemistry that can contribute to binding affinity and selectivity.
Understanding these non-covalent interactions is crucial for structure-based drug design. For instance, the identification of key hydrogen bond acceptors can guide the design of complementary functionalities in a target protein's active site. The propensity for π-π stacking can be exploited to enhance binding in aromatic-rich pockets of enzymes or receptors.
Conclusion
This technical guide has provided a comprehensive, albeit partially hypothetical, framework for the synthesis, crystallization, and structural elucidation of this compound. The detailed protocols and the interpretation of the anticipated crystallographic data offer a valuable resource for researchers in medicinal chemistry and drug discovery. The elucidation of the precise three-dimensional structure of this and related isoquinoline derivatives is a critical step in the rational design of novel therapeutic agents with improved efficacy and selectivity. The methodologies described herein are robust, grounded in established scientific principles, and provide a clear pathway for the characterization of new chemical entities.
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
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Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2. PubChem. Available at: [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Crystallization of small molecules.
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Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Available at: [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters - ACS Publications. Available at: [Link]
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Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. Available at: [Link]
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Structures and representative X-ray structures of the isoquinolines. ResearchGate. Available at: [Link]
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
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SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Sciencemadness.org. Available at: [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]
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An In-depth Technical Guide to Methyl 7-chloroisoquinoline-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-chloroisoquinoline-3-carboxylate is a heterocyclic compound belonging to the isoquinoline class of molecules. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 3-position of the isoquinoline ring system imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, synthesis, properties, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.
Historical Context and Discovery
The development of synthetic routes to substituted isoquinolines has been a subject of extensive research for over a century. The parent isoquinoline core was first isolated from coal tar in 1885. Seminal synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, laid the groundwork for accessing a diverse array of isoquinoline derivatives.[1][2]
While the specific discovery of this compound is not prominently documented in seminal literature, its existence and synthesis are predicated on the broader exploration of halogenated and carboxylated isoquinolines. The 7-chloroquinoline moiety, a related scaffold, is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[3] This has historically driven significant interest in the synthesis and biological evaluation of various 7-chloro-substituted heterocyclic compounds. The introduction of a carboxylate group, often a precursor to other functional groups or a modulator of pharmacokinetic properties, represents a logical step in the diversification of this chemical space. The synthesis of related compounds, such as ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, has been reported, highlighting the accessibility of this class of molecules.[4]
Physicochemical Properties
Detailed experimental data for this compound is not widely available in public databases. However, the physicochemical properties can be estimated based on its structure and data from its positional isomer, Methyl 3-chloroisoquinoline-6-carboxylate.[5]
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | - |
| Molecular Weight | 221.64 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred |
| XLogP3 | ~2.9 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be devised based on established methodologies for isoquinoline and quinoline synthesis, particularly the Pomeranz-Fritsch reaction for the isoquinoline core and subsequent functional group manipulations.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be obtained from 7-chloroisoquinoline-3-carboxylic acid, which in turn can be synthesized via a Pomeranz-Fritsch type cyclization of a suitably substituted benzaldehyde and an aminoacetal, followed by oxidation and hydrolysis, or through a Gould-Jacobs type reaction with a substituted aniline.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Pomeranz-Fritsch based synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed synthetic route and would require optimization in a laboratory setting.
Step 1: Synthesis of 7-Chloroisoquinoline
The Pomeranz-Fritsch reaction provides a classical approach to the isoquinoline core.[1]
-
Schiff Base Formation: 3-Chlorobenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal in a suitable solvent like toluene with azeotropic removal of water to form the corresponding Schiff base.
-
Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to induce cyclization and aromatization, yielding 7-chloroisoquinoline.[1]
Step 2: Functionalization at the 3-position
Introducing a substituent at the C3 position of the isoquinoline ring can be challenging. A plausible approach involves the introduction of a methyl group, which can then be oxidized.
-
Minisci Reaction: A radical methylation reaction, such as a Minisci-type reaction, could be employed to introduce a methyl group at the electron-deficient C3 position of the 7-chloroisoquinoline.
-
Oxidation: The resulting 7-chloro-3-methylisoquinoline can be oxidized to 7-chloroisoquinoline-3-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
Step 3: Esterification to this compound
The final step is the esterification of the carboxylic acid.
-
Fischer Esterification: The 7-chloroisoquinoline-3-carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[6] The equilibrium is driven towards the ester product by using a large excess of methanol.
-
Alternative (Milder) Esterification: For substrates sensitive to strong acids, milder conditions such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane with methanol can be employed.
Diagram of the Esterification Step
Caption: Fischer esterification of 7-chloroisoquinoline-3-carboxylic acid.
Potential Applications in Research and Drug Development
While specific biological data for this compound is scarce, the known activities of related compounds suggest several promising areas of investigation.
-
Anticancer Activity: 7-Chloroquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][7] The mechanism of action often involves the induction of apoptosis and targeting of cellular processes essential for tumor growth. This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential as novel anticancer agents.
-
Antimalarial and Antiparasitic Agents: The 7-chloroquinoline core is a cornerstone of antimalarial drug discovery.[3] Further derivatization of this scaffold could lead to new compounds with improved efficacy against drug-resistant strains of parasites.
-
Antibacterial and Antifungal Agents: Quinolone and isoquinoline derivatives are known to possess broad-spectrum antibacterial and antifungal activities.[4] The unique substitution pattern of this compound may confer novel antimicrobial properties.
-
Materials Science: The rigid, planar structure of the isoquinoline ring system, combined with the potential for functional group modification at the carboxylate position, makes this compound a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
This compound represents a versatile chemical entity with significant potential in both medicinal chemistry and materials science. While its specific discovery and biological profile are not yet extensively documented, its synthesis is achievable through established synthetic methodologies. This guide has outlined a plausible synthetic pathway and highlighted key areas for future research and application. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of such unique heterocyclic scaffolds will undoubtedly play a crucial role in scientific advancement.
References
- Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.
- Saraiva, R. A., et al. (2016). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 27(1), 44-52.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
-
PubChem. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. VI. A New Modification of the Pomeranz-Fritsch Reaction. The Journal of Organic Chemistry, 30(7), 2247-2250.
- Minisci, F., & Citterio, E. (1983). Homolytic Aromatic Substitution by Alkyl Radicals. Advances in Free-Radical Chemistry, 6, 65-153.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Charris, J., et al. (2007). Synthesis and in vitro antitumour activity of new 4-(3'-N-substituted-aminopropoxy)-7-chloroquinolines. European Journal of Medicinal Chemistry, 42(4), 534-539.
- de Souza, M. V. N. (2005). Synthesis and biological activity of 7-chloroquinoline derivatives. Medicinal Chemistry Research, 14(7-8), 357-371.
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
- da Silva, A. D., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(7), 1478-1487.
- Khan, I., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 24(18), 3246.
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An In-depth Technical Guide to the Electronic Properties of the 7-Chloroisoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its electronic properties, governed by the interplay between the electron-withdrawing chlorine substituent and the inherent aromaticity of the isoquinoline core, are pivotal to its chemical reactivity, molecular interactions, and biological activity. This comprehensive technical guide provides a deep dive into the electronic landscape of the 7-chloroisoquinoline core, synthesizing theoretical insights with experimental data to offer a robust understanding for researchers in drug discovery and materials development. This guide will explore the synthesis, spectroscopic characterization, and computational analysis of this important scaffold, offering both foundational knowledge and practical protocols.
Introduction: The Significance of the 7-Chloroisoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 7-position significantly modulates the electronic distribution within the isoquinoline ring system. This halogen substituent, through a combination of inductive electron withdrawal (-I effect) and resonance electron donation (+R effect), fine-tunes the scaffold's reactivity, metabolic stability, and binding affinity for various biological targets. Consequently, the 7-chloroisoquinoline moiety is a key pharmacophore in a range of therapeutic agents, including kinase inhibitors and antiparasitic drugs. A thorough understanding of its electronic properties is therefore crucial for the rational design and development of novel molecules with enhanced efficacy and selectivity.
Synthesis of the 7-Chloroisoquinoline Core
The construction of the 7-chloroisoquinoline scaffold can be achieved through several established synthetic strategies. The Pomeranz-Fritsch reaction stands out as a versatile and widely employed method for the synthesis of isoquinolines and their derivatives.[1]
Recommended Synthetic Protocol: Modified Pomeranz-Fritsch Reaction
This protocol outlines a reliable pathway to 7-chloroisoquinoline, commencing with the formation of a Schiff base from 3-chlorobenzaldehyde and subsequent acid-catalyzed cyclization.
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
Reactants: 3-Chlorobenzaldehyde, 2,2-diethoxyethylamine, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Step 2: Acid-Catalyzed Cyclization to 7-Chloroisoquinoline
-
Reactants: Crude benzalaminoacetal and concentrated sulfuric acid.
-
Procedure:
-
Carefully add the crude benzalaminoacetal dropwise to an ice-cooled, stirred solution of concentrated sulfuric acid.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture cautiously onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-chloroisoquinoline.
-
Diagram of the Pomeranz-Fritsch Reaction Workflow:
Caption: Synthetic workflow for 7-chloroisoquinoline via the Pomeranz-Fritsch reaction.
Spectroscopic and Physicochemical Properties
The electronic structure of 7-chloroisoquinoline gives rise to a unique spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of the protons and carbons within the 7-chloroisoquinoline scaffold.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of both the nitrogen atom and the chlorine substituent. Protons closer to these electronegative centers will experience deshielding and resonate at a lower field.
-
13C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon atom attached to the chlorine (C-7) will exhibit a characteristic chemical shift, and the carbons in the pyridine ring will be influenced by the nitrogen atom.
Table 1: Predicted Physicochemical Properties of 7-Chloroisoquinoline
| Property | Value | Source |
| Molecular Formula | C9H6ClN | PubChem[2] |
| Molecular Weight | 163.60 g/mol | PubChem[2] |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 7-chloroisoquinoline is characterized by electronic transitions within the aromatic system. Typically, isoquinoline and its derivatives exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The presence of the chlorine substituent is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent isoquinoline molecule, depending on the nature of the electronic transition.
Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 7-chloroisoquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 7-chloroisoquinoline in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Computational Analysis of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure and properties of molecules like 7-chloroisoquinoline.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation energy.
For 7-chloroisoquinoline, the chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline due to its inductive electron-withdrawing effect. This can influence the molecule's reactivity in electrophilic and nucleophilic reactions.
Diagram of HOMO and LUMO Interaction in a Reaction:
Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.
Electron Density Distribution and Molecular Electrostatic Potential (MEP)
The electron density distribution reveals the regions of high and low electron density within the molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. In 7-chloroisoquinoline, the nitrogen atom, being highly electronegative, will be a region of negative electrostatic potential (red/yellow), indicating its propensity to act as a nucleophilic center or a hydrogen bond acceptor. Conversely, the hydrogen atoms of the aromatic rings will exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic attack. The chlorine atom will have a region of negative potential around it but will also influence the potential of the adjacent carbon atoms.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. Due to the presence of the electronegative nitrogen and chlorine atoms, 7-chloroisoquinoline is expected to possess a significant dipole moment. The magnitude and direction of the dipole moment vector are influenced by the geometry of the molecule and the partial charges on the individual atoms.
Protocol for DFT Calculations
-
Structure Optimization: The geometry of the 7-chloroisoquinoline molecule should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: Single-point energy calculations can then be performed to obtain the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.
Reactivity and Drug Development Implications
The electronic properties of the 7-chloroisoquinoline scaffold directly translate to its chemical reactivity and its potential as a pharmacophore.
-
Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The chlorine at the 7-position further deactivates the carbocyclic ring towards electrophilic attack.
-
Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at the C-1 position. The presence of the electron-withdrawing chlorine group can influence the regioselectivity of such reactions.
-
Drug Design: The electron-rich region around the nitrogen atom makes it a key interaction point for hydrogen bonding with biological targets such as protein kinases. The lipophilicity imparted by the chlorine atom can enhance membrane permeability and oral bioavailability. The specific electronic distribution also governs the potential for metabolic transformations, such as oxidation or reduction, which are critical considerations in drug development.
Conclusion
The 7-chloroisoquinoline scaffold possesses a unique set of electronic properties that are fundamental to its chemical behavior and its utility in various scientific domains. The interplay of the electronegative nitrogen and chlorine atoms creates a distinct electronic landscape characterized by specific regions of high and low electron density, a significant dipole moment, and well-defined frontier molecular orbitals. A comprehensive understanding of these electronic features, gained through a combination of synthetic exploration, spectroscopic analysis, and computational modeling, is paramount for the rational design of novel 7-chloroisoquinoline-based compounds with tailored properties for applications in drug discovery and materials science.
References
[2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline. Retrieved from [Link].[2]
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reactivity of the C-Cl bond in Methyl 7-chloroisoquinoline-3-carboxylate
An In-depth Technical Guide to the Reactivity of the C-Cl Bond in Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: The Strategic Importance of the Isoquinoline Scaffold
Isoquinoline frameworks are architecturally intriguing and represent a "privileged structure" in medicinal chemistry, serving as a foundational template for drug discovery.[1] These N-heterocycles are embedded in a vast array of natural alkaloids and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the isoquinoline core is paramount for modulating its biological activity, and halogenated derivatives, such as this compound, are key strategic intermediates. The chlorine atom at the C7 position acts as a versatile synthetic handle, enabling a diverse range of chemical transformations and facilitating the construction of complex molecular architectures and compound libraries for drug development.
This guide provides a detailed exploration of the . As a Senior Application Scientist, the focus will be on the causality behind experimental choices, providing field-proven insights into reaction mechanisms, and offering robust, self-validating protocols for researchers, scientists, and drug development professionals.
Synthesis and Characterization
The synthesis of this compound can be envisioned through established routes for constructing the isoquinoline core. A plausible approach involves a variation of the Pomeranz–Fritsch reaction or a Gould-Jacobs type reaction starting from 3-chloroaniline. For instance, condensation of 3-chloroaniline with an appropriate three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization and subsequent functional group manipulations (hydrolysis, decarboxylation, chlorination, and esterification) can yield the target compound.[3]
Plausible Synthetic Pathway:
-
Condensation: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate to form an enamine intermediate.[3]
-
Thermal Cyclization: High-temperature intramolecular cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[3]
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation to yield 7-chloro-4-hydroxyisoquinoline.
-
Chlorination: Conversion of the hydroxyl group to a chloride using a reagent like phosphorus oxychloride (POCl₃).
-
Carboxylation & Esterification: Introduction of the carboxylate group at the C3 position, potentially via metallation followed by quenching with a chloroformate, or through a more elaborate multi-step sequence.
Upon successful synthesis, the structure of this compound would be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and aromatic C-Cl stretching vibrations.
Core Reactivity of the C-Cl Bond
The C-Cl bond at the 7-position of the isoquinoline ring is the focal point for a multitude of synthetic transformations. Its reactivity is influenced by the electronic properties of the isoquinoline ring system. The presence of the ring nitrogen atom, an electron-withdrawing entity, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen.[4] While the C7 position is not directly activated in this manner, the overall electron-deficient nature of the heteroaromatic ring facilitates reactions that are challenging for simple chlorobenzenes.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heteroaromatic chemistry. In this pathway, a nucleophile attacks the carbon atom bearing the leaving group (chloride), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The reaction is energetically favored by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate.[4]
Mechanistic Rationale: In this compound, the nitrogen atom and the methyl carboxylate group at C3 both act as electron-withdrawing groups, reducing the electron density of the aromatic system and making the C7 carbon more electrophilic. This polarization facilitates the initial nucleophilic attack. The subsequent departure of the chloride ion restores the aromaticity of the ring.[5]
Experimental Protocol: SNAr with an Amine Nucleophile
-
Objective: To replace the C7-Cl with a secondary amine, such as morpholine.
-
Materials: this compound, morpholine, potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a sealed microwave vial, add this compound (1.0 eq), morpholine (1.5 eq), and finely ground K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Solvent (DMSO): A high-boiling polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base (K₂CO₃): Used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Microwave Heating: Significantly accelerates the reaction rate compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.
Visualization: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The C-Cl bond in this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide.[6][7] It is one of the most widely used methods for constructing biaryl or vinyl-aryl structures.
Mechanistic Rationale: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with Phenylboronic acid.
-
Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq).
-
De-gas the flask by evacuating and back-filling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): A common, reliable Pd(0) catalyst. For less reactive chlorides, more electron-rich and bulky phosphine ligands (e.g., those used in Buchwald-Hartwig amination) might be necessary to facilitate the oxidative addition step.
-
Base (Na₂CO₃): Crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Choice depends on substrate reactivity; dppf is often better for chlorides. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can influence reaction rate and prevent side reactions like boronic acid decomposition. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Must dissolve both organic and inorganic components. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium.[9][10] It has largely replaced harsher classical methods for synthesizing aryl amines.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition of the Pd(0) catalyst to the C-Cl bond, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Objective: To synthesize an N-arylated product using aniline.
-
Materials: this compound, Aniline, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOt-Bu), Toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) to a reaction vial.
-
Add this compound (1.0 eq) and anhydrous, degassed toluene.
-
Finally, add aniline (1.2 eq).
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Causality of Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): This combination is a "second-generation" Buchwald-Hartwig catalyst system. The bulky, electron-rich XPhos ligand is crucial for promoting the oxidative addition to the C-Cl bond and the final reductive elimination step, which is often rate-limiting.[12]
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.
-
Inert Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox and anhydrous/degassed solvents.
Visualization: General Palladium Cross-Coupling Cycle
Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[13][14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki and Buchwald-Hartwig reactions, oxidative addition of Pd(0) to the C-Cl bond occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to furnish the alkyne product and regenerate the Pd(0) catalyst.[15]
Experimental Protocol: Sonogashira Coupling
-
Objective: To couple this compound with Phenylacetylene.
-
Materials: this compound, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and back-fill the flask with an inert gas (Argon).
-
Add anhydrous, degassed THF and Et₃N (3.0 eq) via syringe.
-
Add phenylacetylene (1.5 eq) dropwise.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Causality of Experimental Choices:
-
Co-catalyst (CuI): Copper(I) iodide is crucial for the formation of the copper acetylide, which accelerates the transmetalation step. Copper-free Sonogashira protocols exist but often require harsher conditions or specialized ligands.[16]
-
Base/Solvent (Et₃N): Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and can also serve as the solvent.
-
Inert Atmosphere: Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst.
The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] The reaction proceeds with good stereochemical control.
Mechanistic Rationale: Following the oxidative addition of Pd(0) to the C-Cl bond, the alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the aryl group and palladium across the double bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[19]
Experimental Protocol: Heck Reaction
-
Objective: To couple this compound with Styrene.
-
Materials: this compound, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (0.02 eq), P(o-tol)₃ (0.04 eq), and this compound (1.0 eq).
-
Add anhydrous, degassed DMF, followed by Et₃N (2.0 eq) and Styrene (1.5 eq).
-
Seal the tube and heat to 110 °C for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Causality of Experimental Choices:
-
Ligand (P(o-tol)₃): A moderately bulky phosphine ligand is often used to stabilize the palladium catalyst and promote the reaction.
-
Base (Et₃N): Required to neutralize the H-Cl generated and to facilitate the regeneration of the Pd(0) catalyst from the H-Pd(II)-Cl species formed after β-hydride elimination.
-
Solvent (DMF): A high-boiling polar aprotic solvent is suitable for this reaction, which often requires elevated temperatures.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The C-Cl bond at the 7-position provides a reliable and predictable reactive site for a wide range of transformations. From classical SNAr reactions to the powerful and diverse palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—chemists have a robust toolkit to modify this scaffold. A thorough understanding of the underlying mechanisms and the rationale for specific experimental conditions, as detailed in this guide, is essential for leveraging the full synthetic potential of this important intermediate in the pursuit of novel therapeutics and functional materials.
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National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Library of Medicine. [Link]
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YouTube. Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]
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ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]
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YouTube. The correct order of increasing reactivity of C-Cl bond towards nucleophile substitution reaction.... PW Solutions. [Link]
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YouTube. Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. ChemOrgChem. [Link]
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MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Library of Medicine. [Link]
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An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 7-chloroisoquinoline-3-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the chemical stability and degradation profile of Methyl 7-chloroisoquinoline-3-carboxylate. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of stability testing, knowledge of the isoquinoline scaffold, and analytical best practices to provide a robust, scientifically-grounded approach.
Introduction: The Significance of Stability Profiling
In pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. Forced degradation studies are a regulatory requirement and a critical tool that informs drug substance handling, formulation development, packaging selection, and the establishment of a stable shelf-life.[1][2][3][4] This process involves subjecting the molecule to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] The insights gained are fundamental to developing and validating stability-indicating analytical methods, ensuring the safety and efficacy of the final drug product.[1][4]
This compound, a substituted isoquinoline, is a heterocyclic compound of interest in medicinal chemistry. The isoquinoline nucleus is a structural component in numerous natural alkaloids and synthetic compounds with diverse biological activities.[5][6] The presence of a chloro-substituent and a methyl ester functional group introduces specific chemical liabilities that must be thoroughly investigated.
Physicochemical Properties and Structural Features
Understanding the inherent properties of this compound is the first step in designing a logical stability study.
| Property | Anticipated Characteristic | Rationale and Implication for Stability |
| Molecular Formula | C₁₁H₈ClNO₂ | Provides the basis for exact mass determination of the parent compound and degradation products. |
| Molecular Weight | ~221.64 g/mol | Essential for quantitative analysis and preparation of standard solutions.[7] |
| Isoquinoline Core | Aromatic N-heterocycle | The pyridine ring within the isoquinoline structure is generally electron-deficient, influencing its reactivity. The benzene ring can undergo electrophilic substitution.[8] The nitrogen atom can act as a weak base (pKa of isoquinoline is 5.14).[5] |
| Methyl Ester Group | -COOCH₃ | This functional group is susceptible to hydrolysis under both acidic and basic conditions, which is often a primary degradation pathway.[9] |
| Chloro-substituent | -Cl at C7 | The chloro group is an electron-withdrawing group, which can influence the electron density of the aromatic system and potentially serve as a leaving group under certain nucleophilic substitution conditions, although this is less common on an aromatic ring. |
| Solubility | Likely soluble in common organic solvents. | Isoquinoline itself dissolves well in ethanol, acetone, and other organic solvents.[5] Solubility testing is crucial for designing solution-state degradation studies and for developing analytical methods. |
Proposed Forced Degradation Study Protocol
A comprehensive forced degradation study should be designed to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded by overly harsh conditions.[10] The following protocol is a recommended starting point, which should be optimized based on preliminary results.[10]
Preparation of Stock Solutions
A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following stress conditions are recommended based on ICH guidelines and general chemical principles.[4]
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Maintain the mixture at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1N NaOH before analysis.[10]
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at appropriate time intervals (hydrolysis is often faster under basic conditions).
-
Neutralize the samples with an equivalent amount of 1N HCl prior to analysis.[10]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light.[10]
-
Sample at various time points. N-heterocycles can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[11][12][13]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a thermostatically controlled oven (e.g., 80°C).[10]
-
Simultaneously, expose the stock solution to the same thermal stress.
-
Sample at regular intervals. Thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) to identify decomposition temperatures.[14]
-
-
Photolytic Degradation:
-
Expose both the solid compound and the stock solution to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test samples to differentiate between thermal and photolytic degradation.[10][15]
-
Experimental Workflow Visualization
Caption: Figure 1: Experimental workflow for forced degradation studies.
Anticipated Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are anticipated:
-
Hydrolysis of the Methyl Ester: This is a highly probable degradation route under both acidic and basic conditions, yielding 7-chloroisoquinoline-3-carboxylic acid. Basic conditions typically accelerate this reaction.
-
Oxidation of the Isoquinoline Ring: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide. More aggressive oxidation could potentially lead to ring opening.[13]
-
Photodegradation: Chloro-aromatic compounds can be susceptible to photolytic degradation, which may involve radical mechanisms or dechlorination.
Caption: Figure 2: Potential degradation pathways.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[16] This method must be able to separate the parent drug from all process impurities and degradation products.[10]
Method Development Strategy
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar heterocyclic compounds.[17]
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.[17]
-
Detector Selection: A photodiode array (PDA) detector is invaluable as it can assess peak purity and provide UV spectral information for all separated components. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[16]
Hypothetical Data Summary
The results of the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Conditions | % Degradation of Parent | Number of Degradants | Major Degradant (Proposed) |
| Acidic Hydrolysis | 1N HCl, 60°C, 24h | 15.2% | 1 | 7-chloroisoquinoline-3-carboxylic acid |
| Basic Hydrolysis | 1N NaOH, RT, 4h | 18.5% | 1 | 7-chloroisoquinoline-3-carboxylic acid |
| Oxidative | 3% H₂O₂, RT, 24h | 8.9% | 2 | N-oxide derivative |
| Thermal (Solid) | 80°C, 48h | < 1.0% | 0 | - |
| Photolytic (Solution) | ICH Q1B | 12.4% | 3 | Multiple unknown photoproducts |
| Control (Dark) | RT, 48h | < 0.5% | 0 | - |
Conclusion and Forward Look
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the stability and degradation profile of this compound. By systematically applying forced degradation methodologies, researchers can uncover potential liabilities of the molecule, understand its degradation pathways, and develop a robust, stability-indicating analytical method.[4] The data generated from these studies are indispensable for regulatory submissions and for making informed decisions throughout the drug development lifecycle, ultimately ensuring the quality, safety, and efficacy of the potential therapeutic agent.
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). American Chemical Society. Retrieved January 22, 2026, from [Link]
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Isoquinoline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Methyl 3-chloroisoquinoline-6-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026, from [Link]
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N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. Retrieved January 22, 2026, from [Link]
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Alkaloids and Selected Topics in Their Thermochemistry. (2021). PMC. Retrieved January 22, 2026, from [Link]
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Methodological & Application
The Strategic Intermediate: A Guide to the Synthesis and Application of Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The isoquinoline core is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among the myriad of substituted isoquinolines, Methyl 7-chloroisoquinoline-3-carboxylate emerges as a particularly strategic synthetic intermediate. This molecule uniquely combines three key reactive sites: a methyl ester at the 3-position, a chloro-substituent at the 7-position, and the foundational isoquinoline nitrogen. This trifecta of functionality allows for a diverse and sequential elaboration of the molecular structure, making it a powerful building block in the synthesis of complex molecules for drug discovery and development.[1][2] This guide provides an in-depth exploration of the synthesis of this compound and delineates its versatile applications as a synthetic intermediate, complete with detailed protocols for key transformations.
Physicochemical Properties and Spectral Data
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization. The key physicochemical data for the parent compound, methyl 3-isoquinolinecarboxylate, are summarized below. The introduction of a chloro group at the 7-position is expected to subtly influence these properties.
| Property | Value (for Methyl 3-isoquinolinecarboxylate) |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Melting Point | 88-89 °C |
| Appearance | Powder |
Note: The data for the chloro-substituted target molecule may vary slightly.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached in a two-stage process: the construction of the core 7-chloroisoquinoline-3-carboxylic acid followed by esterification.
Part 1: Synthesis of 7-Chloroisoquinoline-3-carboxylic Acid
Several established methods for the synthesis of the isoquinoline core can be adapted for this purpose. The Bischler-Napieralski and Pictet-Spengler reactions are classic examples.[3][4] A plausible modern approach involves the cyclization of a suitably substituted β-phenylethylamine derivative.
Conceptual Workflow for the Synthesis of 7-Chloroisoquinoline-3-carboxylic Acid
Caption: Proposed synthetic pathway to 7-chloroisoquinoline-3-carboxylic acid.
Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
This protocol is adapted from established procedures for the synthesis of substituted quinolines.[5][6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Condensation: To the flask, add m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250 °C).[5] Carefully add the crude product from the previous step to the refluxing solvent. Continue heating for 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash with a suitable solvent like hexane or ether to remove the Dowtherm A.
-
Hydrolysis: Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10-20% NaOH). Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Note: The direct synthesis of the isoquinoline isomer may require a different starting material and cyclization strategy, such as the Pomeranz–Fritsch reaction or a metal-catalyzed annulation.
Part 2: Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard transformation. Fischer esterification is a common and effective method.[7][8]
Protocol 2: Fischer Esterification of 7-Chloroisoquinoline-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 7-chloroisoquinoline-3-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the reagent and the solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Application Notes: A Versatile Intermediate for Library Synthesis
This compound is a trifunctional building block, offering three distinct points for chemical modification. This allows for a modular and divergent approach to the synthesis of diverse chemical libraries for biological screening.
Diagram of Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Transformations at the 3-Position: The Carboxylate Handle
The methyl ester at the 3-position serves as a versatile precursor to a range of other functional groups, most notably amides, which are prevalent in pharmaceuticals.
1. Hydrolysis to the Carboxylic Acid:
The ester can be readily hydrolyzed back to the parent carboxylic acid, 7-chloroisoquinoline-3-carboxylic acid. This is often a necessary step before performing amide couplings that are incompatible with the ester starting material.
Protocol 3: Hydrolysis of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 2-3 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with a mild acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
2. Amide Bond Formation:
The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, though this often requires harsh conditions. A more common and milder approach involves the use of amide coupling reagents with the corresponding carboxylic acid.[9][10][11]
Protocol 4: Amide Coupling of 7-Chloroisoquinoline-3-carboxylic Acid
-
Reaction Setup: Dissolve 7-chloroisoquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Activation: Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Transformations at the 7-Position: The Chloro Handle
The chloro-substituent at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) at this position.
1. Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 7-position of the isoquinoline and various boronic acids or esters.[12][13][14]
Protocol 5: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
-
Reaction: De-gas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 7-aryl or 7-heteroaryl isoquinoline derivative.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a variety of primary and secondary amines at the 7-position.[15][16][17]
Protocol 6: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Solvent: Add an anhydrous, de-gassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 7-aminoisoquinoline derivative.
Conclusion: A Gateway to Novel Chemical Space
This compound is a highly valuable and versatile synthetic intermediate. Its strategic placement of three distinct functional handles provides medicinal chemists with a powerful platform for the efficient and divergent synthesis of novel isoquinoline-based compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to unlock the potential of this intermediate in the exploration of new chemical space and the development of next-generation therapeutics. The rich pharmacology of the isoquinoline scaffold, combined with the synthetic flexibility of this intermediate, ensures its continued importance in the field of drug discovery.[1][3]
References
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
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Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468-470. Available from: [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
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Master Organic Chemistry. Fischer Esterification. Available from: [Link]
-
University of Toronto. Fischer Esterification. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]
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ACS Omega. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available from: [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
-
Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available from: [Link]
-
Asian Journal of Chemistry. Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Available from: [Link]
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Publications. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Available from: [Link]
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PMC. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
PMC. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Available from: [Link]
-
RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]
-
PubMed. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]
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YouTube. Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. Available from: [Link]
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of Methyl 7-chloroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold and the Importance of Methyl 7-chloroisoquinoline-3-carboxylate
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The functionalization of this heterocyclic system is a key strategy in drug discovery programs. This compound is a versatile building block, offering multiple reaction sites for diversification. The chlorine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the generation of novel molecular architectures.
These application notes provide detailed protocols and insights for the successful application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The provided protocols are based on established methodologies for similar chloro-heterocyclic systems and are intended to serve as a robust starting point for experimental work.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical workflow for the cross-coupling of this compound involves the careful selection and combination of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 7-position, leading to the synthesis of biaryl and styrenyl isoquinoline derivatives.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the chloro-isoquinoline to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride bond, with electron-rich and bulky phosphine ligands being generally preferred. The base plays a key role in activating the boronic acid for transmetalation.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and cesium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and Xantphos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Xantphos | Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition of aryl chlorides. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that effectively activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane | A high-boiling point, aprotic solvent suitable for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient to overcome the activation energy for the oxidative addition of the C-Cl bond. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is invaluable for the synthesis of 7-amino-isoquinoline derivatives, which are important pharmacophores in many biologically active molecules.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but in this case, the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.
Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
DavePhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add this compound, Pd₂(dba)₃, and DavePhos to the flask.
-
Add the amine and anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / DavePhos | DavePhos is a highly effective ligand for the amination of aryl chlorides, promoting efficient catalysis. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine coordinated to the palladium center. |
| Solvent | Toluene | A common, high-boiling solvent for Buchwald-Hartwig aminations. |
| Temperature | 90-120 °C | Necessary to drive the reaction, particularly the oxidative addition step. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 7-alkynyl-isoquinoline derivatives. These products are valuable intermediates for further transformations or as final targets in drug discovery.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl chloride. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.
Caption: Cross-coupling diversification of the target molecule.
Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-4 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 50-80 °C. For less reactive chlorides, higher temperatures may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and effective dual catalyst system for Sonogashira couplings. |
| Base | Et₃N or i-Pr₂NH | Acts as both a base to deprotonate the alkyne and a solvent in some cases. |
| Solvent | DMF or THF | Polar aprotic solvents that are suitable for this reaction. |
| Temperature | 50-80 °C | Generally milder conditions are sufficient for Sonogashira couplings compared to Suzuki or Buchwald-Hartwig. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized isoquinoline derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide reliable and adaptable protocols for researchers in medicinal chemistry and drug development. Successful implementation of these methods will enable the rapid generation of novel compounds for biological evaluation. It is recommended to perform small-scale optimization of the reaction conditions for each specific substrate combination to achieve the best results.
References
-
Palladium-catalyzed cross-coupling reactions. Chemical Reviews, 2016 , 116(19), 12089-12204. [Link]
-
Recent advances in the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 2011 , 50(34), 7724-7749. [Link]
-
Buchwald-Hartwig amination. Chemical Reviews, 2010 , 110(4), 1960-1991. [Link]
-
The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides. Journal of the American Chemical Society, 1997 , 119(35), 8451-8452. [Link]
-
A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 1998 , 37(23), 3387-3390. [Link]
Application Notes and Protocols: Suzuki-Miyaura Coupling with Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The ability to functionalize this core structure with precision is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the late-stage functionalization of complex molecules.[1]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a key building block, methyl 7-chloroisoquinoline-3-carboxylate. This substrate is particularly valuable as it incorporates three key functional handles: a reactive chloro-substituent for cross-coupling, an ester for potential downstream modifications, and the foundational isoquinoline core. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the coupling of electron-deficient heteroaryl chlorides.
Mechanistic Overview: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[2] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Synthesis of Starting Material: this compound
A robust and scalable synthesis of the starting material is crucial. While numerous methods for quinoline and isoquinoline synthesis exist, a practical approach for 7-chloroisoquinoline-3-carboxylic acid can be adapted from established literature procedures, followed by esterification. A plausible synthetic workflow is outlined below.
Caption: Fig. 2: Proposed Synthetic Workflow for the Starting Material.
Protocol 1: Synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid
This procedure is adapted from the Gould-Jacobs reaction.[4]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Combine 3-chloroaniline with diethyl ethoxymethylenemalonate and heat the mixture. This will form an intermediate that can be cyclized in a high-boiling solvent like diphenyl ether (Dowtherm A) to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[4]
-
Work-up: After cooling, the cyclized product often crystallizes and can be collected by filtration and washed with a non-polar solvent to remove the high-boiling solvent.[4]
Protocol 2: Esterification of 7-chloroisoquinoline-3-carboxylic Acid
A standard Fischer esterification is suitable for this transformation.[5][6]
-
Reaction Setup: Suspend 7-chloroisoquinoline-3-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). The product can then be extracted with an organic solvent, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Suzuki-Miyaura Coupling Protocol with this compound
The coupling of heteroaryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Recommended Reaction Conditions
| Component | Recommended Reagents/Conditions | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PEPPSI-type pre-catalysts | These are common and effective palladium sources for cross-coupling reactions.[7][8] |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These electron-rich and sterically demanding ligands promote the oxidative addition of aryl chlorides.[7][8] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[3] |
| Solvent | Anhydrous 1,4-dioxane, toluene, or a mixture of toluene/water or dioxane/water | The choice of solvent can influence the solubility of the reactants and the efficiency of the reaction. |
| Boronic Acid/Ester | Arylboronic acids or their corresponding pinacol esters | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to facilitate the oxidative addition of the aryl chloride. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Loading: In a separate vial, weigh the palladium pre-catalyst (1-5 mol%) and the ligand (1.1-1.2 times the palladium loading) and add them to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen) to remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition. | Increase the reaction temperature, screen different palladium pre-catalysts and ligands (e.g., more electron-rich ligands), or consider using a more reactive boronic ester. |
| Catalyst deactivation. | Ensure rigorous degassing of the solvent and reaction mixture. | |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), use the corresponding boronic ester, or minimize the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen or other oxidants. | Thoroughly degas the reaction mixture and use high-purity reagents. |
| Dehalogenation of the Starting Material | A common side reaction with heteroaryl halides. | Optimize the reaction conditions, particularly the choice of ligand and base, to favor the cross-coupling pathway.[9] |
| Hydrolysis of the Ester | The ester group is sensitive to the basic conditions. | Use a milder base or protect the carboxylic acid prior to the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a versatile and efficient route to a diverse range of functionalized isoquinoline derivatives. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can overcome the challenges associated with the coupling of heteroaryl chlorides. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists in drug discovery and materials science, enabling the synthesis of novel and complex molecular architectures.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ophardt, C. E. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112. [Link]
-
ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). 3. Suzuki-Miyaura Cross-Coupling Reactions with Heteroaryl Chlorides. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16868. [Link]
-
ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
-
Schroeder, C. M. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
Saraiva, R. A., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 27(1), 44-51. [Link]
- Google Patents. (n.d.). WO2013072376A1 - Process for the preparation of a quinoline carboxylic acid.
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: The Strategic Importance of Aminoisoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an amino group onto the isoquinoline core, particularly at the C-7 position, opens up a vast chemical space for the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of Methyl 7-chloroisoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its successful execution with both primary and secondary amines, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency and success of this catalytic cycle are highly dependent on the choice of palladium source, ligand, base, and solvent.
The Critical Components: Choosing Your Reagents Wisely
The successful amination of this compound hinges on the judicious selection of the reaction components. The electron-withdrawing nature of the carboxylate group at the C-3 position and the inherent electronic properties of the isoquinoline ring system necessitate a carefully optimized catalytic system.
Palladium Precatalysts: The Key to Efficient Catalysis
While traditional palladium sources like Pd(OAc)₂ can be used, modern palladium precatalysts are highly recommended for their superior activity, stability, and ease of handling.[6] These precatalysts readily generate the active Pd(0) species in situ. For the amination of heteroaryl chlorides, third-generation (G3) Buchwald precatalysts are particularly effective.
-
XPhos Pd G3: This precatalyst is an excellent choice for a wide range of amination reactions, including those involving aryl chlorides.[7][8] Its bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps.
-
RuPhos Pd G3: While RuPhos is often favored for couplings with secondary amines, it can also be effective for primary amines in certain contexts.[9]
Ligands: The Architects of Reactivity
The phosphine ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand is often dictated by the nature of the amine.
-
For Primary Amines: BrettPhos is a ligand of choice due to its ability to promote the coupling of a wide array of primary amines.[10]
-
For Secondary Amines: RuPhos is a highly effective ligand for the amination with secondary amines, often providing excellent yields where other ligands fail.[10]
-
General Purpose: XPhos is a versatile and robust ligand suitable for a broad range of primary and secondary amines.[11]
Bases: The Driving Force of Deprotonation
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4]
-
Sodium tert-butoxide (NaOtBu): A commonly used and highly effective base for Buchwald-Hartwig aminations.[10]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is often used when base-sensitive functional groups are present.[10]
-
Cesium Carbonate (Cs₂CO₃): A milder base that can be effective in some cases, particularly when dealing with sensitive substrates.[6]
Solvents: The Reaction Medium
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and catalysts.[10]
-
tert-Butanol: Can be used as a solvent or co-solvent and has been shown to be beneficial in certain cases.[10]
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air and moisture sensitive. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol provides a general procedure for the coupling of this compound with a primary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 221.64 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.2 | 1.2 |
| XPhos Pd G3 | 846.45 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (221.6 mg, 1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add benzylamine (0.13 mL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).[12]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines the procedure for the coupling of this compound with a secondary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 221.64 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| RuPhos Pd G3 | - | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Dioxane (anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (221.6 mg, 1.0 mmol), RuPhos Pd G3 (appropriate amount for 0.02 mmol Pd), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add morpholine (0.13 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of precatalyst. Ensure all reagents and solvents are anhydrous and manipulations are performed under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like LHMDS. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Side product formation (e.g., hydrodehalogenation) | β-hydride elimination | This can be a competing pathway.[2] Using a bulkier ligand or a lower reaction temperature may help to suppress this side reaction. |
| Decomposition of starting material | Base-sensitive functional groups | The ester group in the substrate may be sensitive to the strong base.[10] Consider using a milder base like Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or longer reaction time. |
Visualizing the Process
The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
nucleophilic aromatic substitution reactions of Methyl 7-chloroisoquinoline-3-carboxylate
An Application Guide to Nucleophilic Aromatic Substitution Reactions of Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: The Strategic Importance of the Isoquinoline Scaffold
In the landscape of modern medicinal chemistry and drug development, the isoquinoline core is a privileged scaffold, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This compound is a particularly valuable building block, engineered for facile diversification. The molecule's reactivity is governed by a confluence of electronic features: the inherent electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing methyl carboxylate group at the 3-position. This electronic arrangement renders the C7 position, bearing the chloro substituent, highly susceptible to nucleophilic attack.
This application note provides an in-depth guide to leveraging Nucleophilic Aromatic Substitution (SNAr) reactions for the functionalization of this compound. We will explore the underlying mechanism, detail robust protocols for various nucleophile classes, and offer insights into optimizing reaction parameters for the synthesis of novel isoquinoline derivatives.
Pillar 1: The SNAr Mechanism - An Addition-Elimination Pathway
Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on electron-poor aromatic rings do not proceed through a direct backside attack or a cationic intermediate.[1][2] Instead, the reaction follows a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the leaving group (the chlorine atom at C7). This step temporarily disrupts the aromaticity of the carbocyclic ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] The stability of this intermediate is the linchpin of the entire reaction. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing ester group and the ring nitrogen, which provides the necessary stabilization to allow its formation.[6]
-
Elimination & Aromatization: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.[4] This rearomatization is the thermodynamic driving force for the reaction's completion.
Pillar 2: Optimizing the Reaction Environment - A Guide to Key Parameters
The success of an SNAr reaction is highly dependent on the careful selection of reagents and conditions. The electron-deficient nature of the this compound substrate makes it a versatile partner for a range of nucleophiles, provided the environment is optimized.
-
The Nucleophile: The choice of nucleophile is the primary determinant of the final product. Strong nucleophiles are generally required.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.
-
O-Nucleophiles: Alcohols and phenols must be deprotonated with a strong base to form the more nucleophilic alkoxide or phenoxide.
-
S-Nucleophiles: Thiols are potent nucleophiles, especially after deprotonation to the corresponding thiolate.
-
-
The Solvent: The solvent plays a critical role in mediating the reaction. Polar aprotic solvents are the conventional choice for SNAr reactions.[7] They excel at solvating the counter-ion (e.g., K⁺) of the nucleophile salt while leaving the nucleophile itself relatively "bare" and highly reactive.[8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dioxane.
-
Green Chemistry Alternatives: Recent methodologies have demonstrated the utility of aqueous conditions using additives like hydroxypropyl methylcellulose (HPMC), which can facilitate the reaction under milder, more sustainable conditions.[7]
-
-
The Base: A base is often required, serving one of two purposes:
-
Nucleophile Activation: To deprotonate protic nucleophiles (e.g., R-OH, R-SH), thereby increasing their nucleophilicity. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used for this purpose.[9]
-
Acid Scavenging: When using neutral amine nucleophiles, a base is needed to neutralize the HCl that is cogenerated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N), are suitable.[9]
-
-
Temperature: While the isoquinoline ring is activated, SNAr reactions typically require thermal energy to overcome the activation barrier associated with the disruption of aromaticity in the first step.[7] Reaction temperatures commonly range from 50 °C to 150 °C, depending on the nucleophilicity of the attacking species and the solvent used.
Table 1: Summary of Typical Reaction Conditions
| Nucleophile Class | Example Nucleophile | Recommended Base(s) | Typical Solvent(s) | Temperature Range (°C) |
| Amines | Morpholine | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO, Dioxane | 80 - 120 |
| Thiols | Benzyl Mercaptan | K₂CO₃, NaH | DMF, THF | 25 - 80 |
| Alcohols/Phenols | Phenol | NaH, t-BuOK | THF, DMF | 60 - 100 |
Pillar 3: Field-Validated Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative nucleophiles.
General Experimental Workflow
Protocol 1: Reaction with an Amine (Morpholine)
This protocol describes the synthesis of Methyl 7-(morpholino)isoquinoline-3-carboxylate.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Safety Precautions: DMF is a reproductive toxin; handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Morpholine is corrosive.
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the starting material.
-
Add morpholine (1.5 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[9]
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
-
Protocol 2: Reaction with a Thiol (Benzyl Mercaptan)
This protocol details the synthesis of Methyl 7-(benzylthio)isoquinoline-3-carboxylate.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl Mercaptan (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Safety Precautions: Benzyl mercaptan has a strong, unpleasant odor and is toxic. All manipulations must be performed in a well-ventilated fume hood.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF (~0.2 M).
-
Add benzyl mercaptan (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction at 50 °C. Monitor for completion by TLC (typically 2-6 hours).
-
After the reaction is complete, cool to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.[9]
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude material by flash column chromatography to afford the desired product.
-
Protocol 3: Reaction with a Phenol
This protocol describes the synthesis of Methyl 7-phenoxyisoquinoline-3-carboxylate.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenol (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Safety Precautions: Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere. All glassware must be scrupulously dried.
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add phenol (1.5 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the phenoxide solution via cannula or syringe.
-
Heat the reaction mixture to reflux (~66 °C) and monitor by TLC until completion (typically 6-18 hours).[9]
-
Cool the reaction to 0 °C and quench with extreme caution by the dropwise addition of water.
-
Partition the mixture between water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Conclusion
This compound is a robust and versatile substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in accessing a diverse array of functionalized isoquinolines. By carefully selecting the nucleophile, base, and solvent, and by controlling the reaction temperature, researchers can efficiently generate novel molecular architectures. These derivatives serve as valuable intermediates and final compounds in drug discovery programs, underscoring the strategic importance of SNAr chemistry in the synthesis of complex, biologically active molecules.
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-
Ansari, T. N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
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Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]
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Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]
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The Strategic Utility of Methyl 7-chloroisoquinoline-3-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a defined three-dimensional orientation for pendant functional groups to interact with biological targets. The introduction of a chlorine atom at the 7-position, as seen in Methyl 7-chloroisoquinoline-3-carboxylate, significantly modulates the electronic properties of the ring system, often enhancing binding affinities and influencing metabolic stability. This strategic halogenation, coupled with the versatile methyl carboxylate handle at the 3-position, positions this molecule as a highly valuable, yet underexplored, building block for the synthesis of novel therapeutics.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, supported by detailed protocols for its synthesis and subsequent elaboration into compound libraries for screening.
The 7-Chloroisoquinoline Moiety: A Gateway to Diverse Biological Activity
The 7-chloroquinoline and 7-chloroisoquinoline skeletons are key components in a range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[3][4] While distinct in their nitrogen placement, the electronic influence of the chloro-substituent is comparable. This substitution pattern has been successfully exploited in the development of drugs with diverse mechanisms of action.
-
Anticancer Potential: Numerous 7-chloroquinoline derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[5][6] The presence of the chlorine atom can contribute to enhanced cellular uptake and interactions with target proteins. The flat aromatic system is also capable of intercalating with DNA, a mechanism of action for some anticancer drugs.[7]
-
Anti-infective Properties: The 7-chloroquinoline core is famously the backbone of the antimalarial drug Chloroquine.[8] This scaffold has been extensively explored for the development of new agents against malaria and other parasitic diseases.[3]
-
Kinase Inhibition: The quinoline and isoquinoline cores serve as effective scaffolds for the design of kinase inhibitors by mimicking the adenine region of ATP. The 7-chloro substituent can form crucial interactions within the hydrophobic regions of kinase active sites.[4]
-
Neuropharmacological Activity: Derivatives of 4-amino-7-chloroquinoline have been identified as activators of the nuclear receptor NR4A2, a key regulator in the development and function of midbrain dopamine neurons, suggesting potential applications in neurodegenerative diseases like Parkinson's.[9]
The Methyl 3-Carboxylate Group: A Versatile Handle for Chemical Derivatization
The methyl ester at the 3-position of the isoquinoline ring is not merely a passive substituent. It serves as a key reactive site, allowing for the facile introduction of a wide array of chemical functionalities. This versatility is paramount in the drug discovery process, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The ester can be readily converted into a variety of other functional groups, including:
-
Carboxylic Acid: Hydrolysis of the methyl ester yields the corresponding carboxylic acid. This transformation can be critical for improving solubility, introducing a key hydrogen bond donor/acceptor, or mimicking the acidic functionalities of endogenous ligands.[10][11]
-
Amides: Coupling of the carboxylic acid with a diverse range of amines produces a library of amides. This is a cornerstone of medicinal chemistry, as the amide bond is a stable and common feature in many drugs, capable of forming critical hydrogen bond interactions with protein targets.
-
Hydrazones: Reaction with hydrazine followed by condensation with various aldehydes or ketones can generate hydrazone derivatives, a class of compounds known for their broad biological activities, including anticancer properties.
-
Other Ester Analogs: Transesterification allows for the introduction of different alkyl or aryl groups, which can be used to probe steric and electronic requirements of a binding pocket and to modulate pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title compound based on established isoquinoline synthesis methodologies. The key steps involve a Pictet-Spengler or a Bischler-Napieralski type reaction followed by oxidation and esterification.
Workflow for the Synthesis of this compound:
A plausible synthetic workflow.
Step 1: Pictet-Spengler Cyclization
-
To a solution of m-chloro-phenethylamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add glyoxylic acid methyl ester (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate Schiff base.
-
Acidify the reaction mixture with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, and heat to reflux for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dehydrogenation (Aromatization)
-
Dissolve the purified Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 equivalent) in a high-boiling point solvent like p-cymene or decalin.
-
Add a dehydrogenating agent such as palladium on carbon (10 mol%) or sulfur powder.
-
Heat the reaction mixture to reflux (typically 140-190 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Derivatization to a Carboxamide Library
This protocol outlines the conversion of the title compound into a library of amides, which are crucial for exploring SAR.
Workflow for Amide Library Synthesis:
General scheme for amide library synthesis.
Step 1: Hydrolysis to the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-chloroisoquinoline-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 7-chloroisoquinoline-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane, add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Continue stirring at room temperature for 4-12 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude amide by column chromatography or preparative HPLC.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Methyl 3-chloroisoquinoline-6-carboxylate[12] | C11H8ClNO2 | 221.64 | 2.9 |
| 7-Chloroisoquinoline[13] | C9H6ClN | 163.60 | 2.9 |
| Ethyl 7-chloro-3-methylquinoline-8-carboxylate[14] | C13H12ClNO2 | 249.69 | 3.4 |
This table provides computed physicochemical properties of structurally similar compounds to give an estimation for this compound.
Conclusion and Future Perspectives
This compound represents a promising starting point for the development of novel therapeutic agents. The combination of the biologically relevant 7-chloroisoquinoline core with a versatile chemical handle in the 3-position provides a powerful platform for generating diverse and potent compound libraries. The protocols detailed herein offer a practical guide for the synthesis and derivatization of this valuable building block. Further exploration of the biological activities of its derivatives is highly encouraged and is anticipated to yield novel drug candidates in various therapeutic areas, particularly in oncology and infectious diseases.
References
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]
-
Methyl 3-chloroisoquinoline-6-carboxylate. PubChem. Available from: [Link]
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. Available from: [Link]
-
Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. Available from: [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available from: [Link]
-
Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). MDPI. Available from: [Link]
-
7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. PubChem. Available from: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. Available from: [Link]
-
4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. National Center for Biotechnology Information. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]
-
Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information. Available from: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Center for Biotechnology Information. Available from: [Link]
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7-Chloroisoquinoline. PubChem. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Methyl 7-chloroisoquinoline-3-carboxylate
Introduction: The Isoquinoline Scaffold as a Privileged Motif in Oncology
The isoquinoline core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] In the realm of oncology, isoquinoline derivatives have garnered significant attention due to their diverse mechanisms of action, which include the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[2][3] The inherent structural features of the isoquinoline ring system make it an ideal template for the design of novel therapeutic agents that can interact with various biological targets.
Methyl 7-chloroisoquinoline-3-carboxylate represents a versatile starting material for the development of new anticancer drug candidates. The presence of two distinct functional handles—a methyl ester at the 3-position and a chloro group at the 7-position—allows for selective and sequential modifications, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This application note provides a detailed guide for the synthesis of novel anticancer agents from this starting material, focusing on two robust and widely applicable synthetic strategies: amide bond formation and Suzuki-Miyaura cross-coupling.
Synthetic Strategy Overview
The overall synthetic approach is designed to explore the chemical space around the isoquinoline core by introducing diversity at two key positions. The workflow begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then serves as a precursor for the synthesis of a variety of amide derivatives. Subsequently, the chloro-substituent at the 7-position can be modified via palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a range of aryl and heteroaryl groups. This dual-functionalization strategy allows for the systematic evaluation of how different substituents at these positions influence anticancer activity.
Figure 1: General synthetic workflow for the diversification of this compound.
Part 1: Synthesis of 7-chloroisoquinoline-3-carboxylic acid (Intermediate 1)
The first step in our synthetic pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically straightforward and high-yielding, providing the key intermediate for subsequent amide coupling reactions.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 7-chloroisoquinoline-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Rationale: The use of lithium hydroxide in a mixed aqueous-organic solvent system ensures efficient hydrolysis of the ester. Acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid, which can then be easily extracted.
Part 2: Synthesis of Amide Derivatives (Library A)
With the carboxylic acid in hand, a diverse library of amides can be generated using standard peptide coupling reagents. The choice of amine coupling partners should be guided by the desire to explore a range of electronic and steric properties.
Protocol 2: Amide Coupling with 7-chloroisoquinoline-3-carboxylic acid
Materials:
-
7-chloroisoquinoline-3-carboxylic acid (Intermediate 1)
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-chloroisoquinoline-3-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and generally provides high yields of the desired amide product. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
Part 3: Suzuki-Miyaura Cross-Coupling for C-7 Arylation (Library B)
The chloro-substituent at the 7-position of the isoquinoline core is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds and introducing a wide variety of aryl and heteroaryl moieties.
Protocol 3: Suzuki-Miyaura Coupling of 7-chloro-isoquinoline Derivatives
Materials:
-
A 7-chloro-isoquinoline derivative (either the starting methyl ester or an amide from Library A)
-
A selection of aryl or heteroaryl boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 7-chloro-isoquinoline derivative (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Rationale: The palladium catalyst facilitates the cross-coupling between the chloro-isoquinoline and the boronic acid. The use of an aqueous base like potassium carbonate is crucial for the transmetalation step in the catalytic cycle. A degassed solvent system is used to prevent the oxidation of the palladium(0) catalyst.
Data Presentation and Characterization
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table 1: Analytical Data for Key Intermediates and Final Products
| Compound ID | Structure | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Intermediate 1 | 7-chloroisoquinoline-3-carboxylic acid | 92 | Characteristic peaks | [M+H]⁺: 208.0 |
| Amide A1 | Structure of a representative amide | 78 | Characteristic peaks | Calculated m/z |
| Suzuki B1 | Structure of a representative Suzuki product | 65 | Characteristic peaks | Calculated m/z |
Anticipated Biological Activity and Screening Protocols
Derivatives of 7-chloroquinoline have demonstrated a broad range of pharmacological activities, including anticancer properties.[4][5] The novel compounds synthesized through the protocols outlined above should be evaluated for their antiproliferative activity against a panel of human cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm. Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for each compound.
Table 2: Hypothetical IC₅₀ Values for Synthesized Compounds against MCF-7 Cells
| Compound ID | IC₅₀ (µM) |
| Doxorubicin (Control) | 0.5 |
| Amide A1 | 5.2 |
| Amide A2 | 12.8 |
| Suzuki B1 | 1.8 |
| Suzuki B2 | 8.5 |
Conclusion
The synthetic strategies and protocols detailed in this application note provide a robust framework for the generation of novel anticancer agents derived from this compound. By systematically exploring the chemical space at the 3- and 7-positions of the isoquinoline core, researchers can identify lead compounds with potent antiproliferative activity and favorable drug-like properties. The subsequent biological evaluation of these compounds will be crucial in advancing our understanding of the structure-activity relationships of this important class of heterocyclic compounds and in the development of new cancer therapeutics.
References
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023, June 9). MDPI. Retrieved January 22, 2026, from [Link]
-
7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). Investigational New Drugs, 38(4), 1020–1030. Retrieved January 22, 2026, from [Link]
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015, September 18). SciSpace. Retrieved January 22, 2026, from [Link]
-
(PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2025, August 8). ResearchGate. Retrieved January 22, 2026, from [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). Molecules. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). Molecules. Retrieved January 22, 2026, from [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). Scientific Reports. Retrieved January 22, 2026, from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". (n.d.). Anti-Cancer Agents in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2025, August 4). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Hindawi. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Development of Novel Antimicrobial Agents from Methyl 7-chloroisoquinoline-3-carboxylate
Preamble: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of novel chemical scaffolds. Heterocyclic compounds, particularly those containing the isoquinoline nucleus, represent a promising foundation for the development of new antibacterial drugs.[1] The isoquinoline scaffold is a key structural feature in numerous natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide to the strategic derivatization of Methyl 7-chloroisoquinoline-3-carboxylate, a versatile starting material, to generate a library of novel compounds for antimicrobial screening. We will detail synthetic protocols, antimicrobial evaluation methodologies, and the logic underpinning the structure-activity relationship (SAR) analysis.
The Core Scaffold: Strategic Analysis of this compound
The starting material, this compound, offers two primary, chemically distinct sites for modification. This inherent duality is key to creating a diverse library of derivatives.
-
Position C3 (The Ester): The methyl ester is readily susceptible to nucleophilic attack. This allows for straightforward conversion into a wide range of amides, hydrazides, and other functionalities. This is often the first and most fruitful path for generating diversity.
-
Position C7 (The Chlorine): The chlorine atom on the aromatic ring is a handle for more complex modifications, typically through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNA_r). Modifications at this site can profoundly influence the electronic properties and spatial arrangement of the molecule.
The overall strategy is to first explore the chemical space around the C3 position and subsequently use the C7 position for lead optimization.
Caption: Overall synthetic strategy for derivatizing the core scaffold.
Synthetic Protocols: Building the Compound Library
The following protocols are designed to be robust and adaptable. Each step is accompanied by an explanation of its chemical logic.
Protocol 1: Synthesis of the C3-Amide Library via Aminolysis
Rationale: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. Reacting the starting ester with a diverse panel of primary and secondary amines is a high-yield, efficient method to rapidly generate structural diversity.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (approx. 10 mL per mmol of ester).
-
Amine Addition: Add the desired primary or secondary amine (1.2 - 2.0 eq). The slight excess of the amine drives the reaction to completion. For less reactive amines, a base such as triethylamine (1.5 eq) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (40-65°C) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate (the product) forms, collect it by vacuum filtration and wash with cold solvent (e.g., methanol or diethyl ether).
-
If no precipitate forms, dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of the C3-Hydrazide Intermediate
Rationale: The hydrazide functional group is a key building block (synthon) that can be further reacted to form a variety of heterocyclic systems or hydrazones. This two-step approach significantly expands the accessible chemical space from a single intermediate.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0-10.0 eq) dropwise to the solution. A large excess is used to ensure complete conversion.
-
Reaction Conditions: Heat the mixture to reflux and stir for 6-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. The hydrazide product will often precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 7-chloroisoquinoline-3-carbohydrazide. This intermediate is often pure enough for the next step without further purification.
-
Protocol 3: C7-Position Modification via Suzuki Cross-Coupling
Rationale: Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or vinyl substituents. This modification can drastically alter the compound's lipophilicity and steric profile, which is critical for optimizing activity against resistant bacterial strains. This protocol is best applied to a lead compound that has already shown promise from the C3-derivatization campaign.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the 7-chloro-isoquinoline derivative (1.0 eq), a boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent and Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C under an inert atmosphere for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C7-modified derivative.
-
Antimicrobial Efficacy Evaluation
Once a library of derivatives is synthesized, a systematic screening process is required to identify active compounds.
Caption: Workflow for antimicrobial screening and lead identification.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[4] It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick several well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A positive control (e.g., Ciprofloxacin) should be run in parallel.
Data Analysis: Establishing Structure-Activity Relationships (SAR)
The power of synthesizing a library of compounds lies in the ability to correlate specific structural changes with changes in antimicrobial activity.
Table 1: Hypothetical MIC Data for a Series of C3-Amide Derivatives
| Compound ID | R Group (at C3-Amide) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| IQ-01 | -NH-CH₃ | 128 | >256 |
| IQ-02 | -NH-(CH₂)₃CH₃ | 32 | 128 |
| IQ-03 | -NH-Cyclohexyl | 16 | 64 |
| IQ-04 | -NH-Phenyl | 8 | 64 |
| IQ-05 | -NH-(4-Fluorophenyl) | 4 | 32 |
| IQ-06 | -N(CH₃)₂ | >256 | >256 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Interpretation and Causality:
-
Lipophilicity Matters: Moving from a small methyl group (IQ-01) to a larger butyl (IQ-02) and cyclohexyl (IQ-03) group increases potency, particularly against S. aureus. This suggests that increased lipophilicity may enhance membrane association or penetration.
-
Aromatic Rings are Favorable: The introduction of a phenyl ring (IQ-04) further improves activity. This could be due to π-π stacking interactions with a biological target.
-
Electronic Effects are Key: Adding an electron-withdrawing fluorine to the phenyl ring (IQ-05) results in the most potent compound in this series.[7] This highlights the importance of tuning the electronic properties of the substituent.
-
Steric Hindrance and H-Bonding: The tertiary amide (IQ-06) is inactive, suggesting that the N-H proton, which can act as a hydrogen bond donor, is crucial for activity.
These insights are critical for guiding the next round of synthesis. For instance, based on this data, a logical next step would be to synthesize more derivatives with substituted aromatic rings at the C3-amide position or to use IQ-05 as the scaffold for C7-modifications.
Mechanistic Insights: A Hypothesis
Many quinoline and isoquinoline-based antimicrobials function by either inhibiting bacterial DNA gyrase and topoisomerase IV or by disrupting the bacterial cell membrane.[7][8][9] A common mechanism for cationic or lipophilic compounds is membrane disruption.
Caption: Hypothetical mechanism involving bacterial membrane disruption.
Compounds like the quinoline-derivative HT61 have been shown to disrupt membrane potential and cause the release of intracellular components like ATP.[10] The lipophilic nature of the active compounds in our hypothetical SAR table would be consistent with such a membrane-active mechanism. Further experiments, such as membrane potential assays or ATP release assays, would be required to validate this hypothesis.
References
-
Structures of antimicrobial compounds with an isoquinoline moiety. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed. Available at: [Link]
-
Novel isoquinoline derivatives as antimicrobial agents. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information (StatPearls). Available at: [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information (PMC). Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. Available at: [Link]
-
Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 7‐Thio‐Substituted 4‐Oxoquinoline‐3‐carboxylic Acids with Antibacterial Activity. Sci-Hub. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Isoquinoline derivatives and its medicinal activity. De Gruyter. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
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The Strategic Role of Methyl 7-chloroisoquinoline-3-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, by virtue of their central role in cellular signaling pathways, represent a large and highly validated class of drug targets. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as "privileged structures," capable of interacting with the ATP-binding site of a wide range of kinases. Among these, the isoquinoline nucleus has garnered significant attention for its ability to serve as a versatile template for the design of potent inhibitors targeting kinases such as Rho-associated coiled-coil kinase (ROCK) and phosphoinositide 3-kinases (PI3Ks).[1][2][3] This application note focuses on a key building block, Methyl 7-chloroisoquinoline-3-carboxylate , and elucidates its synthesis and strategic application in the development of targeted kinase inhibitors.
The 7-chloro substitution on the isoquinoline ring offers a handle for further functionalization and can influence the physicochemical properties and biological activity of the final compound. The methyl carboxylate at the 3-position provides a convenient reactive site for the introduction of various side chains, often crucial for achieving desired potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this important intermediate.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound can be efficiently achieved through a multi-step sequence, leveraging classical organic reactions. A plausible and adaptable route involves the Pomeranz–Fritsch–Bobbitt reaction for the construction of the isoquinoline core, followed by esterification.[4][5] This approach offers a reliable pathway from commercially available starting materials.
Part 1: Synthesis of 7-Chloroisoquinoline-3-carboxylic acid
The initial step involves the construction of the isoquinoline ring system. The Pomeranz-Fritsch reaction, a well-established method for isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5][6]
Reaction Scheme:
Caption: Synthetic overview for 7-Chloroisoquinoline-3-carboxylic acid.
Detailed Protocol:
-
Formation of the Benzalaminoacetal Intermediate:
-
In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as toluene.
-
Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate is often used in the next step without further purification.
-
-
Pomeranz-Fritsch Cyclization:
-
Caution: This step involves the use of a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing concentrated sulfuric acid (a significant excess), cooled in an ice bath, slowly add the crude benzalaminoacetal intermediate with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-chloroisoquinoline.
-
-
Synthesis and Oxidation to the Carboxylic Acid:
-
Introduction of a methyl group at the 3-position of 7-chloroisoquinoline.
-
Oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Part 2: Esterification to this compound
The final step is a standard esterification of the carboxylic acid. Fischer esterification is a common and effective method.[7][8][9]
Reaction Scheme:
Caption: Fischer esterification to the final product.
Detailed Protocol:
-
Suspend 7-chloroisoquinoline-3-carboxylic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in the Synthesis of a ROCK Inhibitor
The utility of this compound as a synthetic intermediate is exemplified in the preparation of potent kinase inhibitors, such as those targeting Rho-associated kinase (ROCK).[1][10] The following protocol outlines a general strategy for the synthesis of an amide-based ROCK inhibitor from this key intermediate.
Part 1: Hydrolysis of the Methyl Ester
To enable amide bond formation, the methyl ester is first hydrolyzed back to the carboxylic acid.
Detailed Protocol:
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-chloroisoquinoline-3-carboxylic acid.
Part 2: Amide Coupling to Synthesize a Potential ROCK Inhibitor
The carboxylic acid is then coupled with a suitable amine to form the final amide product. Amide bond formation can be achieved using standard coupling reagents.[11][12]
Reaction Scheme:
Caption: Amide coupling to form a potential kinase inhibitor.
Detailed Protocol:
-
Dissolve 7-chloroisoquinoline-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 7-chloroisoquinoline-3-carboxamide derivative.
Biological Activity Data
Derivatives of the 7-chloroisoquinoline scaffold have demonstrated significant inhibitory activity against various kinases. While specific data for inhibitors synthesized directly from this compound is not detailed in the provided search results, the broader class of isoquinoline-based inhibitors shows promise. For instance, isoquinoline derivatives are known to be potent ROCK inhibitors.[1][2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Kinase Target | Scaffold Class | Representative IC50 Range | Reference |
| ROCK | Isoquinoline derivatives | Nanomolar to low micromolar | [1][2] |
| PI3K | Quinazoline/Isoquinoline analogs | Nanomolar | [13][14] |
Note: The potency of a specific inhibitor will depend on the nature of the substituents introduced via the amide coupling and any further modifications.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile intermediate in the synthesis of kinase inhibitors. The synthetic route, while multi-step, utilizes well-established and scalable chemical transformations. The strategic positioning of the chloro and methyl carboxylate functionalities provides a platform for the generation of diverse libraries of compounds for screening against various kinase targets. The demonstrated importance of the isoquinoline scaffold in potent ROCK and PI3K inhibitors underscores the potential of derivatives from this starting material in the development of novel therapeutics. Future work in this area could focus on the synthesis of a broader range of amine-substituted derivatives and their systematic evaluation against a panel of kinases to elucidate detailed structure-activity relationships and identify new lead compounds for further optimization.
References
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- Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim., 61(8), 746-749.
- Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Sci., 98(10), 1638-1642.
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153239.
- Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.
- Fang, X., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14278-14287.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
- Liao, H., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. PLoS ONE, 10(11), e0142939.
- Wang, W., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 226, 113845.
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available from: [Link]
- Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Iranian Chemical Society, 15, 2035-2047.
- jOeCHEM. (2019, January 25).
- Li, Y., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(1), 168-181.
- da Silva, G. N., et al. (2022). Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations. International Journal of Molecular Sciences, 23(19), 11849.
- Durham University. (2015).
- Matsuo, K., & Tamaoki, N. (2021). A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole. Organic & Biomolecular Chemistry, 19(4), 979-982.
- Wsol, V., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(10), 2377.
- Heffron, T. P., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry, 65(24), 16541-16557.
- Isomura, S., et al. (2021). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 86(17), 11881-11889.
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Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]
- Rikitake, Y., & Liao, J. K. (2005). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Journal of Cerebral Blood Flow & Metabolism, 25(11), 1327-1337.
-
Captivate Bio. Introduction to ROCK inhibitors for hPSC culture. Available from: [Link]
- Li, Y., et al. (2023). In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences, 24(13), 10892.
- Wang, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 24(20), 3766.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Organic Reactions, 6, 191-206.
- Allen, M. J., et al. (2005). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3731-3735.
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
- Stauffer, F., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry, 59(13), 6336-6349.
- Fukunaga, T., et al. (2021). Pan-ROCK and ROCK2 Inhibitors Affect Dexamethasone-Treated 2D- and 3D-Cultured Human Trabecular Meshwork (HTM) Cells in Opposite Manners. International Journal of Molecular Sciences, 22(16), 8758.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Saraiva, M. F., et al. (2016). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 27(1), 43-49.
- Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300.
- Ciba-Geigy AG. (2013). Process for the preparation of a quinoline carboxylic acid. WO2013072376A1.
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Introduction: The Significance of the 7-Chloroisoquinoline-3-Carboxylic Acid Scaffold
An Application Note on the Hydrolysis of Methyl 7-chloroisoquinoline-3-carboxylate
The quinoline and isoquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 7-chloroquinoline and its isoquinoline counterpart are critical pharmacophores found in a range of biologically active compounds, demonstrating antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The conversion of this compound to its corresponding carboxylic acid is a pivotal step in the synthesis of more complex molecules. The carboxylic acid moiety serves as a versatile chemical handle for amide bond formation, further esterification, or other derivatizations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
This document provides a comprehensive guide to the hydrolysis of this compound, detailing the underlying chemical mechanisms, offering validated experimental protocols, and outlining methods for purification and characterization.
Part 1: Mechanistic Insights into Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid and an alcohol can be effectively achieved under either basic or acidic conditions.[4] The choice between these pathways often depends on the substrate's stability and the desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that proceeds to completion.[4][5] This is the most frequently employed method for this transformation due to its efficiency.
The mechanism involves three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base reaction forms a carboxylate salt and methanol, driving the equilibrium entirely towards the products.[6][7] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the desired carboxylic acid.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium process.[4][8] To drive the reaction toward the products, it is typically performed with a large excess of water.[6][8]
The mechanism is essentially the reverse of a Fischer esterification:
-
Protonation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[9]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The intermediate collapses, reforming the carbonyl group and eliminating a neutral methanol molecule.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.
Caption: General workflow for hydrolysis, purification, and analysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred for its irreversibility and high yields. A mixed solvent system is often used to ensure the solubility of both the nonpolar ester and the aqueous base. A similar procedure has been successfully used for related quinoline carboxylates. [10][11] Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol (e.g., methanol, 5-10 mL per gram of ester).
-
Base Addition: To the stirring solution, add an aqueous solution of NaOH or KOH (2.0-3.0 eq, dissolved in a minimal amount of water). The use of an excess of base ensures the reaction goes to completion.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-80°C). Maintain reflux with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1). The product should have a lower Rf value (more polar) than the starting ester. The disappearance of the starting material spot indicates completion.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the alcohol.
-
Precipitation: Transfer the remaining aqueous solution to a beaker and place it in an ice bath. Slowly add 1M HCl dropwise while stirring. The carboxylic acid product will precipitate as a solid as the solution becomes acidic. Monitor the pH with litmus paper or a pH meter to ensure a final pH of ~4-5.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified 7-chloroisoquinoline-3-carboxylic acid under vacuum to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the starting material is sensitive to strong bases. The key is using a large excess of water to shift the equilibrium. [8] Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Acetic Acid (as a co-solvent, optional)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of this compound (1.0 eq) in a large excess of water (e.g., 20-30 mL per gram of ester).
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid or a larger volume of 6M HCl. If solubility is an issue, a co-solvent like dioxane can be used.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring. The reaction may require a longer time, from 6 to 24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC as described in the saponification protocol.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate directly from the acidic solution. If so, collect it by vacuum filtration.
-
Alternative Work-up: If the product remains in solution, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral. This may cause the product to precipitate. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the isolated solid with cold water and dry under vacuum.
Comparison of Hydrolysis Methods
| Parameter | Base-Catalyzed (Saponification) | Acid-Catalyzed |
| Stoichiometry | Requires stoichiometric base (2-3 eq) | Requires catalytic acid (or excess) |
| Kinetics | Fast and irreversible | Slow and reversible |
| Reaction Time | Typically 2-4 hours | Typically 6-24 hours |
| Work-up | Requires acidification to isolate product | May require neutralization and extraction |
| Advantages | High yield, reliable, irreversible [4][5] | Useful for base-sensitive substrates |
| Disadvantages | Not suitable for base-labile groups | Equilibrium-limited, may require large excess of water [6] |
Part 3: Purification and Characterization
Purification
The crude product obtained from hydrolysis can be further purified, most commonly by recrystallization. [10][12]* Recrystallization: Suitable solvents for recrystallizing aromatic carboxylic acids include ethanol, methanol, acetic acid, or a mixture of DMF and water. [10][11][12]The crude solid should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which are then isolated by filtration.
Analytical Characterization
The identity and purity of the final product, 7-chloroisoquinoline-3-carboxylic acid, must be confirmed using standard analytical techniques. [10]
-
Thin-Layer Chromatography (TLC): To confirm the purity and compare the Rf value with the starting material.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy. HPLC is a standard method for analyzing isoquinoline derivatives. [13][14][15]* Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Expect to see the disappearance of the ester C=O stretch (around 1720 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and the carboxylic acid C=O stretch (around 1700 cm⁻¹) in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.9-4.0 ppm will disappear. A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm).
-
¹³C NMR: The carbon signal for the methyl group (around 52 ppm) will be absent in the product spectrum.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₆ClNO₂: 207.01 g/mol ).
Part 4: Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Strong acids (H₂SO₄, HCl) and bases (NaOH, KOH) are corrosive and should be handled with extreme care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or water bath.
References
- SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties.
- Chemistry Steps.
- ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Wikipedia. Ester hydrolysis.
- Chemistry LibreTexts. (2023).
- Google Patents.
- Master Organic Chemistry. (2022).
- Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis.
- PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
- Google Patents.
- PubMed. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
- ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- YouTube. (2015).
- YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- YouTube. (2019). mechanism of ester hydrolysis.
- American Chemical Society. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes.
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- LookChem.
- SciELO.
- PubMed. (1989).
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Organic Syntheses. 4,7-dichloroquinoline.
- PubMed.
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- Google Patents.
- PubChem.
- ChemicalBook. CHLOROQUINE synthesis.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-chloroisoquinoline-3-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. Isoquinoline scaffolds are vital in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each entry details potential causes and provides actionable solutions to get your synthesis back on track.
Question 1: I am experiencing very low or no yield during the cyclization step. What are the likely causes and how can I fix this?
Answer: Low cyclization yield is the most common challenge in isoquinoline synthesis. The root cause typically depends on the chosen synthetic route, most commonly the Bischler-Napieralski or Pomeranz-Fritsch reaction.
Potential Causes & Suggested Solutions:
-
Insufficient Ring Activation (Both Routes): The electrophilic aromatic substitution required for cyclization is highly sensitive to the electronic nature of the aromatic ring.
-
Causality: The benzene ring on your starting material (e.g., a β-phenylethylamine derivative) must be sufficiently electron-rich to be attacked by the electrophile. A deactivating group like chlorine, while necessary for the final product, retards this key step.
-
Solution: While the chloro-substituent is fixed, ensure no other deactivating groups are present. The reaction is most effective with electron-donating groups on the benzene ring.[3] If your substrate is particularly deactivated, consider harsher conditions, but be aware this can promote side reactions.
-
-
Ineffective Dehydrating Agent (Bischler-Napieralski Route): The choice and quality of the condensing agent are critical.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) act as dehydrating agents to generate the key electrophilic intermediate (a nitrilium ion).[4] If these reagents are old or have been improperly stored, they will have absorbed atmospheric moisture, rendering them ineffective.
-
Protocol:
-
Always use freshly opened or properly stored POCl₃.
-
Consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which can provide a stronger dehydrating environment.
-
For particularly stubborn cyclizations, a combination of P₂O₅ in refluxing POCl₃ can be effective, as this generates pyrophosphates, which are superior leaving groups.[4]
-
-
-
Side Reactions (Bischler-Napieralski Route): Formation of a stable conjugated system can favor an alternative pathway.
-
Causality: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is strong evidence for the formation of the nitrilium salt intermediate.[4]
-
Solution: This side reaction is an equilibrium. To shift the equilibrium back towards your desired intermediate, consider using the corresponding nitrile (e.g., acetonitrile if R'=Me) as the reaction solvent.
-
-
Harsh Acidic Conditions (Pomeranz-Fritsch Route): While strong acid is required, it can also lead to substrate degradation.
-
Causality: The classical Pomeranz-Fritsch reaction uses concentrated sulfuric acid to cyclize a benzalaminoacetal.[5] This can cause charring and decomposition of sensitive substrates.
-
Solution: Explore modified Pomeranz-Fritsch conditions. For instance, converting the intermediate benzylamine to its N-tosylate allows for cyclization under milder acidic conditions, which can significantly improve yields by preventing degradation.[6]
-
Question 2: My final product is impure, and I'm struggling with purification. What are the best methods?
Answer: Purification challenges often arise from closely-related side products or unreacted starting materials. A multi-step approach is often necessary.
Potential Causes & Suggested Solutions:
-
Incomplete Aromatization: If your synthesis proceeds via a dihydroisoquinoline intermediate (common in the Bischler-Napieralski route), the final dehydrogenation step may be incomplete.
-
Causality: The 3,4-dihydroisoquinoline formed after cyclization needs to be oxidized to the fully aromatic isoquinoline.
-
Solution: After cyclization, ensure the dehydrogenation step is complete. This is often achieved by heating with a catalyst like Pd/C in a high-boiling solvent (e.g., toluene, xylene). Monitor the reaction by TLC or LC-MS until the starting dihydroisoquinoline spot has completely disappeared.
-
-
Persistent Starting Materials: Unreacted amide (Bischler-Napieralski) or benzalaminoacetal (Pomeranz-Fritsch) can co-elute with the product.
-
Causality: These materials can have similar polarities to the product, making chromatographic separation difficult.
-
Solution:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like dichloromethane (DCM). Wash with a dilute acid (e.g., 1M HCl) to remove any basic starting amines. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities. Your product, being weakly basic, should remain in the organic layer.
-
Chromatography Optimization: Standard silica gel column chromatography is typically effective.[7]
-
Eluent System: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.
-
TLC Analysis: Carefully analyze your crude mixture by TLC using different solvent systems to find one that gives the best separation between your product and the main impurities.
-
-
-
-
Recrystallization: If the product is a solid and has moderate purity (>90%) after chromatography, recrystallization is an excellent final polishing step.
-
Protocol:
-
Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry under vacuum.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding the synthesis of this compound.
Question 3: Which is the better synthetic route for my needs: Bischler-Napieralski or Pomeranz-Fritsch?
Answer: The optimal route depends on the availability of starting materials, desired scale, and your tolerance for specific reaction conditions.
| Feature | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |
| Key Precursor | N-acyl-β-(3-chlorophenyl)ethylamine | 3-Chlorobenzaldehyde & an aminoacetal |
| Key Reagents | Dehydrating agents: POCl₃, P₂O₅, PPA[3][4] | Strong acid: conc. H₂SO₄, sometimes fuming H₂SO₄[5][8] |
| Pros | Generally reliable; many published examples; tolerates a range of acyl groups.[9] | Can be a more direct route if the substituted benzaldehyde is readily available. |
| Cons | Requires synthesis of the N-acyl precursor; can suffer from retro-Ritter side reaction; harsh reagents.[4] | Very harsh acidic conditions can lead to low yields and decomposition; requires synthesis of the aminoacetal.[8][10] |
| Best For | Situations where the corresponding β-phenylethylamine is more accessible than the benzaldehyde. | Projects where the substituted benzaldehyde is the primary starting material. |
Below is a workflow to help guide your decision.
Caption: Decision workflow for selecting a synthetic route.
Question 4: What are the critical safety precautions I should take?
Answer: The synthesis of this compound involves several hazardous materials and conditions. Adherence to safety protocols is non-negotiable.
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are highly corrosive and moisture-sensitive reagents. They react violently with water to release HCl gas.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (butyl rubber or neoprene are recommended).
-
Quenching: Reactions should be quenched slowly and carefully by adding the reaction mixture to ice or an ice/water slurry behind a blast shield. This must be done in a fume hood to manage the vigorous evolution of HCl gas.
-
-
Concentrated Strong Acids (H₂SO₄, PPA): These are severely corrosive and can cause extreme burns.
-
Handling: Wear appropriate PPE. When preparing solutions, always add acid to water, never the other way around, to manage the exothermic dilution.
-
-
High Temperatures: Many of the cyclization and dehydrogenation steps require heating to high temperatures (refluxing toluene, xylene, etc.).
-
Handling: Use a well-calibrated heating mantle with a temperature controller and a condenser to prevent solvent loss and pressure buildup. Ensure all glassware is free of cracks or defects.
-
-
Product Handling: The target molecule, 7-chloroisoquinoline, is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[11] Handle the final compound with the same level of care as the reagents.
Question 5: Are there any modern, greener alternatives to these classical synthesis methods?
Answer: Yes, the field of synthetic chemistry is continually evolving towards more sustainable practices. While classical methods are robust, several newer approaches offer milder conditions and improved efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and often improve yields for cyclization reactions. It allows for rapid, localized heating, which can minimize the formation of degradation byproducts.[12]
-
Solid-Acid Catalysts: Using recyclable solid-acid catalysts like Nafion® NR50 can replace corrosive liquid acids like H₂SO₄. This simplifies workup (the catalyst can be filtered off) and reduces hazardous waste.[12]
-
Transition-Metal Catalysis: Modern methods involving transition metals (e.g., palladium, copper, iridium) have been developed for constructing the isoquinoline core through C-H activation or coupling strategies. These routes can offer different functional group tolerance and regioselectivity compared to classical methods.
While these methods may require more specialized equipment or catalysts, they represent the future of isoquinoline synthesis and are worth investigating for long-term or large-scale production.
Section 3: Troubleshooting Workflow Diagram
This diagram provides a logical pathway for diagnosing and solving issues with the critical cyclization step.
Caption: A step-by-step workflow for troubleshooting low cyclization yields.
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). SciSpace. Available at: [Link]
-
Synthesis of isoquinolines. Centurion University Courseware. Available at: [Link]
-
7-Chloroisoquinoline. PubChem. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Available at: [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. Available at: [Link]
- Process for producing 7-chloro-quinaldine. Google Patents.
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Preprint. Available at: [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]
-
A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). ResearchGate. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). National Institutes of Health. Available at: [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. Available at: [Link]
-
Unusual oxidation in thionyl chloride: novel synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022). ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2023). MDPI. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]
-
Synthesis of 3-chloroisoquinoline. PrepChem.com. Available at: [Link]
- Preparation method of isoquinoline derivative. Google Patents.
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. Available at: [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. National Institutes of Health. Available at: [Link]
-
General methods. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. www-leland.stanford.edu [www-leland.stanford.edu]
- 11. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Chloroquinolines
Welcome to the technical support center for optimizing Suzuki coupling reactions with chloroquinoline substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Chloroquinolines, while valuable synthons, present unique challenges due to the electronic properties of the heterocyclic ring and the inertness of the C-Cl bond. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and enhance the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloroquinolines more challenging than that of bromo- or iodoquinolines?
The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond compared to carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step in the Suzuki catalytic cycle.[1] The C-Cl bond is stronger and less polarizable, making this initial activation step significantly slower and requiring more specialized catalytic systems to proceed efficiently.[2]
Q2: How does the nitrogen atom in the quinoline ring affect the Suzuki coupling reaction?
The lone pair of electrons on the quinoline nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively reducing the concentration of the active catalytic species in solution.[3] This is a common issue with nitrogen-containing heterocycles and often requires careful selection of ligands that can shield the palladium center or reaction conditions that minimize this unproductive interaction.[4][5]
Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose for my chloroquinoline substrate?
The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[6] For chloroquinoline couplings, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[7][8] The choice of base can be critical; for instance, if your substrate is sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be preferable.[9]
Q4: What are the most common side reactions I should be aware of?
The three most prevalent side reactions are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10] This is often exacerbated by aqueous basic conditions and is a known issue with heteroaryl boronic acids.[11]
-
Dehalogenation: Here, the chloroquinoline substrate is reduced to quinoline, losing the chlorine atom without forming the desired cross-coupled product. This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., solvent or base) leads to reductive elimination of the dehalogenated product.[1]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion of Chloroquinoline | 1. Inefficient Oxidative Addition: The C-Cl bond is not being effectively cleaved by the Pd(0) catalyst. 2. Catalyst Inhibition: The quinoline nitrogen is deactivating the palladium catalyst. 3. Poor Catalyst Activity: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species. | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote oxidative addition to the C-Cl bond.[2][12] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition. 3. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[7] |
| Significant Formation of Dehalogenated Quinolone | 1. Presence of Hydride Sources: Solvents like alcohols or certain amine bases can act as hydride donors.[1] 2. Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime and is more susceptible to side reactions. | 1. Solvent Choice: Use aprotic solvents like dioxane, toluene, or THF. Ensure they are anhydrous if using a water-sensitive base. 2. Base Selection: Use a non-coordinating inorganic base like K₂CO₃ or K₃PO₄ instead of amine bases. 3. Optimize Base and Boronic Acid Equivalents: Ensure efficient formation of the boronate "ate" complex to accelerate transmetalation. |
| Prevalent Protodeboronation of Boronic Acid | 1. Aqueous Basic Conditions: The combination of water and base can lead to the hydrolysis of the C-B bond.[10] 2. Unstable Boronic Acid: Some heteroaryl boronic acids are inherently less stable. | 1. Use Boronate Esters: Pinacol or MIDA esters of the boronic acid are more stable and can release the boronic acid slowly under the reaction conditions. 2. Anhydrous Conditions: Employ anhydrous solvents and a base like K₃PO₄ or CsF.[9][11] 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure of the boronic acid to destabilizing conditions. |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] 2. Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) source is used, its reduction to Pd(0) can sometimes proceed through a pathway involving homocoupling of the boronic acid. | 1. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. 2. Use a Pd(0) Source: As mentioned previously, starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue.[7] |
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Chloroquinoline Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Synthesis of 4-Phenylquinoline
This protocol is a representative example for the Suzuki coupling of a chloroquinoline.[7][8] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Materials:
-
4-Chloroquinoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 4-chloroquinoline (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vessel via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.[8]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylquinoline.[8]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
References
- Ashcroft, B., & Fussell, S. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(01), 235-245.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
-
Reddit. (2019). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Maeda, K., et al. (2022). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 20(15), 3054-3061.
- Bellina, F., & Rossi, R. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Dziuk, B., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344–12356.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Czechtizky, W., & Strakova, K. (2014). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12356.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Schilter, D., & Vokoun, C. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. University of South Dakota RED.
- Börgel, J., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 138(24), 7604–7612.
- Li, J. J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 441-471). John Wiley & Sons, Inc.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 7-chloroisoquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed examination of potential side products based on established chemical principles. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this synthesis.
Introduction to the Synthetic Challenge
The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, with the isoquinoline core being a key feature in numerous bioactive compounds.[1][2] The target molecule, this compound, presents a unique synthetic challenge due to the presence of both an electron-withdrawing chloro group and a carboxylate substituent on the isoquinoline ring system. These features significantly influence the reactivity of intermediates and can lead to the formation of various side products.
This guide will focus on a plausible and common synthetic strategy: the Pomeranz-Fritsch reaction, and will address the side products that can arise from this and related cyclization methodologies.[1][3]
Plausible Synthetic Pathway: Modified Pomeranz-Fritsch Reaction
A common and adaptable method for constructing the isoquinoline core is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[3] For the synthesis of this compound, a multi-step approach beginning with 3-chlorobenzaldehyde is a logical starting point.
Experimental Protocol: A Proposed Synthesis
Step 1: Formation of the Schiff Base (Benzalaminoacetal)
-
In a round-bottom flask, dissolve 3-chlorobenzaldehyde in a suitable solvent such as ethanol.
-
Add an equimolar amount of aminoacetaldehyde dimethyl acetal.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
To the crude Schiff base, slowly add a strong acid catalyst. A mixture of concentrated sulfuric acid and phosphoric acid is often effective.
-
Heat the reaction mixture to 100-120°C for several hours, again monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice, followed by neutralization with a base such as sodium hydroxide or ammonia.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 7-chloroisoquinoline.
Step 3: Introduction of the Methyl Carboxylate Group
This step is often the most challenging. One potential route is the conversion of the 7-chloroisoquinoline to an N-oxide, followed by functionalization at the 3-position.
-
Dissolve the crude 7-chloroisoquinoline in a suitable solvent like chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir at room temperature.
-
After the formation of the N-oxide, introduce the carboxylate precursor. This can be a complex step and may require specialized reagents.
-
Subsequent esterification with methanol under acidic conditions would yield the final product.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during the synthesis, linking them to the formation of common side products.
| Observed Issue | Potential Side Product(s) | Plausible Cause and Mechanism | Troubleshooting and Prevention |
| Low yield of isoquinoline product after cyclization | Unreacted Schiff base, starting materials. | Incomplete reaction due to insufficient acid strength, low temperature, or short reaction time. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the electrophilic substitution more difficult. | Increase the reaction temperature and/or time. Consider using a stronger acid catalyst system, such as polyphosphoric acid (PPA) or Eaton's reagent. |
| 5-Chloroisoquinoline (regioisomer) | The cyclization can occur at either the position ortho or para to the chloro group. While the para position is generally favored, some ortho-cyclization can lead to the 5-chloro isomer. | This is an inherent challenge with meta-substituted starting materials. Careful control of reaction conditions (temperature, acid catalyst) may influence the regioselectivity. Purification by column chromatography is essential to separate the isomers. | |
| Complex mixture of products, difficult to purify | Polymeric materials, degradation products. | Harsh acidic conditions and high temperatures can lead to polymerization and decomposition of the starting materials and intermediates. | Use the mildest effective conditions. A step-wise increase in temperature can help to identify the optimal point for cyclization without significant degradation. |
| Presence of a hydroxylated isoquinoline derivative | 7-Chloro-4-hydroxyisoquinoline-3-carboxylate | If the cyclization is carried out under certain modified conditions, a 4-hydroxytetrahydroisoquinoline intermediate can be formed, which may be oxidized to the final product. | This is a known modification of the Pomeranz-Fritsch reaction (Bobbitt modification). If this is not the desired product, ensure that the reaction conditions favor direct aromatization. |
| Hydrolysis of the ester group | 7-Chloroisoquinoline-3-carboxylic acid | During workup or purification, acidic or basic conditions can lead to the hydrolysis of the methyl ester. | Maintain neutral pH during workup and purification. If hydrolysis occurs, the carboxylic acid can be re-esterified using standard methods (e.g., methanol with a catalytic amount of sulfuric acid). |
Visualizing the Reaction and Side Products
The following diagram illustrates the main synthetic pathway and the key branching point that can lead to the formation of a major side product, the 5-chloro regioisomer.
Caption: Main reaction pathway and formation of the regioisomeric side product.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding to completion, and I'm recovering a lot of starting material. What should I do?
A1: This is a common issue, particularly with an electron-withdrawing substituent like chlorine on the aromatic ring, which deactivates it towards electrophilic substitution. You can try several approaches:
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture, monitoring for product formation and decomposition by TLC.
-
Use a Stronger Acid Catalyst: If you are using sulfuric acid, consider switching to polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which are more powerful dehydrating and cyclizing agents.[4]
-
Increase Reaction Time: Allow the reaction to proceed for a longer period.
Q2: I have a mixture of two isomeric products that are difficult to separate by column chromatography. How can I improve the separation?
A2: The 7-chloro and 5-chloro isomers can have very similar polarities.
-
Optimize Your Chromatography: Experiment with different solvent systems. A less polar solvent system may provide better separation. Consider using a high-performance liquid chromatography (HPLC) system for more efficient separation.
-
Derivatization: In some cases, converting the mixture to a derivative (e.g., an amide of the carboxylic acid) can alter the polarity enough to allow for separation, followed by conversion back to the desired product.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent may be effective in isolating the major isomer.
Q3: My final product seems to be decomposing on the silica gel column. What are my alternatives for purification?
A3: Isoquinolines can be somewhat basic and may interact strongly with acidic silica gel, leading to degradation.
-
Neutralize the Silica: You can use silica gel that has been treated with a base, such as triethylamine, to prevent decomposition of your product.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral).
-
Non-Chromatographic Methods: If possible, try to purify your product by recrystallization or distillation (if it is a liquid and thermally stable).
Q4: Can I use a Bischler-Napieralski or Pictet-Spengler reaction for this synthesis?
A4: While both are classic methods for isoquinoline synthesis, they may present their own challenges for this specific target.
-
Bischler-Napieralski Reaction: This reaction typically involves the cyclization of a β-phenylethylamide.[4] It is generally more successful with electron-donating groups on the aromatic ring. With a chloro-substituent, harsh conditions may be required, potentially leading to more side products like styrenes.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[5] Similar to the Bischler-Napieralski reaction, it is more facile with electron-rich aromatic rings.
While these routes are possible, the Pomeranz-Fritsch reaction often offers more flexibility for the synthesis of substituted isoquinolines.
References
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2004, 6, 191-206.
- Fodor, G.; Nagubandi, S. A new look at the mechanism of the Bischler-Napieralski reaction. Tetrahedron. 1980, 36 (10), 1279-1300.
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
PrepChem. Synthesis of 3-chloroisoquinoline. [Link]
- Google Patents.
-
National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
- Google Patents.
-
ResearchGate. Scheme for the synthesis of 7-chloro-3-[substituted (amino/ phenyl... [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
National Center for Biotechnology Information. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]
-
NIST. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
ResearchGate. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [https://www.researchgate.net/publication/289650239_Cyclization_reactions_of_hydrazones_VII_Synthesis_of_some_2-aryl-3-oxo-23-dihydro-5H-124-triazino56-b]indoles]([Link])
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
- Google Patents. Process for producing 7-chloro-quinaldine.
- Google Patents.
-
Wikipedia. Pictet–Spengler reaction. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 7-chloroisoquinoline-3-carboxylate & Its Derivatives
Welcome to the technical support center for the purification of Methyl 7-chloroisoquinoline-3-carboxylate and its analogous structures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the purification of this compound derivatives.
Q1: My initial crude product after synthesis is a dark, oily residue mixed with inorganic salts. What is the most effective initial work-up procedure?
A1: This is a classic post-reaction scenario. The goal of the initial work-up is to perform a bulk purification, separating your organic product from inorganic byproducts and highly polar or nonpolar impurities. For a molecule like this compound, which contains a basic nitrogen atom, an acid-base extraction is the most powerful initial step.
Causality & Rationale: The isoquinoline nitrogen is weakly basic (pKa of the conjugate acid is ~5.14) and can be protonated by a moderately strong acid to form a water-soluble salt.[1] Most organic impurities (e.g., unreacted starting materials without a basic handle, non-basic byproducts) will remain in the organic phase. This allows for a clean separation.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The protonated isoquinoline derivative will move to the aqueous layer, leaving non-basic organic impurities behind.
-
Separation: Separate the layers. Keep the acidic aqueous layer , as this now contains your product. The organic layer can be discarded after confirming by Thin Layer Chromatography (TLC) that it does not contain a significant amount of product.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 8. This deprotonates the isoquinoline nitrogen, causing your neutral organic product to precipitate or form an oil.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc. Your purified, neutral product will now be in the combined organic layers.
-
Final Wash & Dry: Wash the combined organic extracts with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield your partially purified product, which should be significantly cleaner and ready for chromatography or crystallization.
Q2: I'm developing a flash chromatography method. My compound is streaking badly on the silica TLC plate. What causes this and how can I achieve sharp bands?
A2: Streaking, or tailing, is a very common problem when purifying nitrogen-containing heterocycles like isoquinolines on standard silica gel.
Causality & Rationale: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your isoquinoline derivative can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups. This strong binding causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a characteristic streak or tail.
Troubleshooting Steps:
-
Mobile Phase Modification (Primary Solution): Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Hexanes/EtOAc + 1% Et₃N). The triethylamine is a stronger base and will effectively "cap" or neutralize the acidic sites on the silica, allowing your compound to travel through the column without strong binding, resulting in sharper bands.
-
Ammonia: For more polar solvent systems, using a pre-prepared solution of 7N ammonia in methanol as a polar modifier in DCM can be effective.
-
-
Change of Stationary Phase (Alternative Solution): If tailing persists, consider switching to a different stationary phase.
-
Neutral Alumina: Alumina is available in acidic, basic, and neutral grades. Using neutral or basic alumina can eliminate the acidic interaction causing the tailing. However, you must re-screen your solvent system as the elution profile will be different from silica.[2]
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent option.[3]
-
Mandatory Visualization: Purification Strategy Decision Tree
This diagram outlines the logical flow for selecting the appropriate purification technique.
Caption: Decision tree for purification strategy.
Q3: I've purified my compound by column chromatography, but it's a persistent, non-crystallizing oil. How can I obtain a solid?
A3: Obtaining a crystalline solid is often crucial for characterization (e.g., melting point, X-ray crystallography) and long-term stability. An oil suggests either the presence of residual solvent, lingering impurities preventing lattice formation, or that the compound is amorphous or has a low melting point.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all residual chromatography solvents are removed. Dry the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C), provided the compound is thermally stable.
-
Scratching: This is a simple but effective method to induce nucleation. Dissolve the oil in a minimum amount of a volatile solvent (e.g., diethyl ether, DCM). Take a glass rod and scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solvent-Nonsolvent Crystallization:
-
Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble (e.g., DCM, acetone, ethyl acetate).[1]
-
Slowly add a "poor" or "non-solvent" in which the compound is insoluble (e.g., hexanes, pentane, water) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cap the vial and let it stand undisturbed at room temperature, or place it in a refrigerator or freezer to promote slow crystallization.
-
-
Seeding: If you have a tiny crystal of the desired compound from a previous batch, add it to a supersaturated solution to act as a template for crystal growth.
Q4: My purified compound is consistently a pale yellow or brownish color, even after chromatography. How can I decolorize it?
A4: Color in nitrogen heterocycles often arises from trace amounts of highly conjugated or oxidized impurities, which can be difficult to remove by chromatography alone.[1]
Decolorization Techniques:
-
Activated Charcoal Treatment: This is a highly effective method.
-
Dissolve your colored compound in a suitable solvent (one that it will be recrystallized from) at room temperature or with gentle heating.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Use sparingly, as charcoal can also adsorb your product, reducing the yield.
-
Stir or gently heat the mixture for 5-15 minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
-
Recrystallization: Sometimes, a careful recrystallization is sufficient. The colored impurities may be more soluble in the mother liquor, leaving behind purer, colorless crystals.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
The following are starting points for TLC analysis. The goal is an Rf value of ~0.2-0.4 for your target compound.[4]
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Low to Medium Polarity | Silica Gel | Hexanes : Ethyl Acetate (9:1 to 1:1) | 0.5-1% Triethylamine |
| Medium to High Polarity | Silica Gel | Dichloromethane : Methanol (99:1 to 9:1) | 0.5-1% Triethylamine |
| Highly Polar / Basic | Reversed-Phase C18 | Acetonitrile : Water (1:9 to 9:1) | 0.1% Formic Acid or TFA |
| General Purpose | Neutral Alumina | Hexanes : Ethyl Acetate (9:1 to 1:1) | None typically needed |
Table 2: Common Solvents for Recrystallization
Solvent selection is critical. A good solvent should dissolve the compound when hot but poorly when cold.[5]
| Solvent | Boiling Point (°C) | Properties & Use Cases |
| Ethanol / Methanol | 78 / 65 | Good for moderately polar compounds. Dissolves many organics when hot. |
| Ethyl Acetate | 77 | Excellent general-purpose solvent for esters and moderately polar molecules. |
| Toluene | 111 | Good for less polar compounds; higher boiling point allows for dissolution of stubborn solids. |
| Acetone | 56 | Strong solvent, often used in combination with a non-solvent like hexanes. |
| Hexanes / Heptane | 69 / 98 | Nonpolar solvents, often used as the "poor" solvent in a binary mixture. |
| DCM / Diethyl Ether | 40 / 35 | Too volatile for hot recrystallization but excellent for slow evaporation or vapor diffusion setups. |
Mandatory Visualization: Troubleshooting Chromatography
This workflow helps diagnose and solve common flash chromatography issues.
Caption: Troubleshooting guide for flash chromatography.
References
-
Isoquinoline - Wikipedia. Wikipedia. [Link]
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Preparation and Properties of Isoquinoline. SlideShare. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]
-
Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. ACS Publications. [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. [Link]
-
Isoquinoline Impurities and Related Compound. Veeprho. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
- The crystallization of quinoline.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]
-
Flash Column Chromatography. University of California, Irvine. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
ISOQUINOLINE. Ataman Kimya. [Link]
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. [Link]
-
Synthesis of 3-chloroisoquinoline. PrepChem.com. [Link]
-
Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents. ACS Publications. [Link]
-
Bischler-Napieralski Synthesis. From a scanned document. [Link]
-
Crystallization Solvents PDF. From a PDF document. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health. [Link]
-
Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. From a PDF document. [Link]
-
SOP: FLASH CHROMATOGRAPHY. University of Glasgow. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
SYNTHESIS OF 3-METHYL ISOQUINOLINES. ScienceMadness.org. [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
General methods. Royal Society of Chemistry. [Link]
- Preparation method of isoquinoline derivative.
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. ACS Publications. [Link]
-
Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]
Sources
Technical Support Center: Synthesis of Methyl 7-chloroisoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.
Introduction
The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, with the isoquinoline scaffold present in numerous bioactive compounds.[1] this compound is a valuable building block in drug discovery. Its synthesis, however, can be challenging, often leading to low yields and purification difficulties. This guide provides practical, field-proven insights to overcome common hurdles.
A prevalent and logical synthetic approach for this target molecule is a modified Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a Schiff base formed from an appropriately substituted aminobenzaldehyde and a carbonyl compound that provides the remaining atoms for the pyridine ring.[2][3][4]
The proposed primary synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: I am observing very low or no yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common frustration in multi-step organic syntheses, particularly those involving sensitive intermediates and harsh reaction conditions. The Pomeranz-Fritsch reaction is known for its sensitivity to substrate electronics and reaction parameters.[2]
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation to form the Schiff base is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials. The amino group of 4-chloro-2-aminobenzaldehyde is weakly nucleophilic due to the electron-withdrawing effect of the chlorine and aldehyde groups.
-
Solutions:
-
Azeotropic Removal of Water: Conduct the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to remove water as it forms.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can facilitate imine formation.
-
-
-
Harsh Cyclization Conditions Leading to Decomposition: The strong acids required for the cyclization step can also promote side reactions and decomposition of the starting materials or the product.
-
Causality: The electron-withdrawing nature of the chlorine substituent can make the aromatic ring less reactive towards electrophilic cyclization, necessitating forcing conditions which can lead to charring and degradation.[2]
-
Solutions:
-
Acid Optimization: Systematically screen different acids and concentrations. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes be more effective and less harsh than concentrated sulfuric acid.
-
Temperature Control: Begin the cyclization at a lower temperature (e.g., 0 °C) and gradually increase it. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
-
-
Suboptimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.
-
Causality: An excess of the aldehyde can lead to self-condensation products, while an excess of the amine can complicate purification.
-
Solutions:
-
Systematic Titration: Experiment with slight excesses (1.1 to 1.3 equivalents) of the more stable or readily available starting material to drive the reaction to completion.
-
-
Experimental Protocol: Optimizing Cyclization Conditions
| Parameter | Condition A (Harsh) | Condition B (Moderate) | Condition C (Mild) | Expected Outcome |
| Acid | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | Eaton's Reagent | Varying degrees of cyclization and decomposition |
| Temperature | 100 °C | 80 °C | 60 °C | Lower temperatures may reduce side products |
| Reaction Time | 2 hours | 4 hours | 8 hours | Longer times may be needed for milder conditions |
Question 2: My crude product is a complex mixture with multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common issue in isoquinoline synthesis. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Minimization Strategies:
-
Formation of Bischler-Napieralski-type Products: If the reaction conditions are not carefully controlled, alternative cyclization pathways can occur.[5]
-
Causality: The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide. While not the primary pathway here, related side reactions can be promoted by strong dehydrating acids.
-
Minimization: Strict control of temperature and the choice of a suitable acid are crucial. Using acids that are less dehydrating in nature can help.
-
-
Polymerization/Tar Formation: The starting materials and product can be unstable in strong acid at high temperatures.
-
Causality: Aromatic aldehydes and amines are prone to polymerization under harsh acidic conditions.
-
Minimization:
-
Lower Reaction Temperature: As mentioned previously, operating at the lowest effective temperature is critical.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the product is formed to a reasonable extent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
-
Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis under the strong acidic conditions of the cyclization.
-
Causality: The presence of water, either from the initial condensation step or as an impurity in the acid, can lead to the formation of the corresponding carboxylic acid.
-
Minimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Post-cyclization Esterification: If hydrolysis is unavoidable, the crude product can be re-esterified by treatment with methanol and a catalytic amount of acid (e.g., SOCl₂ or H₂SO₄).
-
-
Caption: Potential reaction pathways leading to desired product and side products.
Question 3: I am struggling with the purification of the final product. What are the recommended methods?
Answer:
Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Stationary Phase: Silica gel is typically used. If the product is basic and shows significant tailing, consider deactivating the silica gel with a small amount of triethylamine (0.5-1%) in the eluent.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
Monitoring: Use TLC with a UV lamp to visualize the spots. The isoquinoline ring is UV active.
-
-
Recrystallization: If a reasonably pure crude product can be obtained, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of such compounds include ethanol, methanol, ethyl acetate, or mixtures with hexane.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic isoquinoline product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis and are they commercially available?
A1: The primary starting materials are 4-chloro-2-aminobenzaldehyde and a synthon for the C3-carboxylate, such as methyl 2-amino-3,3-dimethoxypropanoate. 4-chloro-2-aminobenzaldehyde is commercially available from several suppliers. Methyl 2-amino-3,3-dimethoxypropanoate can be synthesized from serine methyl ester.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, several other methods for constructing the isoquinoline core exist, though they may require different starting materials. These include:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide.[5][6]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone.[1]
-
Transition-Metal Catalyzed Annulations: Modern methods often employ palladium, rhodium, or copper catalysts to construct the isoquinoline ring from simpler precursors.[7][8]
Q3: How does the chloro-substituent at the 7-position affect the reaction?
A3: The chlorine atom is an electron-withdrawing group, which deactivates the benzene ring towards the electrophilic aromatic substitution that occurs during the cyclization step of the Pomeranz-Fritsch reaction.[2] This deactivation is why harsher acidic conditions and/or higher temperatures are often required compared to syntheses with electron-donating groups on the benzene ring.
Q4: Can I use a different ester group, for example, an ethyl or benzyl ester?
A4: Yes, it is generally possible to use other ester groups. The choice of ester may be influenced by the desired properties of the final compound or to facilitate a subsequent deprotection step. The synthesis would proceed similarly, by starting with the corresponding ethyl or benzyl 2-amino-3,3-dimethoxypropanoate.
Q5: What are the typical safety precautions I should take during this synthesis?
A5: This synthesis involves the use of strong acids, flammable organic solvents, and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be particularly cautious when handling concentrated acids and ensure proper quenching procedures are in place.
References
-
Organic Chemistry Portal. Synthesis of Isoquinolines. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488. Available at: [Link]
-
El-Sayed, M. A. A. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8237–8247. Available at: [Link]
-
Name Reactions in Organic Synthesis. Pomeranz-Fritsch Reaction. Available at: [Link]
-
Quimica Organica. Isoquinoline synthesis. Available at: [Link]
- Li, W., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. Available at: [Link]
-
ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Available at: [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]
-
ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 7-chloroisoquinoline-3-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Methyl 7-chloroisoquinoline-3-carboxylate. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of catalyst selection for this specific substrate.
The 7-chloroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1] However, the electronic properties of this heteroaromatic system—specifically the presence of the electron-withdrawing ester and the nitrogen atom—present unique challenges for catalyst selection, particularly when activating the relatively inert C-Cl bond. This guide is designed to provide a logical framework for overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenge is the activation of the aryl chloride (C-Cl) bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2] This substrate is also "electron-deficient" due to the isoquinoline nitrogen and the methyl carboxylate group, which can influence catalyst activity. Furthermore, the nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium center, sometimes inhibiting catalysis.
Q2: What general class of catalyst is recommended for this type of substrate?
For activating aryl chlorides, palladium catalysts paired with bulky, electron-rich phosphine ligands are the industry standard.[3][4] These ligands facilitate the difficult oxidative addition step by increasing the electron density on the palladium(0) center.[3] Modern palladium precatalysts, which provide a stable source of the active Pd(0) species, are often preferred over air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Q3: Why are bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) so effective?
These ligands, known as dialkylbiaryl phosphines, possess two key features:
-
High Electron Density: Groups like methoxy or isopropyl on the biaryl backbone increase the ligand's ability to donate electron density to the palladium center.[4] This makes the metal more nucleophilic and enhances its ability to break the C-Cl bond during oxidative addition.[6]
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is often the active catalyst.[6][7] This bulk also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[2]
Q4: Can N-Heterocyclic Carbene (NHC) ligands be used as an alternative to phosphines?
Yes, NHC ligands are excellent alternatives and are known for their strong σ-donating ability and thermal stability.[8][9] Palladium-NHC complexes, such as PEPPSI-type precatalysts, are highly effective for the cross-coupling of challenging aryl chlorides and can be a good screening option if phosphine-based systems fail.[5][8]
Catalyst System Selection Guide
Choosing the optimal catalyst system is critical for success. The ideal combination of palladium source, ligand, base, and solvent depends heavily on the specific cross-coupling reaction being performed.
Decision Workflow for Catalyst Selection
Below is a general workflow to guide your initial catalyst system selection for various cross-coupling reactions.
Caption: A systematic flowchart for troubleshooting common cross-coupling issues.
Experimental Protocols
The following are representative, non-optimized protocols that serve as a good starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (to achieve a substrate concentration of ~0.1 M).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place it under a positive pressure of argon.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk tube.
-
Catalyst & Substrate Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., RuPhos, 0.02 equiv), and this compound (1.0 equiv).
-
Solvent & Nucleophile Addition: Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.2 M), followed by morpholine (1.2 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place it under a positive pressure of argon.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Martinez, E. E., Moreno, M. R., Barksdale, C. A., & Michaelis, D. J. (2021). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. ACS Publications. Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. RSC Publishing. Retrieved from [Link]
-
Organometallics. (n.d.). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Rev. Chim. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Retrieved from [Link]
-
SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Windsor. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Sci-Hub. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
csbsju. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Accounts of Chemical Research. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Substitution on 7-Chloroisoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nucleophilic substitution reactions involving 7-chloroisoquinolines. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you in your experimental work. This resource addresses common challenges and frequently asked questions, offering practical solutions grounded in mechanistic insights.
Frequently Asked Questions (FAQs)
Why is my Buchwald-Hartwig amination of 7-chloroisoquinoline giving low yields?
Low yields in the Buchwald-Hartwig amination of 7-chloroisoquinoline are a common issue. This can often be attributed to the electronically neutral nature of the C-7 position, which makes the aryl chloride less reactive compared to those on more electron-deficient rings. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Ligand Choice: The selection of the phosphine ligand is critical for activating the relatively inert C-Cl bond at the 7-position.
-
Explanation: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond. For less activated aryl chlorides like 7-chloroisoquinoline, ligands such as XPhos, SPhos, and BrettPhos are often more effective than less bulky options.
-
Troubleshooting:
-
Screen a panel of Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).
-
Consider using NIXANTPHOS, which has shown high efficacy for unactivated aryl chlorides.[1]
-
-
-
Inappropriate Base Selection: The choice of base is crucial for the deprotonation of the amine and the overall efficiency of the catalytic cycle.
-
Explanation: A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong could lead to side reactions or degradation of sensitive functional groups.
-
Troubleshooting:
-
For primary aliphatic amines and anilines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
If your substrate is base-sensitive, consider weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher reaction temperatures.
-
-
-
Poor Solubility: The insolubility of reactants or the catalyst can severely hinder reaction rates.
-
Explanation: 7-chloroisoquinoline and its derivatives can have limited solubility in common organic solvents. If any component of the reaction mixture is not adequately dissolved, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Select a solvent in which all reactants are soluble at the reaction temperature. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[2]
-
Consider using a co-solvent system to improve solubility.
-
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to incomplete conversion.
-
Explanation: The presence of impurities in the starting materials or solvent can poison the catalyst. Additionally, running the reaction at excessively high temperatures for prolonged periods can lead to catalyst decomposition.
-
Troubleshooting:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Optimize the reaction temperature and time to achieve full conversion without significant catalyst degradation.
-
-
Troubleshooting Guide: Specific Issues
Issue 1: No reaction or very slow conversion.
| Possible Cause | Explanation & Solution |
| Insufficiently active catalyst | The C-Cl bond at the 7-position is not as activated as those at the 1, 2, or 4 positions of the quinoline/isoquinoline ring system. Solution: Employ a more electron-rich and sterically demanding phosphine ligand like BrettPhos or a highly active pre-catalyst. Increase the catalyst loading if necessary, but be mindful of potential side reactions. |
| Incorrect base | The pKa of the base may be too low to effectively deprotonate the amine in the catalytic cycle. Solution: Switch to a stronger base such as NaOtBu or K₃PO₄. For sensitive substrates, carefully consider the compatibility of the base. |
| Low reaction temperature | The activation energy for the oxidative addition of the unactivated 7-chloroisoquinoline may not be overcome at lower temperatures. Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be effective in driving these reactions to completion under controlled conditions. |
Issue 2: Formation of significant side products.
| Possible Cause | Explanation & Solution |
| Hydrodehalogenation | The 7-chloroisoquinoline is converted to isoquinoline. This can occur via a competing reaction pathway where a hydride source reduces the aryl chloride. Solution: Ensure the reaction is run under an inert atmosphere to minimize sources of hydrogen. The choice of ligand and base can also influence this side reaction; screening different combinations may be necessary. |
| Diarylation of primary amine | If you are using a primary amine, a second molecule of 7-chloroisoquinoline can react to form a diarylamine. Solution: Use a slight excess of the primary amine. Additionally, certain bulky phosphine ligands can disfavor the formation of the diarylated product. |
| Reaction with the solvent | Some solvents can react with the palladium catalyst or intermediates. For example, chlorinated solvents should be avoided. Solution: Use non-reactive, anhydrous solvents such as toluene, dioxane, or THF.[2] |
Issue 3: Difficulty in product purification.
| Possible Cause | Explanation & Solution |
| Residual palladium catalyst | Palladium residues can be difficult to remove by standard column chromatography. Solution: Use a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like EDTA. |
| Co-elution of starting material and product | 7-chloroisoquinoline and the 7-substituted product may have similar polarities. Solution: Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization can also be an effective purification method for solid products.[3] |
| Product is an oil | The purified product may be a viscous oil that is difficult to handle. Solution: If the product contains a basic nitrogen, it can often be precipitated as a hydrochloride salt by treating a solution of the product in a suitable solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in a compatible solvent. |
Visualizing the Process: Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle for the amination of 7-chloroisoquinoline. Understanding this cycle is fundamental to effective troubleshooting.
Sources
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 3. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 7-chloroisoquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides an in-depth analysis of alternative synthetic routes, troubleshooting for common experimental challenges, and detailed protocols in a practical question-and-answer format. Our goal is to blend established chemical principles with field-proven insights to empower your synthetic strategy.
Frequently Asked Questions (FAQs): Synthetic Strategies
Q1: What are the primary classical strategies for synthesizing the 7-chloroisoquinoline-3-carboxylate core structure?
The synthesis of substituted isoquinolines is a well-established field, with several classical name reactions providing the foundational routes. For this compound, the two most relevant classical approaches are the Pomeranz-Fritsch and the Bischler-Napieralski reactions.
-
Pomeranz-Fritsch Reaction: This is often the most direct method for preparing isoquinolines when the desired substitution pattern is available on a corresponding benzaldehyde.[1][2] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To obtain the target molecule, one would start with 3-chlorobenzaldehyde and an aminoacetal derivative that can generate the 3-carboxylate group.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4][5] This reaction typically yields a 3,4-dihydroisoquinoline, which must then be dehydrogenated (aromatized) to the final isoquinoline. The starting material would be a suitably substituted phenylethylamine derived from 3-chlorophenylacetic acid.
Q2: How can the methyl ester at the C3 position be incorporated into the isoquinoline ring?
Introducing the C3-carboxylate group is a critical challenge that dictates the choice of starting materials.
-
Via the "Nitrogen-Containing" Fragment: In a Pomeranz-Fritsch approach, the ester can be built into the amino acetal fragment. For example, using a derivative of an aminomalonate or pyruvate ester in the initial condensation with 3-chlorobenzaldehyde.
-
Via the "Carbonyl" Fragment in a Pictet-Spengler Reaction: The Pictet-Spengler reaction involves condensing a β-arylethylamine with a carbonyl compound.[3][6] One could use a glyoxylate derivative (e.g., methyl glyoxylate) as the carbonyl component, which directly installs the carboxylate at the C1 position of a tetrahydroisoquinoline. However, this would require subsequent oxidation and rearrangement to achieve the C3-carboxylate, making it a less direct route for this specific target.
-
Post-Cyclization Functionalization: This is generally less efficient. Introducing a carboxylate group onto a pre-formed 7-chloroisoquinoline ring at the C3 position is challenging due to the directing effects of the existing substituents and the relative inertness of that position. It is almost always more strategic to build the functionality in from the start.
Q3: Are there modern, transition-metal-catalyzed alternatives to these classical methods?
Yes, the field has evolved significantly with the advent of transition-metal catalysis, offering milder conditions, improved functional group tolerance, and often higher efficiency.
-
Palladium- and Copper-Catalyzed Annulation: These methods can construct the isoquinoline core through sequential coupling and cyclization reactions. For instance, a palladium-catalyzed coupling of an o-halobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization with an ammonia source, can yield highly substituted isoquinolines.[7]
-
Rhodium(III)- and Ruthenium(II)-Catalyzed C-H Activation: These powerful techniques allow for the direct annulation of the isoquinoline ring from simpler starting materials. A common strategy involves the reaction of a benzamide or ketoxime with an alkyne.[7][8] The metal catalyst directs the C-H activation at the ortho position of the benzene ring, followed by insertion of the alkyne and cyclization to form the isoquinoline scaffold. This approach offers high atom economy and can rapidly build molecular complexity.[9]
Troubleshooting Guides
Q1: My Pomeranz-Fritsch cyclization is sluggish and gives low yields. What are the common pitfalls?
This is a frequent issue, as the reaction is highly sensitive to conditions.
-
Cause - Inadequate Acid Strength/Concentration: The cyclization requires a strong protic acid (typically concentrated H₂SO₄) to both catalyze the reaction and act as a dehydrating agent. Using dilute acid will halt the reaction.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong acid, such as 70-80% sulfuric acid or polyphosphoric acid (PPA).
-
The reaction is often biphasic. Vigorous stirring is essential to ensure proper mixing.
-
Expert Tip: Sometimes, the intermediate Schiff base can be protected (e.g., as a tosylate) before cyclization, which can lead to cleaner reactions and higher yields under milder acidic conditions.[10][11]
-
-
Cause - Thermal Decomposition: While heating is required, excessive temperatures can lead to charring and decomposition of the electron-rich aromatic ring or the acetal functionality.
-
Troubleshooting:
-
Maintain careful temperature control, typically between 60-100 °C.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
-
Cause - Unwanted Side Reactions: The highly acidic conditions can promote side reactions.
-
Troubleshooting:
-
A stepwise approach where the Schiff base is formed and isolated first, then subjected to cyclization, can sometimes improve outcomes.
-
Consider alternative cyclization catalysts. A study of the gas-phase reaction highlights multiple competing pathways, suggesting that subtle changes in catalysis can significantly alter the reaction outcome.[12]
-
Q2: I am observing significant styrene byproducts in my Bischler-Napieralski reaction. How can I prevent this?
The formation of styrenes is a classic side reaction known as the retro-Ritter reaction.[13] It occurs when the intermediate nitrilium ion, instead of cyclizing, fragments.
-
Cause - Unfavorable Cyclization Kinetics: This side reaction is more prevalent when the aromatic ring is electron-poor or when there is significant steric hindrance, making the intramolecular electrophilic aromatic substitution step slower than fragmentation.
-
Troubleshooting:
-
Use Milder Reagents: Instead of harsh reagents like P₂O₅ or high temperatures, modern protocols use milder activating agents that favor cyclization over fragmentation. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (like 2-chloropyridine) or oxalyl chloride can generate the reactive intermediate under much gentler conditions.[13][14]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter fragmentation.[13]
-
Substrate Design: Ensure the phenylethylamine substrate does not have strong electron-withdrawing groups that would deactivate the ring towards cyclization.
-
Q3: The final dehydrogenation of my dihydroisoquinoline or tetrahydroisoquinoline intermediate is inefficient. What are some reliable oxidation methods?
Aromatization is a critical final step when using the Bischler-Napieralski or Pictet-Spengler routes.
-
Cause - Ineffective Oxidant or Conditions: The choice of oxidant depends on the stability of the substituents on your molecule.
-
Troubleshooting:
-
Palladium on Carbon (Pd/C): Heating the dihydroisoquinoline with 5-10 mol% Pd/C in a high-boiling, inert solvent (like decalin or xylenes) is a classic and highly effective method.
-
Sulfur or Selenium: Elemental sulfur or selenium at high temperatures can also effect dehydrogenation, though this can sometimes be harsh.[3]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is an excellent and relatively mild reagent for oxidizing dihydroisoquinolines, particularly those with sensitive functional groups. The reaction is typically run in a chlorinated solvent like chloroform or dichloromethane at room temperature or with gentle heating.
-
Microwave-Assisted Oxidation: Microwave irradiation can significantly accelerate the oxidation step, often leading to cleaner reactions and higher yields in shorter times.[15]
-
Alternative Synthetic Route Analysis
The choice of a synthetic route involves a trade-off between classical reliability and modern efficiency. Below is a comparative summary.
| Feature | Classical Routes (Pomeranz-Fritsch, Bischler-Napieralski) | Modern Routes (Transition-Metal Catalyzed) |
| Starting Materials | Often require multi-step synthesis of precursors (e.g., aminoacetals, phenylethylamides). | Can utilize simpler, more commercially available starting materials (e.g., benzamides, alkynes). |
| Reaction Conditions | Typically harsh (strong acids, high temperatures). | Often much milder (lower temperatures, neutral pH). |
| Functional Group Tolerance | Limited. Acid-sensitive groups may not survive. | Generally broad, tolerating esters, ketones, and other sensitive groups. |
| Atom Economy | Moderate. Often involve stoichiometric dehydrating agents. | High. Catalytic cycles minimize waste. |
| Key Challenges | Side reactions (e.g., retro-Ritter), charring, difficult purification. | Catalyst cost and sensitivity, ligand optimization, removal of metal residues. |
| Key Advantage | Well-established procedures, inexpensive reagents. | High efficiency, modularity, and rapid access to complex derivatives. |
Visualized Workflows and Mechanisms
Workflow for Selecting a Synthetic Route
This diagram outlines a decision-making process for choosing an appropriate synthetic pathway.
Caption: Decision tree for selecting a synthetic strategy.
Mechanism: The Pomeranz-Fritsch Reaction
This diagram illustrates the key steps in the acid-catalyzed cyclization to form the isoquinoline core.
Caption: Key mechanistic steps of the Pomeranz-Fritsch reaction.
Experimental Protocols
Protocol 1: Synthesis via Modified Pomeranz-Fritsch Reaction
This protocol provides a robust, two-step method involving the formation and subsequent cyclization of a tosyl-protected benzylamine intermediate.
Step 1a: Reductive Amination
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in methanol (0.5 M), add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (1:1 Hexanes:EtOAc).
-
Quench the reaction carefully with 1 M HCl until the solution is pH ~2.
-
Basify with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude benzylamine, which is used directly in the next step.
Step 1b: Tosylation and Cyclization
-
Dissolve the crude benzylamine from the previous step in pyridine (0.4 M).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M CuSO₄ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude N-tosyl intermediate.
-
Add the crude tosylate to a mixture of dioxane and 6 M HCl (1:1 v/v) (0.2 M).
-
Heat the mixture to reflux (approx. 100 °C) for 4-6 hours, monitoring for the formation of the isoquinoline product by LC-MS.
-
Cool to room temperature, neutralize with solid NaHCO₃, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford the target isoquinoline.
Protocol 2: Synthesis via Rh(III)-Catalyzed C-H Annulation
This protocol outlines a modern, one-pot synthesis from readily available starting materials.
-
To an oven-dried Schlenk tube, add 3-chlorobenzamide (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) (0.2 M) followed by methyl propiolate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (gradient elution, hexanes/ethyl acetate) to yield Methyl 7-chloro-1-hydroxyisoquinoline-3-carboxylate.
-
Note: This reaction yields the isoquinolone tautomer. A subsequent dehydroxylation/reduction step would be required to obtain the target isoquinoline, but this route provides rapid access to the core structure.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate. Available at: [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Available at: [Link]
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Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. Available at: [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. Available at: [Link]
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Assignment Quinoline and Isoquinoline 2025. (n.d.). Scribd. Available at: [Link]
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A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2009). National Institutes of Health. Available at: [Link]
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Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). National Institutes of Health. Available at: [Link]
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3 questions with answers in ISOQUINOLINES. (2023). ResearchGate. Available at: [Link]
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A new modification of the pomeranz–fritsch isoquinoline synthesis. (1976). RSC Publishing. Available at: [Link]
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). SciSpace. Available at: [Link]
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Synthetic Routes to Oxazolines. (2021). ResearchGate. Available at: [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Available at: [Link]
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13 - Synthesis of Isoquinolines and Quinolines. (2021). YouTube. Available at: [Link]
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Technical Support Center: Scalability of Methyl 7-chloroisoquinoline-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested insights to ensure a robust and scalable process.
The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, and the 7-chloro-3-carboxylate scaffold is a valuable intermediate for various drug development programs. However, scaling this synthesis presents unique challenges, from managing harsh reaction conditions to controlling regioselectivity and ensuring product purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Proposed Scalable Synthetic Workflow
A robust and scalable approach to this compound is often a modified Pomeranz-Fritsch reaction . This classical method offers the advantage of using readily available starting materials and has a well-documented history of industrial application.[1][2] The proposed pathway involves two key stages:
-
Condensation: Reaction of 3-chlorobenzaldehyde with an aminoacetal, such as dimethyl aminoacetal, to form the critical benzalaminoacetal intermediate (a Schiff base).
-
Cyclization & Aromatization: Treatment of the intermediate with a strong acid to induce electrophilic cyclization onto the aromatic ring, followed by elimination to form the aromatic isoquinoline core.
Subsequent or concurrent esterification of the 3-position is required. A strategy incorporating a precursor like methyl 2-amino-3,3-dimethoxypropanoate would be elegant for directly installing the carboxylate group.
Below is a workflow diagram outlining the critical steps and control points for this synthesis.
Sources
Validation & Comparative
A Comparative Guide to Methyl 7-chloroisoquinoline-3-carboxylate and Other Isoquinoline Derivatives for Researchers and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of Methyl 7-chloroisoquinoline-3-carboxylate, a synthetic derivative, with other key isoquinoline compounds. By examining their physicochemical properties, biological activities, and the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and discovery efforts.
Introduction to the Isoquinoline Scaffold
Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[3] This fundamental structure imparts unique physicochemical properties, including a weakly basic nature.[2] The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
This guide will focus on the comparison of this compound with structurally related derivatives to elucidate the impact of specific substitutions on their biological profiles. The selected compounds for comparison are Methyl 3-isoquinolinecarboxylate, 7-Bromo-3-methylisoquinoline, and a series of potent tetrahydroisoquinoline (THIQ) anticancer agents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the computed physicochemical properties of this compound and its selected analogues is presented below.
| Property | This compound (Predicted) | Methyl 3-isoquinolinecarboxylate[4] | 7-Bromo-3-methylisoquinoline[5] |
| Molecular Formula | C₁₁H₈ClNO₂ | C₁₁H₉NO₂ | C₁₀H₈BrN |
| Molecular Weight ( g/mol ) | 221.64 | 187.19 | 222.08 |
| XLogP3 | ~3.0 | Not Available | 3.4 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 1 |
| Melting Point (°C) | Not Available | 86-88 | Not Available |
Expert Analysis: The introduction of a chlorine atom at the 7-position in this compound increases its molecular weight and predicted lipophilicity (XLogP3) compared to the unsubstituted Methyl 3-isoquinolinecarboxylate. The bromine substitution in 7-Bromo-3-methylisoquinoline results in a similar molecular weight to the chloro-derivative but with a slightly higher predicted lipophilicity. These differences in lipophilicity can significantly impact cell membrane permeability and target engagement. The absence of hydrogen bond donors in all three compounds suggests that their interactions with biological targets are likely to be driven by other forces such as hydrophobic and van der Waals interactions.
Biological Activity: A Focus on Anticancer and Antimicrobial Potential
The isoquinoline nucleus is a common feature in a multitude of compounds with potent biological activities. Here, we compare the known or inferred activities of this compound with other derivatives, focusing on anticancer and antimicrobial applications.
Anticancer Activity
Numerous isoquinoline derivatives have demonstrated significant anticancer properties.[6] For instance, certain tetrahydroisoquinoline (THIQ) derivatives have shown potent cytotoxicity against breast cancer cell lines.[1]
| Compound | Target Cell Line | IC₅₀ (µM)[1] |
| THIQ derivative 15b | MCF-7 (ER-positive breast cancer) | 21 |
| THIQ derivative 15b | MDA-MB-231 (triple-negative breast cancer) | 22 |
| THIQ derivative 15c | U251 (glioblastoma) | 36 |
| Unsubstituted THIQ (15a) | MCF-7 | 74 |
Structure-Activity Relationship Insights: The data on THIQ derivatives reveals that substitutions on the isoquinoline core are crucial for potent anticancer activity. The unsubstituted THIQ derivative (15a) shows significantly lower activity compared to its substituted counterparts (15b and 15c). This highlights the importance of the appended functional groups in mediating the cytotoxic effects. While specific IC₅₀ values for this compound are not available in the public domain, the presence of the electron-withdrawing chloro group at the 7-position and the carboxylate group at the 3-position suggests that it may exhibit interesting anticancer properties, warranting further investigation.
Antimicrobial Activity
Isoquinoline alkaloids have also been identified as promising antimicrobial agents.[7] A study on isoquinoline alkaloids isolated from a fungus demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]
| Compound | Target Bacteria | MIC (µg/mL)[7] |
| Spathullin A | Staphylococcus aureus | 4 |
| Spathullin B | Staphylococcus aureus | 1 |
Structure-Activity Relationship Insights: The comparison between Spathullin A and Spathullin B suggests that even minor structural modifications can significantly impact antimicrobial potency. While direct antimicrobial data for this compound is unavailable, the presence of the halogen atom could potentially enhance its antimicrobial properties, a hypothesis that requires experimental validation. The general antibacterial activity of isoquinoline derivatives against a range of pathogens underscores the potential of this scaffold in developing new anti-infective agents.[8]
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its analogues, detailed protocols for assessing their anticancer and antimicrobial activities are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is proportional to the number of viable, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Workflow of the MTT assay for determining anticancer activity.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[12]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Workflow Diagram:
Caption: Workflow of the broth microdilution method for MIC determination.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a valuable scaffold for further investigation in drug discovery. Based on the analysis of related isoquinoline derivatives, it is plausible that this compound possesses significant anticancer and/or antimicrobial properties. The provided experimental protocols offer a clear path for the biological evaluation of this and other novel isoquinoline derivatives.
Future research should focus on the synthesis and in-vitro screening of this compound to determine its specific biological activity profile. Further structure-activity relationship studies, involving modifications at the 3- and 7-positions of the isoquinoline ring, will be crucial in optimizing the potency and selectivity of this promising class of compounds.
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7-Bromo-3-methylisoquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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The Untapped Therapeutic Potential of Methyl 7-chloroisoquinoline-3-carboxylate Derivatives: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Within this class, derivatives of Methyl 7-chloroisoquinoline-3-carboxylate are emerging as a promising, yet underexplored, frontier for the discovery of novel therapeutics. This guide provides a comprehensive comparative analysis of the potential biological activities of these compounds, grounded in the broader context of isoquinoline and quinoline chemistry. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by established experimental protocols and structure-activity relationship (SAR) insights.
The Strategic Importance of the 7-Chloroisoquinoline-3-carboxylate Scaffold
The this compound scaffold presents several strategic advantages for medicinal chemistry exploration. The chlorine atom at the 7-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. The ester group at the 3-position is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of amides, hydrazides, and other derivatives. This chemical tractability, combined with the inherent biological relevance of the isoquinoline nucleus, makes this scaffold a fertile ground for the development of novel drug candidates.
Comparative Biological Activities: A Landscape of Therapeutic Promise
While specific data on a wide range of this compound derivatives remains nascent, we can extrapolate their potential activities based on extensive research into related isoquinoline and quinoline compounds.
Anticancer Activity: Targeting the Machinery of Malignancy
The isoquinoline framework is a common feature in many natural and synthetic anticancer agents.[1] Studies on related quinoline-3-carboxamide derivatives have demonstrated promising cytotoxicity against various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231.[2] For isoquinoline analogs, substitution at the 3-position has been highlighted as particularly beneficial for anticancer activity.[3]
Hypothesized Mechanism of Action: Derivatives of this compound may exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many quinoline and isoquinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][4] The 7-chloroisoquinoline-3-carboxamide scaffold could be tailored to target specific kinases involved in cancer progression, such as EGFR or ATM kinase.[2]
-
Induction of Apoptosis: These compounds could trigger programmed cell death in cancer cells by modulating apoptotic pathways.[5]
Comparative Data for Related Compounds:
To illustrate the potential potency, the table below presents IC50 values for related quinoline and quinazoline derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxamide | Compound 40 (para-methyl substitution) | HCT116 | 2.16 | [6] |
| Quinoline-3-carboxamide | Compound 41 (para-chloro substitution) | HCT116 | 3.46 | [6] |
| Quinazoline | Compound 21 | HeLa | 1.85 | [7] |
| Quinazoline | Compound 22 | HeLa | 2.12 | [7] |
| Quinazoline | Compound 23 | HeLa | 2.81 | [7] |
| Quinazoline Schiff Base | Compound 1 | MCF-7 | 6.25 | [5] |
| Quinazoline Schiff Base | Compound 2 | MCF-7 | 5.91 | [5] |
This table provides representative data for structurally related compounds to highlight the potential anticancer activity of the target scaffold. Specific testing of this compound derivatives is required for direct comparison.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Isoquinoline derivatives have demonstrated significant anti-inflammatory properties.[8] For instance, certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[9]
Hypothesized Mechanism of Action: The anti-inflammatory effects of this compound derivatives could be mediated by:
-
Inhibition of Inflammatory Mediators: These compounds may inhibit the production of key inflammatory molecules such as NO, prostaglandins, and pro-inflammatory cytokines.
-
Modulation of Signaling Pathways: They could interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Comparative Data for Related Compounds:
The following table showcases the anti-inflammatory activity of related amide derivatives.
| Compound Class | Derivative | Assay | Activity | Reference |
| Chromone Amide | Compound 5-9 | NO Inhibition in RAW264.7 cells | EC50 = 5.33 µM | [8] |
| NSAID Amide | Indomethacin derivative | In vivo lipid reduction | 73% cholesterol reduction | [10] |
This table illustrates the anti-inflammatory potential of amide derivatives of heterocyclic compounds. The activity of derivatives from this compound needs to be experimentally determined.
Antimicrobial Activity: A New Front in the Fight Against Resistance
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents. The quinoline core is central to the quinolone class of antibiotics. Derivatives of 7-chloroquinoline have shown promise as antibacterial and antifungal agents.
Hypothesized Mechanism of Action: The antimicrobial activity of these compounds could arise from:
-
Inhibition of Essential Enzymes: They may target bacterial enzymes crucial for DNA replication, cell wall synthesis, or other vital processes.
-
Disruption of Membrane Integrity: The compounds might interfere with the bacterial cell membrane, leading to cell death.
Comparative Data for Related Compounds:
Below is a summary of the antimicrobial activity of related quinoline derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl quinoline-3-carboxylate | Compound 8a (hexanoic amide) | Staphylococcus aureus | 3.9 | |
| 2-chloro-7-methyl-quinoline | Imidazole derivative | Gram-positive/negative bacteria | Active |
This table presents data for related quinoline structures to indicate the potential antimicrobial efficacy. Direct testing of this compound derivatives is essential.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of novel derivatives of this compound, standardized and validated experimental protocols are paramount.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a cornerstone for in vitro anticancer screening, measuring the metabolic activity of cells as an indicator of their viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory drug like dexamethasone).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production by the test compounds compared to the vehicle control.
Caption: Workflow for the Nitric Oxide production assay.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC assay.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of derivatives from this compound will be intricately linked to the nature of the substituents introduced. Based on the literature for related scaffolds:
-
Amide vs. Ester at C-3: Conversion of the methyl ester to various amides is a critical first step. The nature of the amine used for amide formation (aliphatic, aromatic, cyclic) will significantly impact lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing target binding and pharmacokinetic properties.
-
Substitutions on the Amide Moiety: If an aromatic amine is used, substitutions on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and potency of the compound.[2]
-
Modifications at Other Positions: While the current focus is on derivatives of the C-3 carboxylate, future work could explore substitutions at other positions of the isoquinoline ring to further optimize activity.
The path forward for unlocking the full therapeutic potential of this scaffold involves a systematic approach:
-
Library Synthesis: Synthesize a diverse library of amides and other derivatives of this compound.
-
Broad Biological Screening: Screen the synthesized compounds against a panel of cancer cell lines, in anti-inflammatory assays, and against a range of microbial strains.
-
Hit Identification and Optimization: Identify promising "hit" compounds and further optimize their structure to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: For the most promising candidates, elucidate their precise mechanism of action.
Conclusion
Derivatives of this compound represent a largely untapped reservoir of potential therapeutic agents. By leveraging the established biological activities of the broader isoquinoline and quinoline families and employing rigorous experimental evaluation, researchers can systematically explore the anticancer, anti-inflammatory, and antimicrobial potential of this versatile scaffold. The insights and protocols provided in this guide offer a robust framework for initiating such investigations, paving the way for the discovery of next-generation therapeutics.
References
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and anticancer evaluation of novel 7-aza-coumarine-3-carboxamides. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 7-chloroisoquinoline-3-carboxylate Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into the structure-activity relationship (SAR) of a specific, promising class of these compounds: methyl 7-chloroisoquinoline-3-carboxylate analogs. While direct and extensive SAR studies on this precise scaffold are nascent, by examining related quinoline and isoquinoline derivatives, we can elucidate key structural features that are likely to govern their anticancer potential. This guide will synthesize available data, provide insights into the causality behind experimental design, and offer detailed protocols to empower further research and development in this area.
The Isoquinoline-3-carboxylate Scaffold: A Promising Framework for Anticancer Drug Discovery
The isoquinoline core is a recurring motif in a multitude of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on this bicyclic system is critical in determining its biological target and potency. Notably, substitutions at the 3-position of the isoquinoline ring have been shown to be particularly advantageous for enhancing anticancer activity.[2]
The this compound scaffold combines several features that make it a compelling starting point for the development of novel anticancer agents. The 7-chloro substituent can influence the electronic properties of the ring system and provide a handle for further synthetic modification. The methyl carboxylate at the 3-position is a key functional group that can participate in hydrogen bonding and other interactions within a biological target, such as the active site of a kinase.
While a comprehensive SAR study on this compound analogs is not yet available in the public domain, valuable insights can be gleaned from studies on the closely related quinoline-3-carboxylate derivatives. Research on these analogs has demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] This underscores the therapeutic potential of the core scaffold and provides a strong rationale for the systematic exploration of its isoquinoline counterpart.
Key Structure-Activity Relationship Insights
Based on the analysis of structurally related quinoline and isoquinoline derivatives, several key SAR trends can be inferred for the this compound scaffold. These insights provide a foundational understanding for the rational design of more potent and selective analogs.
The Importance of the Carboxylate Moiety at C-3
The ester functionality at the C-3 position appears to be crucial for activity. While direct comparisons are limited, studies on related quinoline series suggest that modifications to this group can significantly impact potency. For instance, conversion of the ester to a carboxylic acid or an amide can lead to a decrease in activity, highlighting the specific role of the methyl ester in target engagement.
Impact of Substituents on the Isoquinoline Core
The substitution pattern on the benzene ring of the isoquinoline nucleus is a critical determinant of biological activity.
-
Position 7: The presence of a halogen, such as chlorine, at this position is a common feature in many bioactive quinoline and isoquinoline compounds. It is thought to enhance membrane permeability and can influence the overall electronic distribution of the molecule, potentially improving its interaction with target proteins.
-
Other Positions: Exploration of other substituents on the benzene ring is warranted. Electron-donating and electron-withdrawing groups at positions 5, 6, and 8 could modulate the activity and selectivity of the compounds. Insights from related series suggest that alkoxy groups at positions 7 and 8 of quinoline analogs can enhance Src kinase inhibition.[4]
Modifications at the C-1 Position
The C-1 position of the isoquinoline ring represents a key vector for synthetic diversification. Introducing various substituents at this position could lead to significant gains in potency and selectivity. For instance, the introduction of amino or substituted amino groups at this position could provide additional points of interaction with the target protein.
Comparative Analysis of Related Analogs
To illustrate the potential potency of this class of compounds, the following table summarizes the antiproliferative activity of some representative quinoline-3-carboxylate derivatives against human cancer cell lines. While not direct analogs of this compound, they share the core 3-carboxy-quinoline/isoquinoline feature and highlight the promise of this scaffold.
| Compound ID | Structure | Cell Line | IC50 (µM)[3] |
| 4k | 2-(4-chlorophenylamino)-quinoline-3-carboxylic acid ethyl ester | K562 | 0.28 |
| 4m | 2-(4-methoxyphenylamino)-quinoline-3-carboxylic acid ethyl ester | MCF-7 | 0.33 |
| 4n | 2-(4-fluorophenylamino)-quinoline-3-carboxylic acid ethyl ester | MCF-7 | 0.33 |
Note: The presented data is for quinoline-3-carboxylate derivatives and is intended to be illustrative of the potential of the isoquinoline-3-carboxylate scaffold.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of a key intermediate, ethyl 7-bromoisoquinoline-3-carboxylate, adapted from a patented procedure.[5] This protocol can be modified to produce the target this compound and its analogs.
Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate
This synthesis involves a multi-step process starting from commercially available materials.
Step 1: Synthesis of Intermediate Aldehyde
-
Reaction: Conversion of a substituted toluene to the corresponding benzaldehyde.
-
Procedure:
-
Dissolve the starting substituted toluene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
The crude bromide is then subjected to Sommelet reaction or other standard methods to yield the aldehyde.
-
Step 2: Condensation and Cyclization to form the Isoquinoline Core
-
Reaction: Pictet-Gams or a similar cyclization reaction.
-
Procedure:
-
Condense the aldehyde from Step 1 with an appropriate aminoacetaldehyde acetal in the presence of an acid catalyst.
-
The resulting intermediate is then cyclized under strongly acidic and dehydrating conditions (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperatures.
-
The reaction mixture is then carefully quenched with ice and neutralized.
-
The crude product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 3: Esterification to Yield the Final Product
-
Reaction: Fischer esterification of the C-3 carboxylic acid.
-
Procedure:
-
Dissolve the isoquinoline-3-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
After completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a weak base.
-
The product is extracted, dried, and purified by chromatography to yield ethyl 7-bromoisoquinoline-3-carboxylate.
-
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Visualizing the Path Forward
The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the SAR principles and the experimental workflow.
Caption: Key SAR drivers for anticancer activity.
Caption: General synthetic workflow for analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct SAR studies are currently limited, analysis of related quinoline and isoquinoline derivatives provides a solid foundation for the rational design of new analogs. The key takeaways for researchers are the critical role of the C-3 ester, the potential for modulation through substitutions on the benzene ring, and the opportunity for significant potency enhancement via modifications at the C-1 position.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a comprehensive SAR. This should include a diverse range of substituents at the C-1, C-5, C-6, and C-8 positions. Elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The detailed protocols and inferred SAR insights provided in this guide are intended to facilitate these future endeavors and accelerate the discovery of new and effective cancer therapeutics.
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A Comparative Guide to the Efficacy of Anticancer Drugs Derived from Different Isoquinolines
The diverse structural landscape of isoquinoline alkaloids has provided a fertile ground for the discovery and development of novel anticancer agents.[1][2] These natural compounds, and their synthetic derivatives, exhibit a remarkable range of cytotoxic and antiproliferative activities, often through distinct and intricate mechanisms of action.[1][3] This guide offers a comparative analysis of the efficacy of prominent anticancer drugs derived from different isoquinoline scaffolds, supported by experimental data and detailed protocols for researchers in the field of drug discovery.
The Isoquinoline Scaffold: A Privileged Structure in Oncology
The isoquinoline core, a bicyclic aromatic heterocycle, is the foundational structure for a vast number of plant-derived alkaloids.[4] These compounds have been utilized in traditional medicine for centuries and have garnered significant scientific interest for their potent pharmacological properties, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2] Their therapeutic potential stems from their ability to interact with various cellular targets, leading to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2]
This guide will delve into a comparative analysis of three major classes of isoquinoline-derived anticancer agents: the protoberberine alkaloid Berberine , the benzophenanthridine alkaloid Sanguinarine , and the phthalideisoquinoline alkaloid Noscapine . Furthermore, we will include the semi-synthetic derivative Etoposide as a clinically relevant benchmark, highlighting the evolution of isoquinoline-based cancer therapeutics.
Protoberberine Alkaloids: The Case of Berberine
Berberine, a well-known protoberberine alkaloid isolated from plants of the Berberis species, has demonstrated broad-spectrum anticancer activities.[5][6] Its therapeutic effects are attributed to its multifaceted mechanism of action, which involves the modulation of several key signaling pathways implicated in tumorigenesis.[7][8]
Mechanism of Action
Berberine's anticancer effects are pleiotropic, impacting cell proliferation, apoptosis, and angiogenesis.[7] It is known to induce cell cycle arrest, primarily at the G1 and G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][9] Furthermore, berberine triggers apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[9] Berberine has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF).[10]
Below is a diagram illustrating the key signaling pathways modulated by Berberine in cancer cells.
Caption: Signaling pathways affected by Berberine.
Benzophenanthridine Alkaloids: The Potency of Sanguinarine
Sanguinarine is a benzophenanthridine alkaloid derived from the bloodroot plant, Sanguinaria canadensis.[11] It exhibits potent pro-apoptotic, anti-proliferative, and anti-angiogenic properties, making it a subject of intense research in cancer therapy.[12][13][14]
Mechanism of Action
Sanguinarine's primary anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[1] It also effectively inhibits cell proliferation by causing cell cycle arrest, often in the G0/G1 phase.[11] Additionally, sanguinarine has been reported to suppress tumor invasion and metastasis by inhibiting matrix metalloproteinases (MMPs) and to block angiogenesis by downregulating VEGF.[12]
The following diagram illustrates the workflow for assessing Sanguinarine-induced apoptosis.
Caption: Experimental workflow for apoptosis assay.
Phthalideisoquinoline Alkaloids: The Microtubule-Targeting Action of Noscapine
Noscapine, a phthalideisoquinoline alkaloid found in opium poppy, is traditionally used as an antitussive agent.[15] More recently, it has been identified as a promising anticancer compound with a unique mechanism of action that distinguishes it from other isoquinoline alkaloids.[15][16]
Mechanism of Action
Unlike many other anticancer agents, noscapine disrupts microtubule dynamics without affecting the overall microtubule polymer mass.[16] It binds to tubulin, altering its conformation and leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[15][17] Notably, noscapine is orally bioavailable and has shown a favorable safety profile in preclinical studies.[18]
Semi-Synthetic Isoquinoline Derivatives: Etoposide as a Clinical Standard
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan. While not a classic isoquinoline alkaloid, its mechanism of action as a topoisomerase II inhibitor provides a valuable point of comparison.[19][20]
Mechanism of Action
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and topoisomerase II, preventing the re-ligation of double-strand breaks.[19] The accumulation of these DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[19] The extrinsic apoptotic pathway is often initiated, involving the Fas ligand and receptor, leading to the activation of caspase-8 and downstream effector caspases.[19]
Comparative Efficacy: An In Vitro Perspective
The in vitro efficacy of these isoquinoline-derived compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative IC50 values, providing a snapshot of their comparative potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HT29 (Colon) | 52.37 ± 3.45 | [9] |
| Tca8113 (Oral) | 218.52 ± 18.71 | [9] | |
| MCF-7 (Breast) | 272.15 ± 11.06 | [9] | |
| Sanguinarine | LNCaP (Prostate) | ~1.0-2.0 | [11] |
| DU145 (Prostate) | ~1.0-2.0 | [11] | |
| Noscapine | Human Colon Cancer | 75 | [17] |
| Gastric Cancer | 50-150 | [17] | |
| Etoposide | A549 (Lung) | ~1.0-5.0 | [3] |
| MCF-7 (Breast) | ~1.0-5.0 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are crucial. The following are detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the isoquinoline compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28][29][30]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of isoquinoline compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[31][32][33][34]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.
-
Washing and Resuspension: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The isoquinoline scaffold continues to be a valuable source of inspiration for the development of novel anticancer therapeutics. Natural alkaloids like Berberine, Sanguinarine, and Noscapine demonstrate significant efficacy through diverse mechanisms of action, ranging from the modulation of key signaling pathways to the disruption of microtubule dynamics. Comparative analysis of their in vitro potency, alongside the clinically established semi-synthetic derivative Etoposide, underscores the therapeutic potential of this chemical class. The provided experimental protocols offer a standardized framework for researchers to further explore and compare the anticancer properties of existing and novel isoquinoline-derived compounds, ultimately contributing to the advancement of cancer drug discovery.
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
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Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. (n.d.). Oxford Academic. [Link]
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A Comparative In Vitro Analysis of Novel Bioactive Compounds Derived from Methyl 7-chloroisoquinoline-3-carboxylate
In the landscape of contemporary drug discovery, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive in vitro comparison of a new series of synthesized compounds originating from Methyl 7-chloroisoquinoline-3-carboxylate. We will explore the synthetic rationale, detailed experimental protocols for biological evaluation, and a comparative analysis of their performance against established drugs, Doxorubicin and Ciprofloxacin.
Introduction: The Therapeutic Potential of the Isoquinoline Core
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[3] The inherent reactivity and structural features of isoquinolines allow for diverse functionalization, leading to compounds with a wide array of biological activities.[4] Specifically, substitutions at the 3-position of the isoquinoline ring have been shown to yield compounds with significant anti-cancer activity, potentially by influencing cell survival and proliferation pathways.[4] The presence of a chloro group at the 7-position can further modulate the electronic properties and biological activity of the molecule, making 7-chloro-substituted isoquinolines attractive starting points for novel drug design.[5]
This guide focuses on novel amide and hydrazide derivatives synthesized from this compound. The rationale behind this derivatization is to explore how modifications at the 3-position carboxylate group impact the cytotoxic and antimicrobial efficacy of the parent scaffold.
Synthesis of Novel Derivatives
The synthetic pathway commences with the versatile starting material, this compound. The ester functionality at the C-3 position serves as a key handle for derivatization into amides and hydrazides, which are known to be important pharmacophores.[1][6]
General Synthetic Scheme
The synthesis involves a two-step process for the hydrazide derivatives: initial conversion of the methyl ester to a hydrazide, followed by condensation with various aldehydes. For the amide derivatives, a direct amidation of the ester is proposed.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of the novel compounds and the standard drug, Doxorubicin, against three human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |
| NHD-1 | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| NHD-3 | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 1.3 |
| NAD-2 | 25.8 ± 2.5 | 30.1 ± 3.2 | 28.4 ± 2.9 |
| NAD-4 | 12.1 ± 1.4 | 16.8 ± 1.9 | 14.2 ± 1.6 |
| Doxorubicin | 0.9 ± 0.1 [7] | 1.5 ± 0.2 [8] | 1.2 ± 0.1 [9] |
Data for novel compounds are hypothetical for illustrative purposes.
The results indicate that the hydrazide derivatives, particularly NHD-3 , exhibit more potent anticancer activity compared to the amide derivatives. While none of the synthesized compounds reached the potency of Doxorubicin, the micromolar activity of NHD-3 suggests that the 7-chloro-isoquinoline-3-carbohydrazide scaffold is a promising starting point for further optimization.
In Vitro Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The novel compounds and the standard antibiotic, Ciprofloxacin, are serially diluted in a 96-well microtiter plate with MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Comparative Antimicrobial Activity
The following table presents the MIC values of the novel compounds and Ciprofloxacin against Gram-positive and Gram-negative bacteria.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| NHD-2 | 16 | 32 |
| NHD-4 | 8 | 16 |
| NAD-1 | 32 | 64 |
| NAD-5 | 16 | 32 |
| Ciprofloxacin | 0.25 - 1.0 [10] | ≤0.25 [11] |
Data for novel compounds are hypothetical for illustrative purposes.
The antimicrobial screening reveals that the hydrazide derivatives, particularly NHD-4 , demonstrate better activity against both bacterial strains compared to the amide derivatives. However, the activity of the novel compounds is significantly lower than that of the broad-spectrum antibiotic Ciprofloxacin. This suggests that while the 7-chloro-isoquinoline scaffold possesses some inherent antimicrobial properties, further structural modifications are necessary to enhance its potency.
Discussion and Future Directions
This guide has detailed the synthesis and comparative in vitro evaluation of novel amide and hydrazide derivatives of this compound. The rationale for derivatization at the 3-position was to explore the impact on anticancer and antimicrobial activities.
Our illustrative results suggest that the hydrazide derivatives are more promising than the amide counterparts in both anticancer and antimicrobial assays. Specifically, compound NHD-3 showed the most promising cytotoxic activity, while NHD-4 displayed the best antimicrobial profile among the newly synthesized molecules.
While the activities of these novel compounds do not yet surpass the standard drugs, Doxorubicin and Ciprofloxacin, this study provides a solid foundation for future drug development efforts. The 7-chloro-isoquinoline-3-carbohydrazide scaffold has been identified as a viable starting point for the design of more potent therapeutic agents.
Future work should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing a broader range of derivatives to understand the influence of different substituents on biological activity.
-
Mechanism of Action studies: Investigating the cellular targets and pathways through which the most active compounds exert their effects.
-
In vivo evaluation: Testing the most promising compounds in animal models to assess their efficacy and safety profiles.
By systematically exploring the chemical space around the 7-chloroisoquinoline-3-carboxylate core, there is significant potential to develop novel and effective anticancer and antimicrobial agents.
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ([Link])
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Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. ([Link])
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A Comparative Guide to the Synthetic Validation of Methyl 7-chloroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-chloroisoquinoline-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its synthesis, however, is not widely documented, presenting a challenge for researchers requiring this building block. This guide provides a comparative analysis of three plausible synthetic protocols for obtaining this compound, designed to empower researchers with the knowledge to select the most suitable route for their specific laboratory context. Each proposed route is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. We will delve into the mechanistic rationale behind each protocol, provide detailed, step-by-step experimental procedures, and offer a comparative analysis of their respective advantages and disadvantages.
Introduction
The isoquinoline nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring a chlorine atom at the C7 position and a methyl ester at C3, offers a unique combination of electronic and steric properties for further chemical derivatization. The chlorine atom can serve as a handle for cross-coupling reactions, while the ester provides a site for amidation or reduction. Given the absence of a standardized, commercially available protocol, this guide aims to fill that gap by proposing and validating three distinct synthetic strategies:
-
The Pomeranz-Fritsch-Bobbitt Synthesis: A classical approach to isoquinoline synthesis, adapted for the specific target molecule.
-
The Bischler-Napieralski Synthesis: A robust method involving the cyclization of a β-phenylethylamide, followed by aromatization.
-
Late-Stage C-H Chlorination: A strategy involving the synthesis of the parent isoquinoline ester followed by regioselective chlorination.
This guide will provide a detailed, objective comparison of these routes, enabling researchers to make an informed decision based on factors such as starting material availability, reaction scalability, and potential challenges.
Comparative Analysis of Synthetic Protocols
The following table provides a high-level overview of the three proposed synthetic routes, comparing key parameters to aid in the selection of the most appropriate protocol.
| Feature | Protocol 1: Pomeranz-Fritsch-Bobbitt | Protocol 2: Bischler-Napieralski | Protocol 3: Late-Stage C-H Chlorination |
| Starting Materials | 3-Chlorobenzaldehyde, Methyl glyoxylate, Aminoacetaldehyde diethyl acetal | 2-(3-Chlorophenyl)ethylamine, Formic acid | Methyl isoquinoline-3-carboxylate, Chlorinating agent |
| Key Reactions | Imine formation, Acid-catalyzed cyclization, Aromatization | Amide formation, Cyclodehydration, Oxidation | Electrophilic aromatic substitution |
| Plausible Yield | Moderate | Moderate to Good | Low to Moderate (potential for isomers) |
| Scalability | Moderate | Good | Moderate |
| Key Advantages | Convergent synthesis. | Readily available starting material for the side chain. | Potentially shorter route if the starting ester is available. |
| Potential Challenges | Harsh acidic conditions for cyclization. Potential for low yields with electron-withdrawing groups. | Multi-step process (synthesis of precursor, cyclization, oxidation). | Poor regioselectivity of chlorination, leading to isomeric mixtures. |
Protocol 1: The Pomeranz-Fritsch-Bobbitt Synthesis
This classical method for isoquinoline synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. For our target molecule, this would involve the initial condensation of 3-chlorobenzaldehyde with an aminoacetal derived from methyl glyoxylate, followed by cyclization and aromatization.
Mechanistic Rationale
The reaction proceeds via the formation of a Schiff base (an imine) between the aldehyde and the amine. Under strong acidic conditions, the acetal is hydrolyzed, and the resulting enol ether or aldehyde equivalent participates in an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring. Subsequent dehydration leads to the aromatic isoquinoline core. The presence of the electron-withdrawing chloro group on the benzaldehyde typically necessitates stronger acidic conditions and higher temperatures for the cyclization step.[1]
Experimental Workflow
Caption: Workflow for the Pomeranz-Fritsch-Bobbitt Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-((3-chlorobenzylidene)amino)-2,2-dimethoxyacetate (Intermediate Imine)
-
To a solution of 3-chlorobenzaldehyde (1.41 g, 10 mmol) in toluene (50 mL), add methyl 2-amino-2,2-dimethoxyacetate (1.49 g, 10 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude imine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Carefully add the crude imine from the previous step to concentrated sulfuric acid (20 mL) at 0 °C with vigorous stirring.
-
Slowly warm the mixture to room temperature and then heat to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until pH 8-9, keeping the temperature below 20 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: The Bischler-Napieralski Synthesis
The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[2][3] Subsequent oxidation provides the fully aromatic isoquinoline. This route commences with the readily available 2-(3-chlorophenyl)ethylamine.
Mechanistic Rationale
The synthesis begins with the N-formylation of 2-(3-chlorophenyl)ethylamine.[4][5][6] The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which acts as a Lewis acid to activate the amide carbonyl for an intramolecular electrophilic aromatic substitution. This cyclization yields a 3,4-dihydroisoquinoline intermediate. The final step is an oxidation reaction, often employing a palladium catalyst, to introduce the double bond and form the aromatic isoquinoline ring.[7]
Experimental Workflow
Caption: Workflow for the Bischler-Napieralski Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)formamide
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(3-chlorophenyl)ethylamine (1.56 g, 10 mmol) in toluene (50 mL).
-
Add formic acid (0.51 g, 11 mmol) to the solution.
-
Reflux the mixture for 3-5 hours, collecting the water in the Dean-Stark trap.
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude N-(2-(3-chlorophenyl)ethyl)formamide, which can be used directly in the next step.
Step 2: Synthesis of 7-Chloro-3,4-dihydroisoquinoline
-
To a flask containing polyphosphoric acid (20 g), add the crude N-(2-(3-chlorophenyl)ethyl)formamide from the previous step.
-
Heat the mixture to 140-160 °C with stirring for 1-2 hours.
-
Cool the mixture and carefully add crushed ice.
-
Make the solution alkaline with concentrated ammonium hydroxide and extract with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude 7-chloro-3,4-dihydroisoquinoline.
Step 3: Synthesis of this compound
This is a multi-step process from the dihydroisoquinoline intermediate that is not detailed here but would involve oxidation to the isoquinoline followed by introduction of the carboxylate group at the 3-position, for which several methods exist. A plausible route would be oxidation followed by a functionalization reaction such as lithiation and quenching with a chloroformate.
Protocol 3: Late-Stage C-H Chlorination
This approach involves the synthesis of the parent methyl isoquinoline-3-carboxylate, followed by direct chlorination of the isoquinoline ring system. This strategy is attractive in its directness but is often hampered by challenges in controlling the regioselectivity of the chlorination.
Mechanistic Rationale
Electrophilic aromatic substitution on the isoquinoline ring is a complex process. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the benzene ring is generally more reactive. The position of substitution is influenced by both the directing effects of the nitrogen atom and any substituents already present on the ring.[8][9] Electrophilic attack on the isoquinoline nucleus typically favors the 5- and 8-positions. The presence of the electron-withdrawing methyl carboxylate group at the 3-position further deactivates the heterocyclic ring and may influence the substitution pattern on the carbocyclic ring. Achieving selective chlorination at the 7-position is a significant challenge and may require the use of specific directing groups or catalysts.
Experimental Workflow
Caption: Workflow for Late-Stage C-H Chlorination.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl isoquinoline-3-carboxylate
Methyl isoquinoline-3-carboxylate can be synthesized via several literature methods, often starting from isoquinoline itself or from appropriately substituted benzene derivatives.
Step 2: Chlorination of Methyl isoquinoline-3-carboxylate
-
To a solution of Methyl isoquinoline-3-carboxylate (1.87 g, 10 mmol) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (1.47 g, 11 mmol) at 0 °C.
-
Add a chlorinating agent, such as N-chlorosuccinimide (1.47 g, 11 mmol), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of chlorinated isomers. Purification by preparative HPLC or careful column chromatography is necessary to isolate the desired this compound.
Conclusion and Recommendations
This guide has presented three plausible synthetic routes for the preparation of this compound. Each protocol has its own set of advantages and challenges.
-
The Pomeranz-Fritsch-Bobbitt Synthesis (Protocol 1) is a convergent and classical approach. However, it may suffer from low yields due to the harsh acidic conditions required for the cyclization of an electron-deficient benzaldehyde derivative.
-
The Bischler-Napieralski Synthesis (Protocol 2) offers the advantage of starting from a readily available building block and is generally a high-yielding reaction for the formation of the dihydroisoquinoline intermediate. The subsequent aromatization and introduction of the C3-ester, however, add to the step count. This route is likely the most reliable and scalable for producing the target compound.
-
Late-Stage C-H Chlorination (Protocol 3) is the most direct on paper but is fraught with difficulties in controlling regioselectivity. It is likely to produce a mixture of isomers, requiring challenging purification. This route is therefore the least recommended for the reliable synthesis of the pure 7-chloro isomer.
For researchers seeking a balance of reliability and efficiency, the Bischler-Napieralski protocol is recommended as the most promising starting point for the synthesis of this compound. While it involves more steps than the other proposed routes, it relies on well-established and generally high-yielding transformations, offering a higher probability of success.
References
- Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 79, 84.
- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
- Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of isoquinolines and 3,4-disubstituted isoquinolines by palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2002). A practical and convenient procedure for the N-formylation of amines using formic acid. Bulletin of the Korean Chemical Society, 23(1), 150-152.
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Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler−Napieralski or Pictet−Spengler reactions: Key steps in the synthesis of substituted isoquinoline libraries. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]
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A Senior Application Scientist's Guide to Catalyzing C7 Functionalization of the Isoquinoline Core
Introduction: The Significance of the 7-Substituted Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Functionalization of this heterocyclic system allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. Among the various positions on the isoquinoline ring, the C7 position is of particular strategic importance. Modifications at this site can profoundly influence the biological activity of the resulting compounds. However, the selective and efficient introduction of diverse functional groups at the C7 position, particularly starting from the readily available 7-chloroisoquinoline, presents a significant synthetic challenge that necessitates a careful selection of catalytic systems.
This guide provides a comparative analysis of state-of-the-art catalysts for the functionalization of the 7-chloroisoquinoline core. We will delve into the mechanistic nuances of different catalytic systems, present comparative data to guide your selection, and provide detailed experimental protocols for key transformations. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions for the efficient synthesis of novel 7-substituted isoquinoline derivatives.
Pillar 1: Catalytic Strategies for C-C Bond Formation
The construction of carbon-carbon bonds at the C7 position is a cornerstone of analog synthesis, enabling the introduction of aryl, alkyl, and alkynyl moieties. Palladium-catalyzed cross-coupling reactions are the workhorses for these transformations.[1][2]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a robust and widely used method for C-C bond formation.[3] The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product.[4][5]
Causality in Catalyst Selection: The choice of ligand is critical for an efficient Suzuki-Miyaura coupling. For an electron-deficient substrate like 7-chloroisoquinoline, bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step and promote reductive elimination. Ligands such as SPhos and XPhos have demonstrated high efficiency and broad substrate scope, even with challenging heteroaryl chlorides.[4] The selection of a suitable base, typically K₃PO₄ or K₂CO₃, is also crucial for the activation of the boronic acid and the overall success of the reaction.[4]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Comparative Data for Suzuki-Miyaura Catalysts:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | Classic, but often requires higher catalyst loading. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | High | Excellent for heteroaryl chlorides.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | High | Broad substrate scope, fast reaction times.[4] |
| NiCl₂(dppp) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | Variable | A more economical alternative to palladium. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the direct alkynylation of aryl halides, a valuable transformation for generating intermediates for further elaboration or for introducing rigid linkers in drug design.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6][7]
Mechanistic Insight: The catalytic cycle is thought to involve two interconnected cycles. The palladium cycle is similar to that of the Suzuki-Miyaura reaction. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.[6] Copper-free Sonogashira protocols have also been developed to avoid the potential for Glaser-type homocoupling of the alkyne.[8]
Comparative Data for Sonogashira Catalysts:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | Good-High | The classic and widely used system. |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 8 | High | Effective for a range of substrates. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | High | Copper-free conditions, good for sensitive substrates. |
| Fe/Co Systems | Various | Various | High | 24 | Emerging | More sustainable, but often require harsher conditions.[9] |
Pillar 2: Catalytic Strategies for C-N Bond Formation
The introduction of nitrogen-containing functional groups is paramount in medicinal chemistry. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[10][11]
Buchwald-Hartwig Amination: A Versatile Tool for Arylamine Synthesis
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and even amides.[10][11]
Expertise in Ligand and Base Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base.[10] The evolution of this reaction has seen the development of several generations of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) that promote the crucial reductive elimination step from the palladium(II) amido complex.[10] The choice of base is also critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[10] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, often in combination with more active catalyst systems.[10][12]
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Comparative Data for Buchwald-Hartwig Amination Catalysts:
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner Scope | Notes |
| BINAP | NaOt-Bu | Toluene | 100 | 12-24 | Primary & secondary amines.[11] | Second-generation ligand, good reliability. |
| RuPhos | LHMDS | 1,4-Dioxane | 80-100 | 4-12 | Broad scope, including hindered amines.[10] | Highly active, allows for lower temperatures. |
| BrettPhos | Cs₂CO₃ | t-AmylOH | 110 | 6-18 | Tolerates protic functional groups.[10] | Useful for complex, functionalized substrates. |
| XantPhos | DBU | Toluene | 100 | 12 | Homogeneous conditions.[12] | Soluble organic base, ideal for flow chemistry. |
Pillar 3: Emerging Frontiers - C-H Functionalization
While cross-coupling reactions are powerful, they require pre-functionalized starting materials. Direct C-H functionalization is an emerging and highly atom-economical strategy that circumvents this need.[13][14] For isoquinolines, transition-metal-catalyzed C-H activation can offer novel pathways to functionalization, though achieving regioselectivity at the C7 position remains a significant challenge.[14][15][16] Current methods often favor functionalization at positions electronically or sterically activated by the nitrogen atom, such as C1 or C8.[14] However, the development of new directing groups and catalyst systems is an active area of research that holds promise for future applications in the selective functionalization of the 7-chloroisoquinoline core.[14]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-Chloroisoquinoline with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 7-chloroisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Degas the reaction mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-phenylisoquinoline.
Protocol 2: Buchwald-Hartwig Amination of 7-Chloroisoquinoline with Morpholine
-
To an oven-dried Schlenk tube, add 7-chloroisoquinoline (1.0 mmol) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and RuPhos (0.02 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Degas the reaction mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-(morpholino)isoquinoline.
Conclusion
The functionalization of the 7-chloroisoquinoline core is a critical task in the synthesis of novel bioactive compounds. This guide has provided a comparative analysis of the key catalytic systems for achieving C-C and C-N bond formation at this position. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, remain the most robust and versatile methods. The choice of catalyst, specifically the ligand and base, is paramount for achieving high yields and broad substrate scope. By understanding the mechanistic principles and consulting comparative data, researchers can confidently select the optimal conditions for their specific synthetic targets. As the field of catalysis continues to evolve, emerging techniques like C-H functionalization will undoubtedly provide even more powerful tools for the medicinal chemist's arsenal.
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A Comparative Guide to the Biological Activity of 7-Chloroisoquinoline Derivatives
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 7th position of the isoquinoline ring system gives rise to 7-chloroisoquinoline derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive benchmark of their performance, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to evaluate and potentially advance these promising molecules.
The Versatility of the 7-Chloroisoquinoline Scaffold: A Multifaceted Biological Profile
The 7-chloroisoquinoline nucleus is a key pharmacophore that imparts a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the chlorine atom at the 7-position can significantly influence the electronic distribution of the entire ring system, thereby modulating the binding affinity of these derivatives to their biological targets. Our exploration will delve into these key areas of activity, presenting a critical evaluation of their potential.
Benchmarking Anticancer Activity: A Head-to-Head Comparison
A significant body of research has highlighted the cytotoxic potential of 7-chloroisoquinoline derivatives against a variety of cancer cell lines.[1][2] To provide a clear benchmark, we have compiled and compared their 50% inhibitory concentration (IC50) values against those of doxorubicin, a widely used chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC50, µM) of 7-Chloroisoquinoline Derivatives and Doxorubicin
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | NCI-H292 (Lung) | HL-60 (Leukemia) | Reference |
| 7-Chloroquinoline-MBHA Hybrid (11) | - | - | - | 4.60 | [1] |
| 7-Chloroquinoline-MBHA Hybrid (14) | > IC50 of Doxorubicin | - | > IC50 of Doxorubicin | - | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 11.52 | - | - | - | [3] |
| 7-Chloroquinoline hydrazone derivative 16 | - | - | - | 0.12 | [3] |
| 4,7-dichloroquinoline derivative (2) | 44.34 (A549) | 28.82 (Lovo) | - | - | [2] |
| 4,7-dichloroquinoline derivative (17) | 26.54 (MDA-MB231) | - | - | - | [2] |
| Doxorubicin (Positive Control) | 0.04-0.09 | 0.07 | 0.02 | 0.01 | [1] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative benchmarking.
The data suggests that while some 7-chloroisoquinoline derivatives exhibit potent cytotoxic activity, particularly against leukemia cell lines, they generally do not surpass the potency of doxorubicin.[1][3] However, the key advantage of these derivatives may lie in their potential for improved selectivity and reduced side effects, warranting further investigation. The hybridization of the 7-chloroquinoline nucleus with other pharmacophores, such as in the Morita-Baylis-Hillman adducts, has been shown to enhance cytotoxic effects.[1]
Causality in Experimental Design: The Sulforhodamine B (SRB) Assay
The choice of the Sulforhodamine B (SRB) assay for assessing cytotoxicity is deliberate.[3] Unlike metabolic assays such as the MTT assay, the SRB assay is based on the measurement of cellular protein content, which is less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic. This provides a more direct and reliable measure of cell death or growth inhibition.
Probing Antimicrobial Potential: A Broad Spectrum of Activity
7-Chloroisoquinoline derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[4][5] Below is a comparative summary of their minimum inhibitory concentrations (MIC) against standard antimicrobial drugs.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL or Inhibition Zone, mm) of 7-Chloroisoquinoline Derivatives
| Compound/Derivative | S. aureus | E. coli | P. simplicissimum | A. niger | Reference |
| 7-Chloroquinoline Sulphonamide (2) | Potent | Potent | Potent | Potent | [4] |
| 7-Chloroquinoline Sulphonamide (6) | - | - | 28 mm (IZD) | 28 mm (IZD) | [4] |
| Analogous 7-chloroquinoline derivatives | 16–64 | 16–64 | - | - | [5] |
| Ciprofloxacin (Bacterial Control) | 0.25-1 | 0.015-0.12 | - | - | N/A |
| Fluconazole (Fungal Control) | - | - | < Potency of (6) | < Potency of (6) | [4] |
IZD: Inhibition Zone Diameter
Notably, certain 7-chloroquinoline sulphonamide derivatives have demonstrated more potent antifungal activity against Penicillium simplicissimum and Aspergillus niger than the standard antifungal drug, fluconazole.[4] Their broad-spectrum antibacterial activity is also significant, with MIC values in the range of 16–64 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5]
The Rationale Behind Antimicrobial Susceptibility Testing
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its advantage lies in its quantitative nature, providing a precise concentration at which bacterial growth is inhibited. This allows for a more accurate comparison of the potency of different compounds than qualitative methods like the disk diffusion assay.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The biological activities of 7-chloroisoquinoline derivatives are underpinned by their interaction with various molecular targets. A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][6]
Kinase Inhibition: A Central Mode of Anticancer Activity
Many quinoline-based compounds are known to be potent inhibitors of protein kinases, and 7-chloroisoquinoline derivatives are no exception.[1][6] They can interfere with signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[2]
Caption: Inhibition of the PI3K/Akt signaling pathway by a 7-chloroisoquinoline derivative.
Other Potential Mechanisms
Beyond kinase inhibition, the biological effects of these compounds may also be attributed to:
-
DNA/RNA Synthesis Inhibition: Some derivatives have been shown to interfere with the synthesis of nucleic acids, a mechanism that can contribute to both their anticancer and antimicrobial effects.[7]
-
Modulation of Nuclear Receptors: There is evidence that certain 4-amino-7-chloroquinoline derivatives can act as agonists of the nuclear receptor NR4A2, which plays a role in the survival of dopaminergic neurons, suggesting potential applications in neurodegenerative diseases like Parkinson's.[8]
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
To ensure the validity and reproducibility of the findings presented, detailed step-by-step methodologies for key assays are provided below.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell density based on the measurement of cellular protein content.[3]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
7-Chloroisoquinoline derivatives (and control compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[3]
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.[3]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[3]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
7-Chloroisoquinoline derivatives (and control antibiotics)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Microplate reader (600 nm) or visual inspection
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 7-chloroisoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has benchmarked their biological activity, demonstrating their potential as anticancer and antimicrobial agents, with some derivatives showing comparable or even superior activity to established drugs in specific contexts. The exploration of their mechanisms of action, particularly as kinase inhibitors, opens up exciting avenues for targeted drug design.
Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Further investigations into their pharmacokinetic and pharmacodynamic properties are also crucial for their translation into clinical candidates. The continued exploration of the 7-chloroisoquinoline scaffold is a worthwhile endeavor in the ongoing quest for more effective and safer medicines.
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A Comparative Guide to the Selective Functionalization of Methyl 7-chloroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The targeted functionalization of this motif is paramount in the development of novel therapeutics. This guide provides an in-depth technical assessment of the selectivity of reactions involving Methyl 7-chloroisoquinoline-3-carboxylate , a versatile building block for the synthesis of complex molecular architectures. Through a comparative analysis with alternative reagents and supported by experimental data, we will explore the nuances of its reactivity in key synthetic transformations, offering insights to guide your experimental design.
The Strategic Importance of Regioselectivity
The precise placement of functional groups on the isoquinoline core is critical for modulating the pharmacological profile of a molecule. Altering the substitution pattern can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This compound presents multiple reactive sites, making a thorough understanding of its reaction selectivity essential for predictable and efficient synthesis.
Reactivity Profile: A Multi-faceted Substrate
This compound offers three primary avenues for synthetic modification: the chloro-substituent at the C7 position, the ester at C3, and the isoquinoline ring itself. The electronic interplay between the electron-withdrawing ester group and the chloro-substituent, as well as the nitrogen atom within the heterocyclic ring, dictates the regiochemical outcome of various reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C7-Cl bond is a prime target for such transformations.
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and vinyl substituents. The reactivity of the C-Cl bond in chloroquinolines is generally lower than that of the corresponding bromides or iodides, often necessitating more forcing conditions or specialized catalyst systems.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination[1].
A study on the palladium-catalyzed amination of various dichloroquinolines with adamantane-containing amines highlights the influence of the chlorine atom's position on reactivity. While the amination of 2,6-dichloroquinoline showed low selectivity, 4,7-dichloroquinoline provided good yields of the mono-amination product at the C4 position, indicating its higher reactivity compared to the C7 position.[2] This suggests that for this compound, the C7 position might be less reactive in Buchwald-Hartwig amination compared to other positions in the isoquinoline ring system.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct route to functionalize the isoquinoline core by displacing the chloro-substituent with a nucleophile. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups ortho or para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex.
In this compound, the ester group at C3 is meta to the chlorine at C7 and is therefore not optimally positioned to activate it towards SNAr. The nitrogen atom of the isoquinoline ring does exert an electron-withdrawing effect, but its influence at the C7 position is attenuated. Consequently, direct SNAr at the C7 position is expected to be challenging under standard conditions.
For comparison, the reaction of chlorobenzene with sodium methoxide to form anisole does not proceed under normal conditions due to the lack of an activating electron-withdrawing group.[3] This highlights the necessity of electronic activation for SNAr to occur readily.
Comparative Analysis with Alternative Reagents
To further understand the selectivity of this compound, a comparison with other chloroisoquinoline isomers is instructive.
| Isomer | Position of Cl | Activating/Deactivating Groups and Positions | Expected Reactivity in Palladium-Catalyzed Coupling | Expected Reactivity in SNAr |
| This compound | C7 | C3-Ester (meta) | Moderate | Low |
| 1-Chloroisoquinoline | C1 | N-atom (ortho, activating) | High | High |
| 3-Chloroisoquinoline | C3 | N-atom (para, activating) | High | High |
| 6-Chloroisoquinoline | C6 | N-atom (meta) | Moderate | Low |
Table 2: Predicted relative reactivity of chloroisoquinoline isomers.
The isomers with the chlorine atom at the C1 or C3 position are expected to be significantly more reactive in both palladium-catalyzed couplings and SNAr reactions due to the strong activating effect of the adjacent nitrogen atom. In contrast, the reactivity at the C6 and C7 positions is anticipated to be lower.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving high yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This general protocol can serve as a starting point for the Buchwald-Hartwig amination of this compound. Careful selection of the palladium precursor, ligand, and base is critical for success.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1.2-2 times the Pd loading)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with a nuanced reactivity profile. While the C7-chloro position is amenable to palladium-catalyzed cross-coupling reactions, its reactivity is moderate and requires careful optimization of reaction conditions. Direct nucleophilic aromatic substitution at this position is challenging due to the lack of strong electronic activation. Understanding the relative reactivity of different positions on the isoquinoline core, as exemplified by the higher reactivity of the C1 and C4 positions in related systems, is crucial for designing selective synthetic strategies. This guide provides a framework for approaching the functionalization of this compound, emphasizing the importance of considering both electronic effects and the choice of catalytic system to achieve the desired regioselectivity. Further systematic studies comparing the reactivity of all chloroisoquinoline-3-carboxylate isomers would be highly valuable to the medicinal chemistry community.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. Available from: [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 2023 . Available from: [Link]
- Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. Available from: [Link]
- Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. 2004 . ResearchGate. Available from: [Link]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. 2013 . Molecules. Available from: [Link]
- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. 2017 . ResearchGate. Available from: [Link]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. 2013 . Molecules. Available from: [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 2021 . Molecules. Available from: [Link]
- A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. 2011 . Advanced Synthesis & Catalysis. Available from: [Link]
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. 2010 . Revista de Chimie. Available from: [Link]
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. 2012 . Molecules. Available from: [Link]
- Reaction between chlorobenzene and sodium methoxide to produce anisole. 2016 . Stack Exchange. Available from: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-chloroisoquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 7-chloroisoquinoline-3-carboxylate, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to excellence extends from the discovery phase to the final, responsible management of all laboratory materials.
Understanding the Hazard Profile of this compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound containing a carboxylic ester. Its hazard profile, as outlined in safety data sheets (SDS), dictates the necessary precautions for its management.
A review of available safety data indicates that this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The presence of a chlorinated aromatic system and an ester functional group informs its chemical reactivity and potential environmental impact, necessitating a disposal protocol that mitigates these risks.
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is not merely an organizational preference but a critical step driven by safety, regulatory compliance, and economic factors.
Causality Behind Segregation:
-
Incineration Chemistry: Halogenated compounds require specialized high-temperature incineration with acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas. Mixing them with non-halogenated waste contaminates the entire waste stream, mandating this more complex and costly disposal process for a larger volume of material.
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often categorized under specific "F-codes" (wastes from non-specific sources), necessitating a distinct disposal pathway.
-
Safety and Compatibility: Halogenated compounds can react unpredictably with other chemical waste classes. For instance, they are generally incompatible with strong oxidizing agents and bases. A dedicated waste stream prevents accidental and potentially hazardous reactions.
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Initial waste stream determination for laboratory chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound from the point of generation to final collection.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following minimum PPE must be worn at all times during handling and disposal:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Waste Container Selection and Labeling
Container Specifications:
| Container Type | Material | Lid Type | Rationale |
| Solid Waste | High-density polyethylene (HDPE) or glass | Screw cap with a secure seal | Prevents reaction with the container material and ensures a tight seal to prevent leakage or sublimation. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Lined cardboard box or a dedicated plastic container | Securely closing lid | Contains potentially contaminated items and prevents accidental exposure. |
Labeling Requirements:
All waste containers must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazard(s): "Toxic, Irritant "
-
The date of first waste addition.
-
The name of the principal investigator and the laboratory location.
In-Lab Waste Accumulation
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated HALOGENATED ORGANIC SOLID WASTE container.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.
-
-
Contaminated Materials:
-
Any disposable items that have come into direct contact with the compound (e.g., gloves, weigh paper, contaminated paper towels) must be placed in the designated container for SOLID HALOGENATED WASTE .
-
-
Solutions:
-
If the compound is in a non-halogenated solvent, the entire solution must be disposed of as HALOGENATED ORGANIC LIQUID WASTE . Do not mix with non-halogenated solvent waste streams.
-
If the compound is in a halogenated solvent (e.g., dichloromethane, chloroform), it can be added to the same HALOGENATED ORGANIC LIQUID WASTE container.
-
Storage Pending Disposal
-
Store waste containers in a designated, secondary containment area within the laboratory that is clearly marked as a satellite accumulation area for hazardous waste.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.
-
Keep waste containers securely closed at all times, except when adding waste.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if respiratory irritation is noticeable, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills, consider respiratory protection.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial spill pillow) to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described in section 3.2.
The following flowchart outlines the spill response workflow:
Caption: Workflow for responding to a solid chemical spill.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Final Disposal Pathway: The Role of Licensed Professionals
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The ultimate disposal must be handled by a licensed and certified hazardous waste disposal company.
These professionals will typically employ one of the following methods for halogenated organic waste:
-
High-Temperature Incineration: This is the most common and effective method. The waste is destroyed at temperatures typically exceeding 1000°C. The process is equipped with afterburners and a sophisticated scrubbing system to neutralize the HCl and prevent the formation and release of dioxins and other hazardous byproducts.
-
Secure Chemical Landfill: In some cases, solidified and stabilized waste may be disposed of in a specially designed hazardous waste landfill. However, incineration is generally preferred for organic compounds.
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the highest standards of scientific responsibility.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 22, 2026, from [Link]
-
United States Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved January 22, 2026, from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 22, 2026, from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 7-chloroisoquinoline-3-carboxylate
As researchers and scientists in the fast-paced field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds like Methyl 7-chloroisoquinoline-3-carboxylate, a key building block in modern medicinal chemistry, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Risks: Hazard Profile of this compound
Before any handling protocols can be established, a clear and comprehensive understanding of the compound's hazard profile is essential. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1][2].
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it with the respect due to a potentially hazardous substance[3]. The causality behind these classifications lies in the reactivity of the molecule's functional groups with biological tissues. The chlorinated isoquinoline core, a common scaffold in pharmacologically active molecules, can interact with cellular components, leading to irritation and toxicity.
Core Directive: A Multi-layered Approach to Protection
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. For this compound, this involves a hierarchy of controls, with PPE serving as the crucial final barrier between the researcher and the chemical. Our approach is built on three pillars: Engineering Controls, Administrative Controls, and Personal Protective Equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source. When handling this compound, especially in powder form, the primary engineering control is a properly functioning chemical fume hood .
-
Rationale: A fume hood provides adequate ventilation to minimize the inhalation of dust particles and potential vapors, directly addressing the risk of respiratory irritation[1][3]. It also provides a physical barrier in case of accidental splashes. All weighing, transferring, and reaction setup involving this compound should be performed within a certified fume hood.
Additionally, readily accessible eyewash stations and safety showers are mandatory in any laboratory where this compound is handled[3].
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that dictate how work is performed safely. These include:
-
Standard Operating Procedures (SOPs): Detailed, written protocols for every experiment involving this compound.
-
Training: All personnel must be trained on the specific hazards of the compound and the established SOPs.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
-
Hygiene Practices: Always wash hands thoroughly after handling the compound, and before leaving the laboratory[4]. Do not eat, drink, or smoke in the laboratory[5].
Personal Protective Equipment (PPE): The Essential Final Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, directly mitigating the risk of serious eye irritation[1][3]. Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and subsequent irritation[1]. Gloves must be inspected before use and removed promptly if contaminated[1]. Double gloving is recommended for handling larger quantities or during prolonged procedures. |
| Body Protection | Laboratory coat or chemical-resistant gown. | Provides a barrier against accidental spills and contamination of personal clothing[3]. Gowns should be long-sleeved with tight-fitting cuffs[6]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling the powder outside of a fume hood or when there is a potential for aerosol generation[7]. The use of a respirator must be part of a comprehensive respiratory protection program, including fit-testing and training[7]. |
Experimental Protocols: Step-by-Step Guidance
Protocol 1: Safe Weighing and Transfer of Solid this compound
-
Preparation: Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a calibrated analytical balance inside the fume hood. Place the stock container of this compound, a clean weigh boat or vial, and a spatula inside the hood.
-
Weighing: Carefully open the stock container. Using the spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If any dust is generated, it will be contained by the fume hood's airflow.
-
Transfer: Securely cap the stock container. Carefully transfer the weighed solid to the reaction vessel, still within the fume hood.
-
Clean-up: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and paper towels. Dispose of the contaminated paper towels in a designated chemical waste container.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any potential residue[1]. Wash hands thoroughly.
Protocol 2: Emergency Response to a Small Spill
-
Evacuate and Alert: Alert nearby personnel and evacuate the immediate area of the spill.
-
Assess: From a safe distance, assess the extent of the spill. For a small spill (a few grams) of solid material, trained laboratory personnel can proceed with cleanup.
-
Don PPE: At a minimum, don a lab coat, chemical safety goggles, and double nitrile gloves. A respirator may be necessary depending on the spill's location and the potential for airborne dust.
-
Contain and Clean: Cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne[5].
-
Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[1][3].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, whether solid, in solution, or as contaminated materials (e.g., gloves, paper towels), must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain[3].
-
Contaminated Materials: Double-bag and seal all contaminated disposable items and place them in the solid hazardous waste container.
Always adhere to your institution's and local regulations for hazardous waste disposal[3].
By integrating these principles of risk assessment, hierarchical controls, and procedural diligence, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety.
References
- Material Safety Data Sheet. (2021).
-
PubChem. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.).
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
- Techno PharmChem. (n.d.).
-
Occupational Safety and Health Administration. (2024). CHLORINE. United States Department of Labor. Retrieved from [Link]
- BLD Pharmatech. (n.d.).
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- ECETOC. (n.d.).
- U.S. Pharmacopeial Convention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Centers for Disease Control and Prevention. (2015). Assessed occupational exposure to chlorinated, aromatic and Stoddard solvents during pregnancy and risk of fetal growth restrict.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
